3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Description
Properties
IUPAC Name |
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-7(16)6-10(17)15-9-4-2-8(3-5-9)11(12,13)14/h2-5H,6H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDAWUSJZZHVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363004 | |
| Record name | 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351-87-1 | |
| Record name | 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide: Properties, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a molecule of significant interest in medicinal chemistry and drug development. By leveraging its unique structural features, particularly the trifluoromethyl group and the β-ketoamide functionality, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores the scientific rationale behind its potential applications.
Core Molecular Attributes and Physicochemical Properties
This compound, an acetoacetanilide derivative, possesses a distinct combination of functional groups that dictate its chemical behavior and potential utility.[1] The presence of a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, characteristics highly sought after in modern drug design.[2]
Key Identifiers and Physical Data
A summary of the key identification and physicochemical parameters for this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 4'-(Trifluoromethyl)acetoacetanilide | PubChem[3] |
| CAS Number | 351-87-1 | PubChem[3] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | PubChem[3] |
| Molecular Weight | 245.20 g/mol | PubChem[3] |
| Melting Point | 152-156 °C | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Generally soluble in organic solvents.[4] |
Synthesis Protocol: A Reliable and Scalable Approach
The synthesis of this compound can be reliably achieved through the condensation of an aniline derivative with a β-keto ester. A well-established method involves the reaction of 4-(trifluoromethyl)aniline with ethyl acetoacetate.[5]
Experimental Procedure
Reaction: Refluxing ethyl acetoacetate with 4-(trifluoromethyl)aniline in xylene.[5]
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)aniline (1.0 equivalent) and ethyl acetoacetate (1.0 to 1.2 equivalents).
-
Solvent Addition: Add a suitable volume of xylene to the flask to ensure adequate mixing and heat transfer.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for a period of 2 to 4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel to yield pure this compound.[5]
Causality Behind Experimental Choices: The selection of xylene as a solvent is strategic due to its high boiling point, which facilitates the removal of the ethanol byproduct, thereby driving the reaction equilibrium towards product formation. The use of a slight excess of ethyl acetoacetate can help to ensure the complete conversion of the more valuable aniline starting material.
Figure 1: General workflow for the synthesis of this compound.
Spectroscopic Characterization
While specific, authenticated spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of closely related compounds and the known spectroscopic behavior of its constituent functional groups. For instance, the spectral data for N-aryl hydroxamic acids and other acetoacetanilide derivatives provide valuable reference points.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around 2.2-2.4 ppm), the methylene protons of the butanamide chain (a singlet around 3.5-3.7 ppm), and the aromatic protons of the trifluoromethylphenyl ring (a set of doublets in the aromatic region, typically between 7.5 and 7.8 ppm). The amide proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ketone and amide groups (typically in the range of 160-200 ppm), the carbons of the trifluoromethylphenyl ring, and the aliphatic carbons of the butanamide chain. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functionalities (typically in the region of 1650-1720 cm⁻¹). An N-H stretching vibration for the amide group is also expected around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (245.20 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the acetyl group.
Chemical Reactivity and the Significance of Keto-Enol Tautomerism
A key chemical feature of this compound is its existence as a mixture of keto and enol tautomers in solution. This equilibrium is a fundamental aspect of its reactivity.
Figure 2: Keto-enol tautomerism in a β-dicarbonyl system.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. In polar, protic solvents, the keto form is generally favored, while in nonpolar solvents, the enol form can be more prevalent due to the formation of an intramolecular hydrogen bond. The electron-withdrawing trifluoromethyl group on the phenyl ring can also influence the acidity of the α-protons and thus affect the position of the tautomeric equilibrium.
The presence of both tautomers provides multiple reactive sites within the molecule. The keto form can undergo reactions at the carbonyl groups, while the enol form can react as a nucleophile at the α-carbon. This dual reactivity makes this compound a versatile intermediate in organic synthesis.
The Role of the Trifluoromethyl Group in a Drug Development Context
The trifluoromethyl (-CF₃) group is a privileged moiety in medicinal chemistry, and its incorporation into this compound imparts several advantageous properties for drug development.
-
Metabolic Stability: The strong carbon-fluorine bonds in the -CF₃ group are resistant to metabolic degradation, which can lead to an increased in vivo half-life of drug candidates.[2]
-
Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]
-
Binding Affinity: The steric bulk and electronic properties of the -CF₃ group can lead to enhanced binding interactions with biological targets.
These properties make trifluoromethyl-containing compounds, such as derivatives of this compound, attractive candidates for the development of new drugs. For instance, trifluoromethyl-substituted anilides have been investigated for their potential as anticancer and anti-angiogenic agents.[1]
Potential Applications and Future Directions
The structural features of this compound make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential biological activity. Its ability to undergo various chemical transformations, coupled with the beneficial properties conferred by the trifluoromethyl group, positions it as a key intermediate in the discovery of new therapeutic agents.
While specific biological activity data for this compound is not extensively reported, related trifluoromethyl-containing anilides have shown promise in preclinical studies.[6][7][8][9] Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical compound with significant potential in the field of drug discovery and development. Its well-defined synthesis, coupled with the advantageous properties imparted by the trifluoromethyl group and the versatile reactivity of the β-ketoamide moiety, makes it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and the scientific rationale for its importance. Further investigation into its specific biological activities and the development of novel derivatives are promising avenues for future research.
References
- Current time information in Toronto, CA. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
- Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. (2021). PubMed Central.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PubMed Central.
- (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. (2004). ResearchGate.
- Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.).
- 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. (n.d.). PubChem.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2025). PubMed.
- Thermal studies of some biologically active new aryl esters of 1,1 - JOCPR. (n.d.).
- Butanamide, 3-oxo-N-phenyl-. (n.d.). NIST WebBook.
- 3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide. (n.d.). Santa Cruz Biotechnology.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- 3-oxo-N-phenylbutanamide. (n.d.).
- 3-Oxo-N-(4-(trifluoromethyl)phenyl)butanamide. (n.d.). Sigma-Aldrich.
- Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. (2018). ResearchGate.
- 1H-NMR of 3-oxo-ursolic [oleanolic] acids in d-DMSO 3-Oxo-ursolic... (n.d.). ResearchGate.
- Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide. (2024). ResearchGate.
- Understanding Common Lab Solvents. (n.d.).
- N-Acetyl-3-oxo-2-phenylbutanamide. (n.d.). PubChem.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
- Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. (2021). PubMed.
- (PDF) Transketolase Catalyzed Synthesis of N‐Aryl Hydroxamic Acids. (n.d.). ResearchGate.
- Butanamide, 3-oxo-N-phenyl-. (n.d.). NIST WebBook.
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).
- Assessment of bases and temperatures for the synthesis of α‐aryl‐β‐keto ester 1a. (n.d.). ResearchGate.
- Mastering .beta.-Keto Esters. (n.d.). ACS Publications.
- (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. (2022). ResearchGate.
- Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
- Physical Properties of Solvents. (n.d.). Sigma-Aldrich.
Sources
- 1. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jelsciences.com [jelsciences.com]
- 6. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This in-depth technical guide provides a detailed exploration of the synthesis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document elucidates the primary synthetic pathway, delving into the mechanistic underpinnings, a detailed experimental protocol, and purification strategies. Furthermore, this guide discusses an alternative synthetic route and provides a comprehensive overview of the necessary characterization techniques for the verification of the final product. The content is structured to offer both theoretical insights and practical, field-proven guidance for researchers and professionals in organic synthesis and drug development.
Introduction: Significance of this compound
The trifluoromethyl group is a critical pharmacophore in modern drug discovery, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. This compound, incorporating this vital functional group, serves as a versatile building block in the synthesis of a range of biologically active compounds. Its structural features, including the reactive β-dicarbonyl system and the trifluoromethyl-substituted phenyl ring, make it a valuable precursor for the synthesis of pharmaceuticals, particularly anti-inflammatory agents and compounds targeting the central nervous system, as well as advanced agrochemicals. A robust and well-characterized synthesis of this intermediate is therefore of paramount importance for the advancement of these fields.
Primary Synthesis Pathway: Acetoacetylation of 4-(Trifluoromethyl)aniline with Ethyl Acetoacetate
The most prevalent and industrially scalable method for the synthesis of this compound is the direct condensation of 4-(trifluoromethyl)aniline with ethyl acetoacetate.[1][2] This reaction, a nucleophilic acyl substitution, provides a reliable and efficient route to the desired acetoacetanilide.
Mechanistic Insights
The reaction proceeds via a nucleophilic attack of the amino group of 4-(trifluoromethyl)aniline on the electrophilic ester carbonyl carbon of ethyl acetoacetate. The electron-withdrawing nature of the trifluoromethyl group on the aniline ring slightly decreases the nucleophilicity of the amine compared to aniline itself; however, the reaction proceeds efficiently at elevated temperatures. The reaction is typically carried out in a high-boiling point, non-polar solvent such as toluene or xylene to facilitate the removal of the ethanol byproduct, thereby driving the equilibrium towards the product.[1][2]
The proposed mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-(trifluoromethyl)aniline attacks the carbonyl carbon of the ester in ethyl acetoacetate.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen.
-
Elimination of Ethanol: The tetrahedral intermediate collapses, eliminating a molecule of ethanol.
-
Product Formation: The final product, this compound, is formed after deprotonation of the amide nitrogen.
Caption: Reaction mechanism of the acetoacetylation of 4-(trifluoromethyl)aniline.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high purity of the final product.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-(Trifluoromethyl)aniline | 161.13 | 16.11 g | 0.10 | >99% | Sigma-Aldrich |
| Ethyl Acetoacetate | 130.14 | 14.32 g (13.9 mL) | 0.11 | >99% | Sigma-Aldrich |
| Toluene | 92.14 | 100 mL | - | Anhydrous | Fisher Scientific |
| Ethyl Acetate | 88.11 | As needed | - | ACS Grade | VWR |
| Hexane | 86.18 | As needed | - | ACS Grade | VWR |
| Silica Gel | - | As needed | - | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 4-(trifluoromethyl)aniline (16.11 g, 0.10 mol) and toluene (100 mL).
-
Addition of Reagent: While stirring, add ethyl acetoacetate (14.32 g, 0.11 mol) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent. The ethanol byproduct will be collected in the Dean-Stark trap.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate).
-
-
Isolation: Collect the fractions containing the pure product (as determined by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Drying: Dry the product under vacuum to remove any residual solvent.
Expected Yield and Purity
Following this protocol, a yield of 75-85% is typically expected. The purity of the final product should be >98% as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Alternative Synthesis Pathway: Reaction with Diketene
An alternative route to this compound involves the reaction of 4-(trifluoromethyl)aniline with diketene. This method is often faster and can be performed at lower temperatures. However, diketene is a highly reactive and hazardous substance requiring careful handling.
Mechanistic Overview
The reaction of an amine with diketene proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the β-lactone ring of diketene. This leads to the opening of the ring and the formation of the corresponding acetoacetamide derivative.
Caption: General workflow for the synthesis using diketene.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.0 (s, 1H, NH), 7.6 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 3.6 (s, 2H, CH₂), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~205 (C=O, ketone), ~164 (C=O, amide), ~140 (Ar-C), ~126 (q, Ar-C-CF₃), ~124 (q, CF₃), ~119 (Ar-CH), ~50 (CH₂), ~30 (CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): ~ -62 (s, 3F, CF₃) |
| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, ketone), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1325 (C-F stretch) |
| Mass Spectrometry (ESI+) | m/z: 246.07 [M+H]⁺, 268.05 [M+Na]⁺ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Safety Considerations
-
4-(Trifluoromethyl)aniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Ethyl Acetoacetate and Toluene: These are flammable liquids. Keep away from ignition sources.
-
Diketene: Diketene is a highly toxic, flammable, and reactive lachrymator. It should only be handled by experienced personnel in a well-maintained fume hood with appropriate safety precautions in place.
-
General Precautions: Always follow standard laboratory safety procedures.
Conclusion
The synthesis of this compound via the condensation of 4-(trifluoromethyl)aniline and ethyl acetoacetate is a robust and reliable method suitable for laboratory and industrial-scale production. This guide has provided a comprehensive overview of this pathway, including a detailed experimental protocol, mechanistic insights, and characterization data. By adhering to the procedures and safety precautions outlined herein, researchers can confidently synthesize this valuable intermediate for their drug discovery and development endeavors.
References
- Keshav, A. et al. (2010). A process for the preparation of teriflunomide.
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 164-173. [Link]
Sources
An In-Depth Technical Guide to 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide (CAS 351-87-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, CAS number 351-87-1. It delves into its chemical and physical properties, synthesis methodologies, and spectroscopic characterization. Furthermore, this guide explores its significant applications as a key intermediate in the pharmaceutical and agrochemical industries, with a particular focus on its role in the synthesis of bioactive molecules. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting. This document is intended to be a valuable resource for scientists and professionals engaged in medicinal chemistry, chemical synthesis, and drug discovery.
Introduction and Nomenclature
This compound is a fluorinated organic compound that has garnered significant interest as a versatile building block in organic synthesis.[1] The presence of both a β-ketoamide functional group and a trifluoromethyl-substituted phenyl ring imparts unique chemical reactivity and properties to the molecule.[2][3] The trifluoromethyl group, in particular, is known to enhance properties such as lipophilicity and metabolic stability in derivative compounds, making it an attractive moiety in the design of new therapeutic agents and agrochemicals.[1][3]
This compound is also known by several synonyms, including:
The structure of this compound is characterized by a butanamide backbone with a ketone at the 3-position and the nitrogen atom substituted with a 4-(trifluoromethyl)phenyl group.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 351-87-1 | [1][3][4] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [1][2][4] |
| Molecular Weight | 245.20 g/mol | [1][3][4] |
| Appearance | White to almost white powder or crystalline solid | [1][3] |
| Melting Point | 152 - 156 °C | [1][3] |
| Purity | ≥ 98% (HPLC) | [1][3] |
| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)C(F)(F)F | [2][4] |
| InChIKey | GGDAWUSJZZHVBR-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the acetoacetylation of 4-(trifluoromethyl)aniline. This reaction involves the nucleophilic attack of the amine group of 4-(trifluoromethyl)aniline on an acetoacetylating agent, such as diketene or ethyl acetoacetate.
Representative Synthetic Protocol
A common laboratory-scale synthesis involves the reaction of 4-(trifluoromethyl)aniline with diketene in an appropriate solvent, such as toluene or acetic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with 4-(trifluoromethyl)aniline and a suitable solvent (e.g., toluene).
-
Reagent Addition: Diketene is added dropwise to the stirred solution of the aniline at a controlled temperature, typically room temperature or slightly below, to manage the exothermic nature of the reaction.
-
Reaction Progression: The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (e.g., 2-4 hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold toluene or hexane) to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the desired this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Solvent Selection: Toluene is often chosen for its ability to dissolve the reactants and for its suitable boiling point for the reaction.
-
Temperature Control: The initial dropwise addition at a controlled temperature is crucial to prevent a runaway reaction. Subsequent heating to reflux provides the necessary activation energy for the reaction to proceed to completion.
-
Purification Method: Recrystallization is an effective method for purifying solid organic compounds, as it relies on the differences in solubility of the product and impurities in a given solvent system at different temperatures.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the trifluoromethyl-substituted phenyl ring, the methylene protons of the butanamide backbone, the methyl protons, and the amide proton. The chemical shifts and coupling patterns of these signals provide valuable information about the molecular structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and amide groups, the carbons of the aromatic ring (including the quartet for the CF₃ carbon due to C-F coupling), and the aliphatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the ketone and amide groups, and C-F stretching of the trifluoromethyl group.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (245.20 g/mol ) and provide information about its fragmentation pattern, further aiding in structural confirmation.
While specific spectral data is not extensively available in the public domain, related structures have been characterized, providing a basis for expected spectral features.[5]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][3]
Pharmaceutical Intermediates
This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] Its structure is particularly useful for developing drugs that target metabolic disorders.[1][3] The β-ketoamide moiety can participate in various chemical transformations, allowing for the introduction of additional functional groups and the construction of more elaborate molecular architectures. It is specifically mentioned as a related compound to Teriflunomide, an immunomodulatory agent.[6][7] It has also been identified as an intermediate for Leflunomide, another immunosuppressive drug.[8]
Agrochemical Synthesis
In the field of agricultural chemistry, this compound is utilized in the formulation of agrochemicals designed to enhance crop protection.[1][3] The trifluoromethyl group often contributes to increased efficacy and metabolic stability of the final active ingredient.[1][3]
Material Science and Fluorinated Compound Research
The unique properties imparted by the trifluoromethyl group also make this compound a subject of interest in material science.[3] It can be explored for the creation of advanced polymers with enhanced thermal and chemical resistance.[3] More broadly, it is a valuable tool in fluorinated compound research for developing novel materials with unique characteristics.[1][3]
Biological Activity Research
While the primary use of this compound is as a chemical intermediate, related amide structures containing the trifluoromethylphenyl group have been investigated for a range of biological activities, including potential anticancer and antioxidant properties.[9][10] This suggests that derivatives of this compound could be of interest in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid inhalation of dust and contact with skin and eyes.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11] Keep away from heat, sparks, and open flames.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[11]
For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[7][11][12]
Conclusion
This compound (CAS 351-87-1) is a key chemical intermediate with significant utility in the pharmaceutical, agrochemical, and material science industries. Its unique structure, featuring a reactive β-ketoamide functionality and a trifluoromethyl-substituted aromatic ring, makes it a valuable precursor for the synthesis of a wide range of bioactive compounds and advanced materials. This guide has provided a comprehensive technical overview of its properties, synthesis, analysis, and applications, intended to support the work of researchers and professionals in the field.
References
-
PubChem. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. [Link]
-
Supporting Information for Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. [Link]
-
PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
-
PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
-
Aastrid Life Sciences. Pharmaceutical Intermediates. [Link]
-
Cleanchem. (R)-(+)-2,2-Dimethyl-1,3-Dioxolan-4-Yl Methyl P-Toluene Sulfonate. [Link]
-
MySkinRecipes. 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide. [Link]
-
Nia Innovation. N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
-
Aastrid Life Sciences. Pilot & Lab Scale Products. [Link]
-
REALAB LLC. This compound. [Link]
-
PubChem. 2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. [Link]
-
PubMed. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]
-
AWS. Pd(II)-Catalyzed Intermolecular Olefination of sp3 C–H Bonds. [Link]
-
PubMed Central. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. [Link]
-
SpectraBase. N
1-propyl-N2-[3-(trifluoromethyl)phenyl]ethanediamide - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 351-87-1: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 351-87-1 | 3-Oxo-N-(4-(trifluoromethyl)phenyl)butanamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. 351-87-1|3-Oxo-N-(4-(trifluoromethyl)phenyl)butanamide|BLD Pharm [bldpharm.com]
- 8. aastridlifesciences.com [aastridlifesciences.com]
- 9. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to the Molecular Structure and Potential Applications of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
This guide provides a comprehensive technical overview of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a molecule of significant interest in medicinal chemistry and drug development. By synthesizing data from analogous compounds and established chemical principles, this document will explore its molecular structure, spectroscopic signature, synthesis, and potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Trifluoromethylated Acetoacetanilides
The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in modern drug design. The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] When coupled with the versatile acetoacetamide scaffold, which is known to exhibit a range of biological activities, the resulting N-aryl-β-ketoamides become promising candidates for therapeutic development. This compound is a prime example of this molecular architecture, positioning it as a valuable intermediate and a potential pharmacophore in its own right.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central butanamide chain with a ketone at the 3-position and a 4-(trifluoromethyl)phenyl group attached to the amide nitrogen.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | PubChem |
| Molecular Weight | 245.20 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 154446-42-3 | PubChem |
| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)C(F)(F)F | PubChem |
| InChI Key | GGDAWUSJZZHVBR-UHFFFAOYSA-N | PubChem |
Predicted Three-Dimensional Conformation and Crystallography
While the specific crystal structure of this compound is not publicly available, analysis of related acetoacetanilide and benzamide structures provides valuable insights into its likely three-dimensional arrangement.[3][4] X-ray crystallography studies on similar molecules reveal that the amide linkage typically adopts a trans conformation due to steric hindrance.[4]
A key structural feature of acetoacetanilides is the potential for intramolecular hydrogen bonding between the amide proton (N-H) and the β-keto group (C=O).[5] This interaction would lead to a more planar and rigid conformation, which can significantly influence its binding to biological targets. The phenyl ring and the butanamide chain are likely to be non-coplanar, with a calculable dihedral angle.[4] The trifluoromethyl group, being a bulky and electron-withdrawing substituent, will influence the electronic distribution within the phenyl ring and may participate in non-covalent interactions, such as halogen bonding, within a crystal lattice or a protein binding pocket.
Spectroscopic Characterization
The structural features of this compound can be elucidated through various spectroscopic techniques. The following are predicted spectral data based on the analysis of closely related compounds.[5][6][7]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons, and the amide proton. The aromatic protons on the trifluoromethyl-substituted ring would likely appear as two doublets in the downfield region (around 7.5-8.0 ppm) due to ortho and meta coupling. The methylene protons adjacent to the two carbonyl groups would likely appear as a singlet around 3.5-4.0 ppm. The terminal methyl protons of the acetyl group would be a sharp singlet further upfield, around 2.2-2.5 ppm. The amide proton would be a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons (one for the ketone and one for the amide) in the downfield region (160-200 ppm). The aromatic carbons would appear in the 120-140 ppm range, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The trifluoromethyl carbon itself would also be a quartet. The methylene and methyl carbons would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present. Characteristic absorption bands would include:
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O stretches: Two distinct strong absorption bands for the ketone and amide carbonyls, typically in the range of 1650-1720 cm⁻¹.
-
C-N stretch: In the region of 1200-1350 cm⁻¹.
-
C-F stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (245.20 g/mol ). Fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the acetyl group, providing further structural confirmation.
Synthesis and Experimental Protocols
This compound is typically synthesized through the condensation of an acetoacetate ester with a substituted aniline.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Materials:
-
Ethyl acetoacetate
-
4-(Trifluoromethyl)aniline
-
Toluene or Xylene (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)aniline (1.0 eq) and anhydrous toluene or xylene.
-
Add ethyl acetoacetate (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Potential Biological Activities and Applications
While specific biological data for this compound is limited in publicly accessible literature, the structural motifs present suggest several potential therapeutic applications.
Anticancer and Anti-Inflammatory Potential
Numerous studies have demonstrated the anticancer and anti-inflammatory properties of compounds containing the trifluoromethylphenyl and acetoacetamide moieties.[8][9][10] The trifluoromethyl group can enhance the lipophilicity and cell permeability of a molecule, while the β-ketoamide structure can interact with various biological targets. It is plausible that this compound could serve as a scaffold for the development of inhibitors of enzymes such as cyclooxygenases (COX) or other proteins involved in inflammatory and oncogenic signaling pathways.
Experimental Protocols for Biological Evaluation
This protocol outlines a general procedure for assessing the cytotoxic effects of the compound on cancer cell lines.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
This protocol measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition.
Conclusion and Future Directions
This compound is a molecule with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive starting point for the development of novel therapeutic agents. While direct experimental data on its molecular structure and biological activity are not extensively documented in the public domain, this guide provides a robust framework for its characterization and evaluation based on the well-established chemistry of its constituent parts. Future research should focus on the definitive determination of its three-dimensional structure through X-ray crystallography and a comprehensive evaluation of its biological activity against a panel of relevant cancer and inflammatory targets. Such studies will be crucial in unlocking the full therapeutic potential of this promising molecule.
References
-
Spectral analysis and detailed quantum mechanical investigation of some acetanilide analogues and their self-assemblies with graphene and fullerene. PubMed. [Link]
-
Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed. [Link]
-
Vibrational, NMR and Quantum Chemical Investigations of Acetoacetanilde, 2-chloroacetoacetanilide and 2-methylacetoacetanilide. PubMed. [Link]
-
Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central. [Link]
-
Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]
-
Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. [Link]
-
Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. PubMed Central. [Link]
-
In Vitro Evaluation of Antioxidant, Anticancer, and Anti-Inflammatory Activities of Ethanolic Leaf Extract of Adenium obesum. Frontiers in Pharmacology. [Link]
-
Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central. [Link]
-
Photoinduced synthesis and biological investigation of aryl trifluoromethyl tellurides. Organic Chemistry Frontiers. [Link]
-
Anti-inflammatory and anticancer properties of Alcea rosea extracts: Insights from in vitro and in vivo studies. Frontiers in Pharmacology. [Link]
-
Synthesis of N‐(trifluoromethyl)amides. ResearchGate. [Link]
-
Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. PubMed. [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. [Link]
-
In vitro antioxidant, anti-inflammatory, and anticancer activities of mixture Thai medicinal plants. PubMed Central. [Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. [Link]
-
Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications. [Link]
-
Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. PubMed Central. [Link]
-
Reaction of 3-oxo- N -phenylbutanethioamide with 5-amino-1 H -1,2,4-triazoles. SpringerLink. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
X ray crystallography Publications. Weizmann Institute of Science. [Link]
-
Mapping the conformational itinerary of beta-glycosidases by X-ray crystallography. PubMed. [Link]
-
9.6: X-ray Protein Crystallography. Chemistry LibreTexts. [Link]
-
Biomolecular X-Ray Crystallography, Structure Determination Methods. ResearchGate. [Link]
Sources
- 1. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational, NMR and quantum chemical investigations of acetoacetanilde, 2-chloroacetoacetanilide and 2-methylacetoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Anti-inflammatory and anticancer properties of Alcea rosea extracts: Insights from in vitro and in vivo studies [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro antioxidant, anti-inflammatory, and anticancer activities of mixture Thai medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Biological Activities and Investigational Framework for 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini AI
Abstract
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide is a fluorinated organic compound primarily recognized for its pivotal role as a versatile synthetic intermediate in the pharmaceutical industry.[1][2] While its direct mechanism of action is not extensively characterized in publicly available literature, its contribution to the synthesis of notable bioactive molecules, including Teriflunomide and various kinase inhibitors, suggests that its core structure may possess intrinsic biological activity. This technical guide provides a comprehensive analysis of its established synthetic utility, postulates potential mechanisms of action based on structural analogy and the known pharmacology of its derivatives, and presents a rigorous, field-proven experimental framework for elucidating its core biological functions. This document is intended to serve as a foundational resource for researchers seeking to explore the untapped therapeutic potential of this molecule.
Molecular Profile and Physicochemical Properties
This compound, also known as 4-Trifluoromethylacetoacetanilide, is characterized by an acetoacetamide core linked to a trifluoromethyl-substituted phenyl ring.[1] The trifluoromethyl (-CF3) group is a bioisostere for a methyl group but with significantly altered electronic properties; its strong electron-withdrawing nature enhances the lipophilicity, metabolic stability, and binding affinity of parent molecules, features highly desirable in modern drug design.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | PubChem[1] |
| Molecular Weight | 245.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 351-87-1 | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
Established Role as a Key Synthetic Intermediate
The primary documented utility of this compound is as a precursor in multi-step organic syntheses. Its reactive β-dicarbonyl moiety makes it an excellent building block for the construction of more complex heterocyclic systems.
Synthesis of Teriflunomide
A notable application is in the synthesis of Teriflunomide, an immunomodulatory drug. In a patented process, this compound is first brominated to yield 2-bromo-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide. This intermediate subsequently reacts with sodium cyanide to produce Teriflunomide.[3] Teriflunomide's mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is critical for de novo pyrimidine synthesis. This inhibition preferentially affects rapidly proliferating cells like activated lymphocytes, explaining its efficacy in autoimmune diseases.
Precursor to Quinoline-3-Carboxamides
The compound also serves as a starting material for quinoline-3-carboxamides such as Laquinimod and Tasquinimod.[3] These molecules have complex immunomodulatory and anti-angiogenic properties. For instance, Tasquinimod is known to target S100A9, an inflammatory protein, and modulate the tumor microenvironment. The synthesis involves reacting the butanamide with an appropriate aniline derivative.[3]
Postulated Mechanisms of Action and Potential Biological Targets
While not a clinically approved agent itself, the structural motifs within this compound suggest several plausible, yet unproven, mechanisms of action. These hypotheses are derived from its structural similarity to known pharmacophores and the activities of its derivatives.
Hypothesis A: Kinase Inhibition
The N-phenylacetamide structure is a common scaffold in many kinase inhibitors. The trifluoromethyl group can enhance binding to hydrophobic pockets within the ATP-binding site of various kinases. For example, compounds with trifluoromethylphenyl moieties have been investigated as inhibitors of mTOR, a key regulator of cell growth and proliferation.[4] It is plausible that this compound could exhibit inhibitory activity against kinases involved in inflammatory or oncogenic signaling, such as PI3K or Aurora Kinase.[3][5]
Hypothesis B: Modulation of Inflammatory Pathways
Given its role as a precursor to immunomodulatory drugs, the compound might directly interfere with inflammatory signaling cascades. Structurally related N-phenyl amides have been shown to inhibit pathways like NF-κB, a central mediator of inflammation.[6] The trifluoromethylphenyl group could facilitate interactions with regulatory proteins within this pathway.
Hypothesis C: Enzyme Inhibition Beyond Kinases
The acetoacetamide core is a reactive functional group capable of interacting with various enzymes. This could include enzymes like cyclooxygenase (COX), where some N-phenyl derivatives have shown inhibitory activity.[7]
A Rigorous Experimental Framework for Mechanistic Elucidation
To systematically investigate the core mechanism of action, a multi-tiered experimental approach is essential. The following protocols are designed as a self-validating system, where each stage informs the next.
Phase 1: Broad-Based Phenotypic and Target Screening
The initial step is to cast a wide net to identify any significant biological activity.
Protocol 1: Multi-Panel Cell Viability Screening
-
Objective: To assess the cytotoxic or cytostatic effects across a diverse range of human cell lines.
-
Cell Lines: A panel of at least 60 human cancer cell lines (e.g., NCI-60) and a panel of non-cancerous cell lines (e.g., fibroblasts, endothelial cells) to assess specificity.
-
Methodology:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
-
Causality and Interpretation: If selective activity is observed against certain cell lineages (e.g., leukemia or breast cancer lines), it provides a crucial lead for downstream investigation into pathways dysregulated in those cancers.[8]
Protocol 2: Broad-Spectrum Kinase Inhibition Panel
-
Objective: To identify potential kinase targets.
-
Methodology:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology).
-
Perform an initial screen at a fixed concentration (e.g., 10 µM) against a panel of >400 human kinases.
-
Express results as a percentage of inhibition relative to a control.
-
-
Causality and Interpretation: Hits (e.g., >50% inhibition) are considered potential targets. The pattern of inhibited kinases (e.g., tyrosine vs. serine/threonine kinases) can provide immediate insight into the signaling pathways that might be affected.
Caption: Workflow for Phase 1 Screening.
Phase 2: Target Validation and Pathway Analysis
This phase focuses on validating the hits from Phase 1 and understanding their cellular consequences.
Protocol 3: IC₅₀ Determination for Lead Kinase Targets
-
Objective: To quantify the potency of inhibition for the top kinase candidates identified in Protocol 2.
-
Methodology:
-
Perform in vitro kinase assays using purified recombinant enzymes.
-
Test the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Measure enzyme activity (e.g., via ADP-Glo™ or similar technology).
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Trustworthiness: This is a self-validating step. A potent IC₅₀ (< 1 µM) provides strong evidence of direct target engagement.
Protocol 4: Western Blot Analysis of Downstream Signaling
-
Objective: To determine if the compound modulates the target kinase's signaling pathway in a cellular context.
-
Methodology:
-
Select a cell line that showed sensitivity in Protocol 1 and is known to rely on the target kinase.
-
Treat cells with the compound at concentrations around its GI₅₀ value for various time points (e.g., 1, 6, 24 hours).
-
Prepare cell lysates and perform SDS-PAGE and Western blotting.
-
Probe with antibodies against the phosphorylated (active) form of the kinase's direct substrate and total protein levels as a loading control. For example, if PI3K is the target, probe for p-Akt and total Akt.[9]
-
-
Causality and Interpretation: A dose-dependent decrease in the phosphorylation of a downstream substrate provides strong evidence of on-target activity within the cell.
Caption: Workflow for Phase 2 Target Validation.
Conclusion
This compound stands as a molecule of significant interest, not only for its proven utility as a synthetic building block but also for its potential, yet uncharacterized, intrinsic bioactivity. The trifluoromethylphenyl and acetoacetamide moieties suggest a high probability of interaction with biological targets, particularly protein kinases and enzymes involved in inflammatory pathways. The experimental framework detailed in this guide provides a clear, logical, and robust pathway for researchers to systematically decode its mechanism of action. By progressing from broad phenotypic screening to specific target validation and cellular pathway analysis, the scientific community can effectively unlock the full therapeutic potential of this intriguing compound.
References
-
National Center for Biotechnology Information . "3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide." PubChem Compound Summary for CID 1472078. Available from: [Link]
-
G.C. Tsui, et al. . "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities." Journal of Biomedical Research & Environmental Sciences, 2024. Available from: [Link]
-
National Center for Biotechnology Information . "2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide." PubChem Compound Summary for CID 23500906. Available from: [Link]
-
MySkinRecipes . "3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide." MySkinRecipes Product Page. Available from: [Link]
-
P.B. Kulkarni, et al. . "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole." Journal of Chemical and Pharmaceutical Research, 2015. Available from: [Link]
-
Y. Yu, et al. . "Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer." Journal of Medicinal Chemistry, 2013. Available from: [Link]
-
J.T. Jones, et al. . "Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception." Endocrinology, 2009. Available from: [Link]
-
S.S. Kadam, et al. . "Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis." Computational Biology and Chemistry, 2021. Available from: [Link]
-
Y. Wang, et al. . "Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole." Molecules, 2018. Available from: [Link]
-
J.H. Kim, et al. . "Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells." Molecules, 2021. Available from: [Link]
-
F.A. Romero, et al. . "Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor." Journal of Medicinal Chemistry, 2004. Available from: [Link]
-
A. Sklocco, et al. . "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." European Journal of Medicinal Chemistry, 2025. Available from: [Link]
-
A.C. Pippione, et al. . "4-Hydroxy- N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade." MedChemComm, 2017. Available from: [Link]
-
A. Tawa, et al. . "Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamideand Its Analogs." Molecules, 2011. Available from: [Link]
Sources
- 1. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 351-87-1|3-Oxo-N-(4-(trifluoromethyl)phenyl)butanamide|BLD Pharm [bldpharm.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy- N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamideand Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Solubility Profile of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility profile for 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a compound of interest in pharmaceutical research. We will explore its fundamental physicochemical properties, the theoretical underpinnings of its solubility, detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and the interpretation of this data in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility of this and structurally related compounds.
Introduction to this compound
This compound is a butanamide derivative featuring a trifluoromethyl group on the phenyl ring. Understanding its physicochemical properties is the first step in predicting its behavior in various solvent systems.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀F₃NO₂ | PubChem[3] |
| Molecular Weight | 245.20 g/mol | PubChem[3] |
| XLogP3 (Lipophilicity) | 2.9 | PubChem[3] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Inferred from Structure |
| Hydrogen Bond Acceptors | 3 (Two C=O, Amide N) | Inferred from Structure |
The structure combines a moderately lipophilic aromatic system, enhanced by the trifluoromethyl group, with hydrogen bonding capabilities from the acetoacetamide moiety. The XLogP3 value of 2.9 suggests a preference for a lipid environment over an aqueous one, forecasting a challenge in achieving high aqueous solubility.[3] Poor aqueous solubility is a primary obstacle in drug development, often leading to low and variable bioavailability for oral dosage forms.[1][4] Therefore, a thorough experimental characterization of this compound's solubility is imperative.
Theoretical Framework for Solubility
The dissolution of a drug is governed by a complex interplay of factors related to both the solute and the solvent.[5] The guiding principle of "like dissolves like" provides a foundational understanding, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[5]
Key Factors Influencing Solubility
-
Molecular Structure: The trifluoromethyl group significantly increases lipophilicity, which tends to decrease aqueous solubility. Conversely, the amide and ketone functionalities can participate in hydrogen bonding with protic solvents like water, which can aid dissolution.
-
Solid-State Properties (Polymorphism): A compound can exist in different solid forms, such as stable crystalline polymorphs or a higher-energy amorphous state. Amorphous forms are generally more soluble than their crystalline counterparts because less energy is required to break the solid-state lattice.[6][7][8] This distinction is central to the difference between kinetic and thermodynamic solubility.
-
pH of the Medium: The solubility of ionizable compounds is highly dependent on pH.[5][9] While the amide group in this compound is generally considered neutral, the molecule can exhibit keto-enol tautomerism. The enol form possesses an acidic proton, which could lead to pH-dependent solubility, particularly at higher pH values.
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[10] However, this relationship must be determined empirically for each compound.
Kinetic vs. Thermodynamic Solubility
Understanding the distinction between kinetic and thermodynamic solubility is crucial for making informed decisions throughout the drug discovery and development process.[11][12]
-
Kinetic Solubility: This is a measure of the concentration at which a compound, rapidly introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[13][14] It is a non-equilibrium, high-throughput measurement often used in early discovery to flag compounds with potential solubility issues.[11][12] Kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated solutions and potentially amorphous precipitates.[7][14]
-
Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form.[11][13] It is the gold-standard measurement, typically determined using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[9] This value is critical for lead optimization and formulation development.[11]
Experimental Methodologies for Solubility Determination
Accurate and reproducible solubility data relies on robust and well-defined experimental protocols. The following sections describe standard methodologies for determining both kinetic and thermodynamic aqueous solubility.
Protocol: Kinetic Solubility Assessment via Turbidimetry
This high-throughput method is designed to rapidly assess the point of precipitation of a compound from a DMSO stock solution into an aqueous buffer. The appearance of precipitate is detected by measuring the turbidity (light scattering) of the solution.[15]
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a series of wells.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤2%) to minimize co-solvent effects. Perform serial dilutions across the plate to create a range of test concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[13]
-
Turbidity Measurement: Measure the absorbance or light scattering of each well using a plate-based nephelometer or spectrophotometer.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer-only control.
Caption: Workflow for the turbidimetric kinetic solubility assay.
Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method
This method is the definitive approach for determining the equilibrium solubility of a compound and is recommended by regulatory agencies like the ICH.[9][16][17]
-
System Preparation: Add an excess amount of solid this compound (enough to ensure solid remains after equilibrium) to vials containing the desired aqueous media (e.g., buffers at pH 1.2, 4.5, and 6.8).[16][17]
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37 ± 1°C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[16][17] The time required to reach equilibrium should be established in preliminary experiments.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
pH and Solid-State Analysis: Measure the final pH of the saturated solution to ensure it has not drifted.[16] It is also best practice to recover the remaining solid and analyze its physical form (e.g., by microscopy, DSC, or XRPD) to confirm if the most stable crystalline form was present.[7]
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Anticipated
While specific experimental data for this compound is not publicly available, we can predict its solubility profile based on its physicochemical properties and data from structurally similar molecules.
Aqueous Solubility
Given its XLogP3 of 2.9, the compound is classified as poorly soluble.[3] According to the Biopharmaceutics Classification System (BCS), a drug is considered highly soluble only if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[16] It is highly probable that this compound would not meet this criterion.
Table 2: Predicted Thermodynamic Aqueous Solubility (Illustrative)
| Medium | pH | Predicted Solubility (µg/mL) | Classification |
|---|---|---|---|
| Simulated Gastric Fluid | 1.2 | < 10 | Poorly Soluble |
| Acetate Buffer | 4.5 | < 10 | Poorly Soluble |
| Phosphate Buffer (FaSSIF) | 6.8 | < 15 | Poorly Soluble |
| Phosphate Buffer (FeSSIF) | 7.4 | < 15 | Poorly Soluble |
Note: These values are illustrative predictions based on the compound's structure and are intended to guide experimental design.
Solubility in Organic Solvents
The solubility in common organic solvents is predicted based on the "like dissolves like" principle.
Table 3: Predicted Qualitative Solubility in Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions with the ketone and amide groups. |
| Alcohols | Methanol, Ethanol | Moderate to High | Hydrogen bonding capability with the amide N-H and C=O groups. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good solvent for moderately polar organic compounds. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Can accept hydrogen bonds but cannot donate. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The molecule's polarity is too high for significant interaction. |
Implications for Drug Development
The anticipated low aqueous solubility of this compound presents significant challenges for its development as an oral therapeutic.
-
BCS Classification: With poor solubility, the compound would likely be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent.[16][18] This has major implications for regulatory pathways and biowaivers.
-
Bioavailability: Poor solubility is a leading cause of low and erratic oral absorption, which can compromise therapeutic efficacy and safety.[2][8]
-
Formulation Strategy: Significant formulation efforts would be required to enhance its solubility and/or dissolution rate. Potential strategies that could be investigated include:
-
Particle Size Reduction: Micronization or nanomilling to increase surface area.[4]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to prevent crystallization.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to improve absorption.
-
Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes.[4]
-
Conclusion
This compound is a compound whose structural features—notably its trifluoromethyl group and moderate lipophilicity—predict a profile of low aqueous solubility. This guide outlines the essential theoretical considerations and provides robust, step-by-step experimental protocols for the comprehensive characterization of its kinetic and thermodynamic solubility. An early and accurate assessment using these methods is a cornerstone of a successful drug development program, enabling researchers to identify potential liabilities and proactively design formulation strategies to overcome the challenges posed by poor solubility.
References
-
Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]
-
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer. Retrieved from [Link]
-
4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. Retrieved from [Link]
-
Factors Influencing Drug Solubility. (n.d.). Scribd. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 858-864. Retrieved from [Link]
-
3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. (n.d.). PubChem. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(5), 104-110. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Retrieved from [Link]
- Method for determining solubility of a chemical compound. (2005). Google Patents.
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. Retrieved from [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
BCS Guideline for solubility and Dissolution.pptx. (2019, July 2). SlideShare. Retrieved from [Link]
-
2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. (n.d.). PubChem. Retrieved from [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2019, November 20). European Medicines Agency. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. (2019). World Health Organization. Retrieved from [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 3. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. ovid.com [ovid.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. scribd.com [scribd.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. enamine.net [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. database.ich.org [database.ich.org]
- 17. who.int [who.int]
- 18. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Significance of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Introduction: Beyond a Synthetic Intermediate
To the dedicated researcher, scientist, and drug development professional, a molecule's true value is often veiled by its initial classification. Such is the case with 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a compound frequently cataloged merely as a synthetic intermediate. While its role as a foundational building block in the synthesis of notable pharmaceuticals is undisputed, this guide posits that a deeper understanding of its structural contributions provides invaluable insight into the biological activities of its more complex derivatives. The presence of the trifluoromethylphenyl group, a common moiety in modern medicinal chemistry, coupled with a reactive butanamide chain, bestows upon this molecule a latent potential for biological interaction that is realized in the molecules it helps create.
This technical guide will transcend the conventional view of this compound. We will first briefly touch upon its synthesis and primary chemical properties. The core of this document, however, will be a comprehensive exploration of the significant biological activities of two prominent drugs synthesized from this intermediate: Tasquinimod and Teriflunomide. By dissecting their mechanisms of action, we illuminate the therapeutic possibilities inherent in the core structure of this compound. This exploration will be grounded in field-proven experimental methodologies, providing both the "what" and the "why" to empower your own research endeavors.
Chapter 1: Physicochemical Properties and Synthesis
This compound is a solid at room temperature with a molecular weight of approximately 245.2 g/mol and the chemical formula C₁₁H₁₀F₃NO₂[1]. Its structure features a trifluoromethyl group on the phenyl ring, which significantly influences its electronic properties and lipophilicity, often enhancing membrane permeability and metabolic stability of derivative compounds.
The synthesis of this compound is typically achieved through the condensation of 4-(trifluoromethyl)aniline with a β-keto ester, such as ethyl acetoacetate. This reaction is often carried out under reflux in a suitable solvent like xylene[2]. The resulting product can then be purified by column chromatography[2][3].
Chapter 2: A Pivotal Intermediate in Drug Synthesis
The primary and most well-documented role of this compound is as a crucial intermediate in the synthesis of several biologically active molecules[4]. Its chemical structure contains reactive sites that allow for further molecular elaboration, making it a versatile starting point for constructing more complex pharmaceutical agents. The following diagram illustrates its central role in the synthetic pathways of Tasquinimod and Teriflunomide.
Caption: Synthetic utility of this compound.
Chapter 3: Biological Activities of Key Derivatives
The true biological significance of the this compound scaffold is most evident when examining the pharmacological profiles of the drugs derived from it.
Tasquinimod: A Modulator of the Tumor Microenvironment
Tasquinimod is an oral immunomodulatory and anti-angiogenic agent that has been extensively studied in the context of castration-resistant prostate cancer and other malignancies[5][6]. Its mechanism of action is multifaceted, primarily targeting the tumor microenvironment rather than the cancer cells directly[4][7][8].
Mechanism of Action:
-
S100A9 Inhibition: Tasquinimod binds to the S100A9 protein, a key inflammatory protein. This binding inhibits the interaction of S100A9 with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE)[7][8][9].
-
Immunomodulation: By inhibiting the S100A9 pathway, Tasquinimod reduces the accumulation and immunosuppressive function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the tumor microenvironment[5][7]. This shifts the balance towards a more anti-tumor immune response.
-
Anti-Angiogenesis: Tasquinimod exhibits anti-angiogenic properties by modulating the expression of thrombospondin-1 and hypoxia-inducible factor 1α (HIF-1α)[5]. This is also linked to its effects on regulatory myeloid cells[7][8].
-
HDAC4 Modulation: There is evidence to suggest that Tasquinimod can also act as an allosteric modulator of histone deacetylase 4 (HDAC4), contributing to its anti-cancer effects[9].
Caption: Tasquinimod's inhibitory action on the S100A9 pathway.
Clinical Significance: Tasquinimod has undergone extensive clinical evaluation, including a Phase III trial in metastatic castration-resistant prostate cancer[4][6][10]. It is also being investigated for other hematological malignancies like multiple myeloma and myelofibrosis[10][11][12].
Teriflunomide: An Inhibitor of Pyrimidine Synthesis
Teriflunomide is an oral immunomodulatory drug used for the treatment of relapsing forms of multiple sclerosis (MS)[1][3]. It is the active metabolite of leflunomide[13].
Mechanism of Action:
-
DHODH Inhibition: Teriflunomide's primary mechanism is the reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway[13][14][15][16][17][18][19].
-
Lymphocyte Proliferation Inhibition: Rapidly dividing cells, such as activated T and B lymphocytes, are highly dependent on the de novo synthesis of pyrimidines for their proliferation. By inhibiting DHODH, Teriflunomide depletes the pyrimidine pool in these cells, leading to a cytostatic effect and reducing their proliferation[13][14][15][17][18][19]. This is crucial in autoimmune diseases like MS where these cells drive the inflammatory process.
-
NF-κB Inhibition: Teriflunomide has also been shown to block the transcription factor NF-κB, which may contribute to its anti-inflammatory effects[17].
Caption: Teriflunomide's inhibition of DHODH and its downstream effects.
Clinical Significance: Teriflunomide is an established treatment for relapsing-remitting multiple sclerosis, demonstrating efficacy in reducing relapse rates and slowing disability progression[1][3].
Chapter 4: In Vitro Experimental Protocols
To assess the biological activities of compounds derived from the this compound scaffold, a suite of robust in vitro assays is essential. The following protocols are provided as a guide for characterizing potential anti-proliferative, anti-angiogenic, and enzyme inhibitory activities.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial succinate dehydrogenase in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically >90%).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vitro Anti-Angiogenesis Assay (HUVEC Tube Formation Assay)
This assay evaluates the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Principle: When plated on a basement membrane extract (such as Matrigel®), human umbilical vein endothelial cells (HUVECs) will rapidly align and form a network of tube-like structures. Anti-angiogenic compounds will disrupt this process.
Step-by-Step Protocol:
-
Plate Coating:
-
Thaw basement membrane extract (e.g., Matrigel®) on ice.
-
Pre-cool a 96-well plate on ice.
-
Add 50 µL of the thawed basement membrane extract to each well, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs to 70-90% confluency.
-
Harvest the cells by trypsinization and resuspend them in a basal medium containing a low percentage of serum (e.g., 2% FBS).
-
Perform a cell count and adjust the cell suspension to a concentration of 1-2 x 10⁵ cells/mL.
-
Prepare the test compound at various concentrations in the same low-serum medium.
-
Add 100 µL of the HUVEC suspension to each well of the coated plate.
-
Add 100 µL of the medium containing the test compound (or vehicle control) to the respective wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 4-18 hours.
-
Monitor tube formation at regular intervals using an inverted microscope.
-
Capture images of the tube networks in each well.
-
-
Quantification:
-
The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the quantitative data from the compound-treated wells to the vehicle control to determine the inhibitory effect.
-
Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the activity of the DHODH enzyme.
Principle: The activity of DHODH can be measured by monitoring the reduction of a substrate, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction. The rate of this color change is proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 and 150 µM Coenzyme Q10).
-
Prepare a stock solution of dihydroorotate (the enzyme's substrate).
-
Prepare a stock solution of DCIP.
-
Prepare a solution of recombinant human DHODH enzyme.
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, DCIP, and the test compound at various concentrations. Include a positive control (a known DHODH inhibitor like Brequinar) and a negative control (vehicle).
-
Add the DHODH enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding dihydroorotate to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Chapter 5: Data Summary and Interpretation
The biological activity of compounds derived from this compound can be summarized for comparative analysis.
| Compound | Primary Target(s) | Key Biological Activities | Therapeutic Area |
| Tasquinimod | S100A9, HDAC4 | Immunomodulation, Anti-angiogenesis, Anti-metastatic | Oncology (Prostate Cancer, Multiple Myeloma) |
| Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | Inhibition of lymphocyte proliferation, Anti-inflammatory | Neurology (Multiple Sclerosis) |
Conclusion and Future Outlook
While this compound is most frequently encountered as a synthetic intermediate, a deeper analysis reveals its foundational importance to the biological activity of several impactful therapeutic agents. The trifluoromethylphenyl butanamide scaffold evidently serves as a valuable pharmacophore, providing a structural basis for potent interactions with biological targets ranging from inflammatory proteins in the tumor microenvironment to key enzymes in metabolic pathways.
The divergent activities of Tasquinimod and Teriflunomide, both originating from this common precursor, underscore the versatility of this chemical scaffold. Future research should not only focus on the synthesis of new derivatives but also consider the direct biological screening of this compound and its close analogs. It is plausible that this core structure possesses intrinsic, albeit weaker, biological activities that could be optimized to develop novel therapeutics. As our understanding of disease pathways becomes more nuanced, the strategic modification of such proven scaffolds will continue to be a cornerstone of rational drug design.
References
-
Tasquinimod - Wikipedia. Available at: [Link]
-
Eurasian Journal of Medicine and Oncology. Mechanisms of action of tasquinimod on the tumour microenvironment. Available at: [Link]
-
British Journal of Cancer. Mechanisms of action of tasquinimod on the tumour microenvironment. Available at: [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Patsnap Synapse. What is the mechanism of Teriflunomide?. Available at: [Link]
-
Mayo Clinic. Teriflunomide (oral route). Available at: [Link]
-
Dovepress. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Available at: [Link]
-
National Center for Biotechnology Information. Teriflunomide. Available at: [Link]
-
Journal for ImmunoTherapy of Cancer. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma. Available at: [Link]
-
PubChem. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. Available at: [Link]
-
PubMed. Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis. Available at: [Link]
-
Active Biotech. Active Biotech's clinical trial of tasquinimod in myelofibrosis approved in Europe. Available at: [Link]
-
National Center for Biotechnology Information. Tasquinimod in the treatment of castrate-resistant prostate cancer – current status and future prospects. Available at: [Link]
-
Teriflunomide - Wikipedia. Available at: [Link]
-
ASCO Publications. Clinical activity of novel targeting of S100A9 with tasquinimod for relapsed and refractory multiple myeloma (RRMM). Available at: [Link]
-
My Cancer Genome. tasquinimod. Available at: [Link]
-
ResearchGate. Teriflunomide: mechanism of action. Modified from Tallantyre et al.... Available at: [Link]
-
National Center for Biotechnology Information. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects. Available at: [Link]
-
Patsnap Synapse. What is Teriflunomide used for?. Available at: [Link]
-
ResearchGate. Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis | Request PDF. Available at: [Link]
-
ClinicalTrials.gov. Mechanistic Studies of Teriflunomide in RRMS. Available at: [Link]
-
NeurologyLive. Real-World Findings Show Numerous Benefits for Older Patients With MS Switching to Teriflunomide. Available at: [Link]
-
ResearchGate. (PDF) An Updated Review of teriflunomide's Use in Multiple Sclerosis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. corning.com [corning.com]
- 13. ibidi.com [ibidi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]
- 16. openworks.mdanderson.org [openworks.mdanderson.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide literature review
An In-Depth Technical Guide to 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide: Synthesis, Properties, and Applications in Drug Development
Authored by a Senior Application Scientist
Introduction
This compound, also known as 4'-(Trifluoromethyl)acetoacetanilide, is an aromatic organic compound belonging to the acetoacetanilide class.[1] Its structure is characterized by a butanamide backbone with a ketone group at the 3-position and an N-phenyl substituent bearing a trifluoromethyl (CF₃) group at the para-position. While modest in its own biological activity, this compound has emerged as a highly valuable and strategic building block in medicinal and agricultural chemistry.[2]
The significance of this molecule is largely derived from two key features: the reactive β-ketoamide functional group and the electron-withdrawing trifluoromethyl group. The CF₃ moiety is a cornerstone of modern drug design, known to enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] Consequently, this compound serves primarily as a key intermediate in the synthesis of more complex, high-value bioactive molecules, most notably the immunosuppressive drug Teriflunomide.[5][6]
This guide provides an in-depth review of the synthesis, chemical properties, and critical applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and development. The key computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 351-87-1 | PubChem[1] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | PubChem[1] |
| Molecular Weight | 245.20 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)C(F)(F)F | PubChem[1] |
Synthesis and Mechanistic Considerations
The most prevalent and industrially scalable synthesis of this compound involves the direct condensation of an aniline derivative with a β-ketoester. This approach is favored for its operational simplicity and the ready availability of the starting materials.
Core Synthetic Pathway
The reaction proceeds via the acetoacetylation of 4-(trifluoromethyl)aniline with ethyl acetoacetate.[5][6] The aniline nitrogen acts as a nucleophile, attacking the ester carbonyl of ethyl acetoacetate, leading to the formation of an amide bond and the elimination of ethanol.
Caption: General synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established industrial processes for preparing Teriflunomide intermediates.[5][6]
Objective: To synthesize this compound.
Materials:
-
4-(Trifluoromethyl)aniline (1.0 eq)
-
Ethyl acetoacetate (1.0-1.2 eq)
-
Xylene (or Toluene) as solvent
-
Sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)aniline and the solvent (e.g., xylene).
-
Addition of Reagent: Slowly add ethyl acetoacetate to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 140°C for xylene) and maintain for an extended period, typically 24-48 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Scientist's Note: The high temperature is crucial to drive the equilibrium towards the product by continuously removing the ethanol byproduct. The long reaction time is necessary due to the moderate nucleophilicity of the aniline, which is reduced by the electron-withdrawing CF₃ group.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel.[5][6] The product is typically eluted using a hexane/ethyl acetate solvent system.
-
Isolation: The fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a solid.
Application in Drug Development: The Synthesis of Teriflunomide
The primary and most well-documented application of this compound is its role as a pivotal intermediate in the synthesis of Teriflunomide.[5][7] Teriflunomide is the active metabolite of leflunomide and is approved for the treatment of relapsing multiple sclerosis. Its mechanism involves the inhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis.
The conversion of this compound to Teriflunomide's direct precursor involves a two-step process: α-bromination followed by cyanation.
Caption: Pathway from the title compound to Teriflunomide.
Protocol: Synthesis of Teriflunomide Intermediate
This protocol outlines the subsequent steps starting from the title compound.[5][6][7]
Step 1: α-Bromination
-
Dissolve this compound in a suitable solvent such as toluene.
-
Add a brominating agent. Industrial processes often use potassium bromide (KBr) in the presence of an oxidant like hydrogen peroxide (H₂O₂) and an acid.[5][6] This in-situ generation of bromine is safer than using elemental bromine directly.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up, dry the organic layer, and concentrate to obtain the crude 2-bromo-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, which can be purified by chromatography.
Step 2: Cyanation
-
Dissolve the purified bromo-intermediate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add an alkali cyanide, such as sodium cyanide (NaCN), to the solution.
-
Stir the mixture at room temperature overnight.[7] The reaction involves the nucleophilic substitution of the bromide by the cyanide ion.
-
Upon completion, the reaction mixture is diluted with water and acidified (e.g., with HCl). The product, which exists in tautomeric equilibrium, precipitates out of the solution.[7][8]
-
The solid is filtered, washed with water, and dried to yield the final product, (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide, which is the enol tautomer of the initial cyanation product and a direct precursor to Teriflunomide.
Broader Applications and Future Perspectives
While the synthesis of Teriflunomide is its most prominent role, the acetoacetanilide scaffold is a versatile platform for generating diverse bioactive molecules.[9] Derivatives have been investigated for a range of pharmacological activities, including:
-
Anticancer: Various thiophene and fused pyrimidine derivatives synthesized from acetoacetanilides have shown potent anti-tumor activity against cell lines like breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460).[10][11][12]
-
Anti-inflammatory and Analgesic: Acetanilide derivatives are known to possess analgesic and anti-inflammatory properties, often through the inhibition of COX enzymes.[9][13]
-
Agrochemicals: The compound is utilized in formulating agrochemicals, where the trifluoromethyl group can enhance efficacy and stability against environmental degradation.[2]
The presence of the reactive methylene group between the two carbonyls in this compound allows for a wide array of chemical modifications, making it an attractive starting point for combinatorial chemistry and the discovery of new lead compounds.
Conclusion
This compound is a compound of significant industrial and academic interest. Its straightforward synthesis and the strategic placement of the trifluoromethyl group make it an exemplary building block in modern medicinal chemistry. Its critical role as an intermediate in the manufacture of Teriflunomide underscores its importance in the pharmaceutical industry. The versatility of the acetoacetanilide scaffold suggests that this compound will continue to be a valuable tool for researchers developing novel therapeutics and advanced materials.
References
-
PubChem. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. National Center for Biotechnology Information. [Link]
-
Mohareb, R., et al. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Open Access Library Journal, 1, 1-16. [Link]
-
Singh, R. K., Kumar, A., & Mishra, A. K. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Organic Chemistry, 16(1). [Link]
- Google Patents. (2010).
-
Ibrahim, R. A. (2018). Uses of acetoacetanilide for the synthesis of thiophene derivatives with cytotoxic activities. Bulletin of the National Research Centre, 42(1), 24. [Link]
-
Mohareb, R., et al. (2014). New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity. Open Access Library Journal. [Link]
-
Carvalho, P. et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of the Brazilian Chemical Society. [Link]
-
Alam, M. et al. (2020). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry, 36(4). [Link]
-
National Center for Biotechnology Information. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PubMed Central. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
MySkinRecipes. 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide. [Link]
-
Organic Syntheses. trifloroacetyl triflate. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
PubMed. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]
-
Wikipedia. Acetoacetanilide. [Link]
-
ResearchGate. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]
-
PubChem. (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide. [Link]
-
PubMed. Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Royal Society of Chemistry. Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. [Link]
-
ResearchGate. Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
ResearchGate. Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. [Link]
-
National Center for Biotechnology Information. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. PubMed Central. [Link]
Sources
- 1. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 785-74-0: 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide [cymitquimica.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. jelsciences.com [jelsciences.com]
- 6. jelsciences.com [jelsciences.com]
- 7. WO2010013159A1 - A process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 8. SID 46515042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. New Approaches for the Use of Acetoacetanilide in the Synthesis of Thiophenes and Their Fused Derivatives with Anti-Tumor Activity - Open Access Library Journal - SCIRP [scirp.org]
- 13. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a key intermediate in modern synthetic chemistry. The document delves into the historical context of its development, details its synthesis and characterization, explores its chemical properties with a focus on keto-enol tautomerism, and outlines its significant applications in the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.
Introduction: The Emergence of a Versatile Synthetic Building Block
The strategic incorporation of the trifluoromethyl (-CF3) group has become a cornerstone of modern drug design, offering a means to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Concurrently, the acetoacetanilide scaffold has long been recognized for its synthetic versatility, serving as a precursor in the production of a wide array of pharmaceuticals and dyes.[2][3] The convergence of these two chemical motifs in the form of this compound has given rise to a highly valuable intermediate for the synthesis of complex, biologically active molecules. This guide will provide a detailed exploration of this compound, from its synthesis to its application, highlighting its importance in contemporary organic and medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 4'-(Trifluoromethyl)acetoacetanilide | PubChem |
| CAS Number | 351-87-1 | PubChem |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | PubChem |
| Molecular Weight | 245.20 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | Not definitively reported in searched literature |
Synthesis and Characterization
The primary route to this compound involves the condensation of 4-(trifluoromethyl)aniline with a β-keto ester, typically ethyl acetoacetate. This reaction is a classic example of acetoacetylation of an amine.
General Synthesis Workflow
The synthesis can be visualized as a straightforward nucleophilic acyl substitution reaction, where the amino group of 4-(trifluoromethyl)aniline attacks the ester carbonyl of ethyl acetoacetate, leading to the formation of the amide bond and the elimination of ethanol.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure for the synthesis of Teriflunomide, where this compound is a key intermediate.[1]
Materials:
-
4-(Trifluoromethyl)aniline
-
Ethyl acetoacetate
-
Xylene
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-(trifluoromethyl)aniline in xylene, add ethyl acetoacetate.
-
Reflux the reaction mixture for approximately 48 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl protons, a singlet for the methylene protons, and a set of signals in the aromatic region corresponding to the protons of the trifluoromethyl-substituted phenyl ring. The amide proton would likely appear as a broad singlet. The presence of both keto and enol forms at equilibrium in solution would result in two sets of signals for the protons involved in the tautomerism.
-
¹³C NMR: The carbon spectrum would show characteristic peaks for the ketone and amide carbonyl carbons, the methyl and methylene carbons, and the carbons of the aromatic ring, including the trifluoromethyl carbon which would likely appear as a quartet due to C-F coupling.
-
IR Spectroscopy: The IR spectrum would be expected to display strong absorption bands for the N-H stretching of the amide, the C=O stretching of the ketone and amide groups, and C-F stretching vibrations of the trifluoromethyl group.
Chemical Properties: The Keto-Enol Tautomerism
A significant feature of this compound is its existence as a mixture of keto and enol tautomers in equilibrium. This phenomenon is characteristic of β-dicarbonyl compounds.
Caption: Keto-enol tautomerism in this compound.
The position of the equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar solvents can stabilize the keto form. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring can also influence the acidity of the α-protons and thus affect the position of the tautomeric equilibrium. Spectroscopic techniques, particularly NMR, are invaluable for studying this equilibrium.
Applications in Synthesis
To date, the primary and most well-documented application of this compound is as a key intermediate in the synthesis of the immunosuppressive drug, Teriflunomide.
Synthesis of Teriflunomide
The synthesis of Teriflunomide from this compound involves a two-step process: bromination followed by cyanation.
Caption: Synthetic pathway from this compound to Teriflunomide.
Protocol for the Synthesis of Teriflunomide from this compound:
This protocol is a conceptual outline based on patented procedures.[1]
Step 1: Bromination
-
This compound is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or an aromatic hydrocarbon like toluene).
-
The reaction is typically carried out at room temperature.
-
Upon completion, the reaction mixture is worked up, for instance, by washing with water, and the organic layer is separated, dried, and concentrated to yield 2-bromo-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide.
Step 2: Cyanation
-
The resulting 2-bromo-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide is then reacted with an alkali cyanide, such as sodium cyanide or potassium cyanide.
-
The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
The reaction mixture is stirred, often overnight, at ambient temperature.
-
Work-up of the reaction mixture, which may involve dilution with water and acidification, leads to the precipitation of Teriflunomide, which can then be isolated by filtration.
Potential for Other Applications
The reactive nature of the acetoacetanilide moiety suggests that this compound could serve as a precursor for a variety of other heterocyclic compounds with potential biological activities. The active methylene group can participate in condensations with various electrophiles, opening avenues for the synthesis of pyrazoles, isoxazoles, and other important pharmacophores. While specific examples beyond Teriflunomide are not extensively documented in the searched literature, the general reactivity of acetoacetanilides points to a broader potential utility in medicinal and materials chemistry.
Conclusion
This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. By combining the advantageous properties of a trifluoromethyl group with the versatile reactivity of an acetoacetanilide core, chemists have at their disposal a valuable intermediate for the construction of complex and medicinally relevant molecules. While its primary role to date has been in the synthesis of Teriflunomide, the fundamental chemical properties of this compound suggest a latent potential for broader applications. This guide has aimed to provide a comprehensive and practical overview of this important molecule, with the anticipation that it will aid researchers in leveraging its synthetic utility for future discoveries.
References
-
Market Research Future. Acetoacetanilide Companies. Accessed January 20, 2026. [Link].
- Keshav, K., et al. A process for the preparation of teriflunomide. WO2010013159A1, filed July 30, 2009, and issued February 4, 2010. .
-
PubChem. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. Accessed January 20, 2026. [Link].
Sources
Methodological & Application
Application Note & Protocol: A Validated Synthesis of Teriflunomide from 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Abstract
Teriflunomide is an immunomodulatory agent approved for the treatment of relapsing forms of multiple sclerosis.[1] It functions as the active metabolite of leflunomide and exerts its effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key step in de novo pyrimidine synthesis.[2] This inhibition curtails the proliferation of activated T and B lymphocytes, which are central to the pathophysiology of multiple sclerosis. This document provides a detailed, two-step protocol for the synthesis of teriflunomide starting from 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide. The described methodology proceeds through an α-brominated intermediate followed by nucleophilic cyanation. This guide is designed for chemistry researchers and drug development professionals, offering in-depth explanations for experimental choices, a complete step-by-step protocol, analytical validation methods, and critical safety procedures.
Introduction and Scientific Background
The synthesis of active pharmaceutical ingredients (APIs) requires robust and reproducible methods that deliver high purity and yield. Teriflunomide, chemically known as (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide, can be synthesized through various routes. While the in-vivo conversion from the prodrug leflunomide involves the opening of an isoxazole ring, common chemical syntheses often build the core acetoacetamide structure and introduce the nitrile functionality.[3][4]
The protocol herein focuses on a logical and scalable pathway starting from this compound, a readily accessible intermediate. The core transformation involves two classic organic reactions:
-
α-Halogenation: The methylene group (C2) adjacent to the two carbonyl functions is activated, making it susceptible to electrophilic halogenation.
-
Nucleophilic Substitution: The resulting α-bromo intermediate undergoes a nucleophilic substitution reaction (SN2) with a cyanide salt to introduce the required nitrile group.
The final product exists in equilibrium between its keto-amide and two geometric (E/Z) enol forms, with the Z-enol isomer being the most thermodynamically stable and predominant form, stabilized by an intramolecular hydrogen bond.[1]
Reaction Mechanism and Rationale
The overall synthetic transformation is depicted below:
Scheme 1: Overall Synthesis of Teriflunomide (Self-generated image, not from a search result)
Step 1: α-Bromination The synthesis initiates with the bromination of the C2 carbon of the butanamide backbone. This position is acidic due to the electron-withdrawing effects of the flanking ketone and amide carbonyl groups. In the presence of a base or under acidic conditions, an enol or enolate intermediate is formed, which then attacks an electrophilic bromine source. A common and effective brominating agent for this purpose is N-Bromosuccinimide (NBS), although others like pyridinium hydrobromide can be used. [5]The choice of an appropriate solvent is critical to manage reactivity and solubility.
Step 2: Nucleophilic Cyanation The α-bromo intermediate is an excellent substrate for SN2 reactions. The introduction of the cyano group is achieved using an alkali cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). [5]This reaction is best performed in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents effectively solvate the cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively "bare" and highly nucleophilic, thereby accelerating the rate of substitution. Following the substitution, the molecule tautomerizes to the more stable conjugated enol form, teriflunomide.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from starting material to purified final product.
Caption: Workflow for the synthesis of teriflunomide.
Detailed Experimental Protocol
4.1 Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
N-Bromosuccinimide (NBS) (≥99%) or Pyridinium hydrobromide perbromide
-
Sodium Cyanide (NaCN) (≥98%) - EXTREMELY TOXIC
-
Toluene (Anhydrous)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous)
-
Hydrochloric Acid (HCl), 5 M solution
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
4.2 Step-by-Step Procedure
Step A: Synthesis of 2-bromo-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide (Intermediate V) [5]
-
Setup: In a certified chemical fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.
-
Reagent Charging: Charge the flask with this compound (25.9 g, 0.1 mol) and anhydrous toluene (250 mL). Stir to dissolve.
-
Bromination: While stirring at room temperature (20-25°C), add a solution of N-Bromosuccinimide (17.8 g, 0.1 mol) in toluene portion-wise over 30 minutes. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, wash the reaction mixture with deionized water (2 x 100 mL). Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Isolation of Intermediate: Concentrate the organic layer under reduced pressure to yield the crude 2-bromo-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide as an oil or solid. This crude intermediate is often used directly in the next step without further purification.
Step B: Synthesis of Teriflunomide (I) from Intermediate V [5]
-
Setup: In a certified chemical fume hood, charge a 500 mL flask equipped with a mechanical stirrer and nitrogen inlet with the crude bromo-intermediate from the previous step.
-
Dissolution: Add anhydrous DMSO (150 mL) to the flask and stir until the intermediate is fully dissolved.
-
Cyanation: Carefully add sodium cyanide (5.4 g, 0.11 mol) portion-wise to the solution. CAUTION: Sodium cyanide is a fast-acting poison. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Reaction: Stir the mixture at ambient temperature overnight (12-16 hours). Monitor the reaction to completion by HPLC.
-
Precipitation: Once complete, slowly pour the reaction mixture into a beaker containing 1 L of cold deionized water with vigorous stirring.
-
Acidification: Acidify the aqueous mixture to a pH of 2-3 by the slow addition of 5 M HCl solution. A solid precipitate will form. [5][6]7. Isolation: Stir the slurry for 1 hour, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 200 mL) until the washings are neutral.
Step C: Purification of Teriflunomide (I) [6][7]
-
Slurry/Recrystallization: Transfer the wet cake of crude teriflunomide to a flask containing a mixture of acetonitrile (200 mL) and water (300 mL).
-
Heating: Heat the slurry to 60-65°C and stir for 1 hour. [7]3. Cooling: Slowly cool the mixture to room temperature and continue stirring for another hour.
-
Filtration: Filter the purified solid, wash with a small amount of cold acetonitrile/water (1:1), and then with deionized water.
-
Drying: Dry the final product in a vacuum oven at 55-60°C until a constant weight is achieved.
Characterization and Quality Control
The identity, purity, and yield of the synthesized teriflunomide must be confirmed using validated analytical methods.
| Parameter | Method | Typical Result/Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Yield | Gravimetric | 75-85% (overall from butanamide) |
| Purity | HPLC | ≥99.5% (AUC) |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference standard |
| Melting Point | Capillary Method | ~200-204°C |
5.1 High-Performance Liquid Chromatography (HPLC)
A stability-indicating RP-HPLC method is essential for assessing purity and detecting any process-related impurities or degradation products. [8][9][10]
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Thermo BDS Hypersil) [8]* Mobile Phase: Acetonitrile : 0.03 M Potassium Dihydrogen Phosphate (pH adjusted to ~3.5 with phosphoric acid) (50:50 v/v) [8]* Flow Rate: 1.0 mL/min
-
Detection: UV at 248 nm [9]* Expected Retention Time: ~4-6 minutes
5.2 Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆), δ (ppm): ~10.5 (s, 1H, NH), 7.7-7.9 (m, 4H, Ar-H), 2.2 (s, 3H, CH₃). The enolic OH proton is often broad or not observed.
-
Mass Spectrometry (ESI-): m/z 269.1 [M-H]⁻. Chemical Formula: C₁₂H₉F₃N₂O₂; Exact Mass: 270.06.
Safety Precautions and Waste Disposal
This synthesis involves highly hazardous materials and must be performed with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. [11][12]All operations must be conducted within a certified chemical fume hood. [11]* Sodium Cyanide Handling: Sodium cyanide is acutely toxic if swallowed, inhaled, or absorbed through the skin. Always handle it in a fume hood. Have a cyanide antidote kit available and ensure personnel are trained in its use. Avoid any contact with acids, which will liberate highly toxic hydrogen cyanide (HCN) gas.
-
Waste Disposal:
-
Cyanide Waste: All aqueous filtrates and solutions containing cyanide must be quenched before disposal. Slowly add the cyanide waste to a stirred, cooled solution of sodium hypochlorite (bleach) or 10% hydrogen peroxide while maintaining a basic pH (>10) with NaOH. This oxidizes the cyanide to the much less toxic cyanate.
-
Organic Waste: Collect all organic solvents and residues in a designated halogenated or non-halogenated waste container as appropriate.
-
Dispose of all chemical waste according to local, state, and federal regulations.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step A | Incomplete reaction. | Increase reaction time. Ensure NBS is of high quality. Use of anhydrous solvent is critical. |
| Loss during work-up. | Ensure proper phase separation. Avoid overly vigorous washing. | |
| Low Yield in Step B | Incomplete cyanation. | Ensure cyanide reagent is not degraded. Use anhydrous DMSO to maximize nucleophilicity. |
| Product loss in filtrate. | Ensure precipitation is complete by checking pH and allowing sufficient time for crystallization after cooling. | |
| Product Purity <99.5% | Incomplete reaction. | Re-run the reaction with longer time or slight warming (monitor for degradation). |
| Inefficient purification. | Repeat the recrystallization/slurry step. Adjust the solvent ratio or try an alternative solvent system. | |
| Presence of starting material. | Indicates incomplete bromination or cyanation. Review reaction monitoring data. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of high-purity teriflunomide from this compound. By understanding the underlying chemical principles and adhering strictly to the detailed experimental and safety procedures, researchers can successfully produce this important pharmaceutical agent for further study and development. The inclusion of robust analytical controls ensures the final product meets the stringent quality requirements for pharmaceutical research.
References
-
From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. National Institutes of Health (NIH). [Link]
-
Teriflunomide - Wikipedia. Wikipedia. [Link]
-
Chemical structure and conversion of Leflunomide to both isoforms of Teriflunomide. ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
On the interactions of leflunomide and teriflunomide within receptor cavity — NMR studies and energy calculations. National Institutes of Health (NIH). [Link]
-
Teriflunomide SDS of Manufacturers. Anmol Chemicals. [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PubMed. [Link]
-
Teriflunomide - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
- WO2010013159A1 - A process for the preparation of teriflunomide.
-
A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate. [Link]
- A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formul
- US10526279B2 - Process for the preparation of teriflunomide.
-
A new analytical method development and validation for the determination of teriflunomide in bulk form and marketed pharmaceutic. International Journal of Pharmaceutical and Allied Researches. [Link]
Sources
- 1. Teriflunomide - Wikipedia [en.wikipedia.org]
- 2. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the interactions of leflunomide and teriflunomide within receptor cavity — NMR studies and energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010013159A1 - A process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 6. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 7. jelsciences.com [jelsciences.com]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations | CoLab [colab.ws]
- 10. ijpar.com [ijpar.com]
- 11. documents.tocris.com [documents.tocris.com]
- 12. Teriflunomide SDS of Manufacturers [anmol.org]
Application Notes and Protocols for 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide in Medicinal Chemistry
Introduction: The Emerging Potential of a Fluorinated Butanamide Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1] It is within this context that 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide emerges as a molecule of significant interest. While primarily recognized as a key intermediate in the synthesis of established pharmaceuticals, its inherent structural features—a reactive β-dicarbonyl system and a trifluoromethylated phenyl ring—suggest a broader potential for direct biological activity.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of this compound. We will delve into its synthesis, and based on the activities of structurally related acetoacetanilide and trifluoromethylated compounds, we propose and provide detailed protocols for investigating its potential as an analgesic, anti-inflammatory, and anti-cancer agent.
Physicochemical Properties
A foundational understanding of the compound's properties is crucial for its application in medicinal chemistry assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [2] |
| Molecular Weight | 245.20 g/mol | [2] |
| XLogP3 | 2.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Synthesis of this compound
The synthesis of this compound is a straightforward and efficient process, typically achieved through the condensation of ethyl acetoacetate with 4-(trifluoromethyl)aniline. This reaction provides a high yield of the target compound, making it readily accessible for research purposes.
Protocol: Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
4-(trifluoromethyl)aniline
-
Xylene
-
Standard reflux apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-(trifluoromethyl)aniline in xylene.
-
Add 1.1 equivalents of ethyl acetoacetate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the xylene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to yield pure this compound.[3][4]
Caption: Synthesis of this compound.
Proposed Medicinal Chemistry Applications and Protocols
Based on the known biological activities of acetoacetanilide derivatives and related structures, we propose investigating this compound in the following therapeutic areas:
-
Analgesic and Anti-inflammatory Activity: The core acetoacetanilide scaffold is present in compounds with demonstrated analgesic and anti-inflammatory properties.[5]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: The trifluoromethylphenyl moiety is a feature in some known FAAH inhibitors, suggesting a potential role in modulating the endocannabinoid system for pain relief.
-
Anticancer Activity: Acetoacetanilide derivatives have been explored for their cytotoxic effects against various cancer cell lines.[6]
Application Note 1: Evaluation of Analgesic Activity
Rationale
The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds provides a strong rationale for evaluating its potential to alleviate pain. The following in vivo protocols are standard models for assessing both central and peripheral analgesic effects.
Protocol 1.1: Hot-Plate Test for Central Analgesic Activity
This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[7][8]
Materials:
-
Hot-plate analgesia meter set to 55 ± 0.5°C
-
Male Swiss albino mice (20-25 g)
-
This compound solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Morphine (5 mg/kg)
-
Vehicle control
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Record the basal reaction time for each mouse by placing it on the hot plate and starting a stopwatch. The time taken to lick a paw or jump is recorded as the latency time. A cut-off time of 15-20 seconds is set to prevent tissue damage.
-
Administer the test compound, positive control, or vehicle intraperitoneally.
-
Measure the reaction latency at 30, 60, 90, and 120 minutes post-administration.
-
Calculate the percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Protocol 1.2: Acetic Acid-Induced Writhing Test for Peripheral Analgesic Activity
This test evaluates peripheral analgesic activity by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[7][9]
Materials:
-
0.6% acetic acid solution
-
Male Swiss albino mice (20-25 g)
-
This compound solution in a suitable vehicle
-
Positive control: Diclofenac sodium (10 mg/kg)
-
Vehicle control
Procedure:
-
Divide the mice into groups (vehicle, positive control, and test compound at various doses).
-
Administer the respective treatments intraperitoneally.
-
After 30 minutes, inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Five minutes after the acetic acid injection, count the number of writhes for each mouse over a 10-minute period.
-
Calculate the percentage inhibition of writhing using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Caption: Workflow for assessing analgesic activity.
Application Note 2: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Rationale
Inhibition of FAAH increases the levels of endogenous cannabinoids like anandamide, which has therapeutic potential for pain and inflammation. Given the structural elements of this compound, assessing its ability to inhibit FAAH is a logical step in characterizing its mechanism of action.
Protocol 2.1: Fluorometric FAAH Inhibition Assay
This assay provides a convenient fluorescence-based method for screening FAAH inhibitors. FAAH hydrolyzes a specific substrate, releasing a fluorescent product that can be quantified.[3][10]
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Positive control: A known FAAH inhibitor (e.g., JZL195)
-
This compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare a 1X FAAH Assay Buffer by diluting a 10X stock with pure water.
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
In the 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound or control solution
-
Recombinant FAAH enzyme
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate to each well.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 2 minutes for 20-30 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Caption: Workflow for the fluorometric FAAH inhibition assay.
Application Note 3: Evaluation of In Vitro Anticancer Activity
Rationale
The acetoacetanilide scaffold has been identified in molecules with cytotoxic activity against cancer cells. Therefore, it is pertinent to investigate the potential of this compound as an anticancer agent. The MTT assay is a standard colorimetric assay for assessing cell viability.
Protocol 3.1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plates
-
This compound dissolved in DMSO
-
Positive control: Doxorubicin
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound, positive control, or vehicle (DMSO concentration should be kept below 0.5%).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a versatile and readily accessible scaffold for medicinal chemistry exploration. The protocols detailed in this guide provide a robust framework for investigating its potential as an analgesic, FAAH inhibitor, and anticancer agent. Positive results from these initial screenings would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and more advanced preclinical testing. The strategic placement of the trifluoromethyl group on this butanamide backbone makes it a compelling candidate for the development of novel therapeutics.
References
- Fukawa, K., Kanezuka, T., Ohba, S., Kawano, O., Hibi, M., Misaki, N., & Sawabe, T. (1982). Studies on an anti-inflammatory agent. III. Pharmacological investigations of a new non-steroidal anti-inflammatory agent: 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650). Arzneimittel-Forschung, 32(3), 225–230.
- Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
-
Azzam, R. A., & Mohareb, R. M. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Chemical & Pharmaceutical Bulletin, 63(12), 1055–1064. [Link]
- Hachtel, S., et al. (2004).
- Ünsal Tan, O., et al. (2006). Synthesis and evaluation of the analgesic activity of some new isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives. Turkish Journal of Chemistry, 30(1), 121-129.
-
PubChem. (n.d.). 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. National Center for Biotechnology Information. [Link]
- Total synthesis and analgesic activity of 6-fluoroindan-1-acetic acid and its 3-oxo derivative. (2010). Journal of the Chilean Chemical Society, 55(2), 224-227.
- Al-Ostath, A., et al. (2022). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Bioorganic Chemistry, 128, 106093.
- Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393.
-
Barata-Vallejo, S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(18), 6569. [Link]
Sources
- 1. Inhibition of the bovine branched-chain 2-oxo acid dehydrogenase complex and its kinase by arylidenepyruvates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on an anti-inflammatory agent. III. Pharmacological investigations of a new non-steroidal anti-inflammatory agent: 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 8. Total synthesis and analgesic activity of 6-fluoroindan-1-acetic acid and its 3-oxo derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 10. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of a Fluorinated Ketoamide
In the landscape of modern pharmaceutical development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance key drug-like properties. The trifluoromethyl group (-CF3), in particular, can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a β-ketoamide, serves as a critical and versatile intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structure combines a reactive β-keto system with a trifluoromethyl-substituted phenyl ring, making it an ideal precursor for constructing more complex molecular architectures.
This guide provides a comprehensive overview of this compound, detailing its synthesis, purification, and analytical characterization. Furthermore, it presents a detailed protocol for its application as a key starting material in the synthesis of Teriflunomide, an immunomodulatory agent. These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of fluorinated pharmaceutical intermediates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in multi-step synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4'-(Trifluoromethyl)acetoacetanilide | PubChem[1] |
| CAS Number | 351-87-1 | PubChem[1] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | PubChem[1] |
| Molecular Weight | 245.20 g/mol | PubChem[1] |
| Appearance | White to almost white powder/crystal | Chem-Impex[2] |
| Melting Point | 152 - 156 °C | Chem-Impex[2] |
| XLogP3 | 2.9 | PubChem[1] |
Synthesis of this compound
The most common and efficient synthesis of this intermediate involves the condensation of ethyl acetoacetate with 4-(trifluoromethyl)aniline. This reaction is typically carried out under reflux conditions in an aromatic hydrocarbon solvent, which facilitates the removal of the ethanol byproduct, driving the reaction to completion.
Sources
Application Notes and Protocols for 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide in Preclinical Research
Introduction: Unveiling the Potential of a Key Pharmacophore
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound featuring a core butanamide structure with a trifluoromethylphenyl moiety.[1] This chemical scaffold is of significant interest to the drug discovery community as it forms the backbone of several biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, making it a desirable feature in medicinal chemistry.[2] Notably, this compound serves as a key intermediate in the synthesis of advanced therapeutic agents, including Tasquinimod, a modulator of the tumor microenvironment with known anti-angiogenic and immunomodulatory properties.
Given the therapeutic relevance of its derivatives, this compound itself warrants investigation as a potential bioactive agent. These application notes provide a comprehensive guide for researchers to explore its utility in preclinical models, focusing on assays relevant to cancer biology and angiogenesis. The protocols herein are designed to be robust and reproducible, providing a solid foundation for screening and mechanistic studies.
Compound Handling and Preparation
Prior to initiating any biological assay, it is imperative to ensure the proper handling, storage, and solubilization of this compound to maintain its integrity and obtain reliable experimental results.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [1] |
| Molecular Weight | 245.20 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Storage | Store at 2-8°C, protected from light and moisture | [3][4] |
Protocol 1: Preparation of Stock Solutions
The accurate preparation of a concentrated stock solution is the first critical step in any in vitro experiment. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds due to its broad solubilizing capacity.[5]
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound (e.g., 5 mg) using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with 5 mg of compound, add approximately 2.039 mL of DMSO).
-
Solubilization: Vortex the mixture vigorously for 2-3 minutes until the compound is completely dissolved.[5] Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For frequent use, a fresh aliquot can be stored at 4°C for up to a week, protected from light.
In Vitro Biological Assays
The following protocols are designed to assess the potential cytotoxic and anti-angiogenic effects of this compound. These assays are foundational in preclinical drug discovery and can provide initial insights into the compound's biological activity.
Protocol 2: Cell Viability Assessment using the XTT Assay
The XTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] This assay is preferable to the MTT assay in some instances as it produces a water-soluble formazan product, simplifying the protocol.
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., human prostate cancer PC-3, breast cancer MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
XTT labeling mixture and electron-coupling reagent
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the XTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. The final DMSO concentration should not exceed 0.5%.[7] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.[6]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance of the wells at 450 nm using a microplate reader.[1] A reference wavelength of 620 nm is recommended.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
The tube formation assay is a widely used method to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[3][4] This assay can be used to screen for compounds that inhibit or stimulate this process.
Objective: To evaluate the anti-angiogenic potential of this compound by assessing its effect on endothelial cell tube formation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
96-well cell culture plates
-
This compound stock solution
-
Calcein AM for cell staining (optional)
Workflow Diagram:
Caption: Workflow for the in vitro tube formation assay.
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Add 50 µL of the extract to each well of a pre-chilled 96-well plate.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control. Seed 10,000-20,000 cells per well onto the solidified gel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours. Monitor the formation of tube-like structures under a microscope.
-
Imaging and Quantification: Capture images of the tube networks using a phase-contrast microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Exploratory Mechanistic Assays
The protocols above provide a primary screen for biological activity. Should this compound demonstrate significant effects, the following assays can be employed to investigate its potential mechanism of action, based on the known targets of its derivatives.
Protocol 4: Histone Deacetylase (HDAC) Activity Assay
Derivatives of the core structure have been shown to inhibit HDACs, which are key regulators of gene expression and are implicated in cancer. A fluorometric assay can be used to screen for HDAC inhibitory activity.[8][9]
Objective: To determine if this compound inhibits HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC4)
-
HDAC fluorometric substrate
-
Assay buffer
-
Developer solution
-
This compound stock solution
-
Known HDAC inhibitor (positive control, e.g., Trichostatin A)
-
Black 96-well plates
Procedure:
-
Reaction Setup: In a black 96-well plate, add the assay buffer, the HDAC fluorometric substrate, and the desired concentrations of this compound or controls.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HDAC enzyme to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Developing: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate at room temperature for 15-20 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[8]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.
Protocol 5: S100A9 Target Engagement (ELISA)
Tasquinimod, a derivative of the topic compound, is known to bind to S100A9, an inflammatory protein implicated in tumor progression. A competitive ELISA can be designed to assess the binding of this compound to S100A9.
Objective: To investigate the potential interaction between this compound and the S100A9 protein.
Materials:
-
Recombinant human S100A9 protein
-
Anti-S100A9 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well ELISA plates
-
Wash and blocking buffers
-
This compound stock solution
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with recombinant S100A9 protein and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Competitive Binding: Wash the plate. In separate tubes, pre-incubate a fixed concentration of the anti-S100A9 antibody with serial dilutions of this compound. Add these mixtures to the S100A9-coated wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add the TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: A decrease in absorbance with increasing concentrations of the compound indicates competitive binding to S100A9.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, angiogenesis, and potential molecular targets, researchers can gain valuable insights into the biological activity of this important chemical scaffold. These foundational studies are essential for guiding further preclinical development and exploring the therapeutic potential of this and related compounds.
References
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubChem. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. [Link]
-
ibidi. Angiogenesis Assays | Tube Formation Assay. [Link]
-
National Institutes of Health. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]
-
MDPI. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. [Link]
-
National Institutes of Health. Pro-Inflammatory S100A8 and S100A9 Proteins: Self-Assembly into Multifunctional Native and Amyloid Complexes. [Link]
Sources
- 1. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. ibidi.com [ibidi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
Application Note: Characterizing the Enzyme Inhibition Profile of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Privileged Scaffold
The 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide scaffold represents a molecule of significant interest in contemporary drug discovery. Its structural features, particularly the trifluoromethylphenyl group, are present in a variety of bioactive compounds, suggesting a potential for interaction with key biological targets. While this specific molecule is known as a synthetic intermediate in the generation of potent immunomodulatory and anti-cancer agents like Laquinimod and Tasquinimod, which are known inhibitors of Dihydroorotate Dehydrogenase (DDOH), its intrinsic bioactivity remains a subject of exploration[1].
This application note provides a comprehensive guide for the characterization of this compound as an enzyme inhibitor. Drawing from structural similarities to known inhibitors of Tumor Progression Locus 2 (Tpl2) kinase, we will use Tpl2 as a primary putative target to illustrate a robust workflow for inhibitor characterization. Tpl2, also known as MAP3K8 or Cot, is a serine/threonine kinase that plays a pivotal role in the MAP kinase signaling cascade, regulating the production of pro-inflammatory cytokines like TNF-α and influencing cell proliferation and survival[2][3][4][5]. Therefore, inhibitors of Tpl2 have significant therapeutic potential in inflammatory diseases and oncology[6][7][8].
This document will guide researchers through the essential biochemical and biophysical assays required to determine the inhibitory potency, mechanism of action, and binding kinetics of this compound, providing a solid foundation for its further development as a potential therapeutic agent.
Part 1: Foundational Biochemical Assays for Potency Determination (IC50)
The initial step in characterizing a potential enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For a kinase like Tpl2, several assay formats can be employed.
The Rationale for Assay Selection
The choice of assay technology is critical and depends on factors such as sensitivity, throughput, and cost[9]. Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and broad applicability to different kinases[10]. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. As kinase activity is inhibited, less ADP is formed, leading to a decrease in the luminescent signal[10].
Experimental Workflow: ADP-Glo™ Kinase Assay
The following diagram outlines the general workflow for determining the IC50 of this compound against Tpl2 kinase.
Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
Detailed Protocol: IC50 Determination for Tpl2 Kinase
Materials:
-
Recombinant human Tpl2 (MAP3K8)
-
Inactive MEK1 (substrate)
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Subsequently, create intermediate dilutions in the kinase buffer.
-
Assay Plating: Add a small volume (e.g., 2.5 µL) of the diluted compound to the wells of the assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).
-
Enzyme Addition: Add Tpl2 enzyme solution to each well, except for the 100% inhibition control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the MEK1 substrate and ATP. The final ATP concentration should be at or near the Km value for Tpl2 to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal through a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
| Parameter | Recommended Starting Condition | Rationale |
| Tpl2 Concentration | 1-5 nM | Should be in the linear range of the assay and significantly below the expected Ki to avoid tight-binding effects in this initial screen. |
| Substrate (MEK1) Conc. | At Km value | For accurate determination of competitive or mixed-type inhibitors' IC50 values. |
| ATP Concentration | At Km value | Ensures sensitivity to ATP-competitive inhibitors. The IC50 value is dependent on the substrate concentration, making this a critical parameter.[11] |
| DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity. It's crucial to maintain a consistent final DMSO concentration across all wells.[9] |
| Incubation Time | 60 minutes | Should be within the linear phase of the reaction where product formation is proportional to time and enzyme concentration. This needs to be empirically determined. |
Part 2: Elucidating the Mechanism of Inhibition (Ki Determination)
Once the IC50 is established, the next crucial step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki). The Ki is a true measure of the inhibitor's potency, independent of substrate concentration, unlike the IC50.[12][13]
Theoretical Framework: Michaelis-Menten and Cheng-Prusoff
To determine the mechanism of inhibition, enzyme kinetics are measured at various concentrations of both the substrate and the inhibitor. The data is then globally fitted to the appropriate Michaelis-Menten equations for different inhibition models.
For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation [4][14]:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis constant for the substrate.
This equation highlights why the Ki is a more robust measure of potency than the IC50, as the latter is dependent on the substrate concentration used in the assay.[11][12]
Experimental Protocol: Mechanism of Action Studies
This involves performing a matrix of experiments where both the substrate (e.g., ATP) and inhibitor concentrations are varied.
-
Experimental Design: Set up a series of reactions with varying concentrations of ATP (e.g., from 0.25x to 10x Km).
-
Inhibitor Titration: At each ATP concentration, perform a full titration of this compound to generate an IC50 curve.
-
Data Acquisition: Measure the initial reaction velocities for each condition using the ADP-Glo™ assay as described previously.
-
Data Analysis:
-
Plot the data in a Lineweaver-Burk or Michaelis-Menten plot to visually inspect the mechanism of inhibition.
-
Perform a global non-linear regression fit of the entire dataset to the equations for competitive, non-competitive, uncompetitive, and mixed-model inhibition to determine the best fit and calculate the Ki and alpha (for mixed inhibition) values.
-
Caption: Logical flow for Mechanism of Action (MoA) studies.
Part 3: Advanced Biophysical Characterization
While biochemical assays are excellent for determining potency and mechanism, biophysical techniques provide direct evidence of binding and can reveal the thermodynamics and kinetics of the interaction.
Isothermal Titration Calorimetry (ITC): A Label-Free Approach
ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target enzyme. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD, which is equivalent to Ki for a 1:1 binding model), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol Outline for ITC:
-
Sample Preparation: Dialyze the Tpl2 enzyme and this compound into the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Load the Tpl2 solution into the sample cell and the inhibitor solution into the titration syringe.
-
Titration: Perform a series of injections of the inhibitor into the enzyme solution, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to enzyme. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.
| Parameter | Value |
| Binding Affinity (KD) | Molar |
| Stoichiometry (n) | Molar ratio (inhibitor:enzyme) |
| Enthalpy (ΔH) | kcal/mol |
| Entropy (ΔS) | cal/mol·K |
Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a powerful technique for studying the kinetics of binding events in real-time, without the need for labels.[8] It measures the association rate (kon) and dissociation rate (koff) of the inhibitor-enzyme interaction. The equilibrium dissociation constant (KD) can then be calculated as koff/kon.
Experimental Workflow for SPR:
-
Immobilization: Covalently immobilize the Tpl2 kinase onto the surface of a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the sensor surface and monitor the change in the SPR signal in real-time.
-
Dissociation Phase: After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.
-
Data Fitting: Fit the association and dissociation curves (sensorgrams) to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
Caption: Workflow for SPR-based kinetic analysis.
Part 4: Addressing Complex Inhibition Scenarios
Tight-Binding Inhibition
For highly potent inhibitors where the Ki is close to the enzyme concentration used in the assay, the standard Michaelis-Menten assumptions are no longer valid. In such cases, the Morrison equation should be used to analyze the data and determine an accurate Ki.[5] This equation accounts for the depletion of the free inhibitor concentration due to binding to the enzyme.
Conclusion
This application note provides a comprehensive, multi-faceted approach to characterizing the inhibitory properties of this compound. By systematically determining its IC50, elucidating its mechanism of inhibition, and defining its binding kinetics and thermodynamics, researchers can build a robust pharmacological profile for this compound. The outlined protocols, centered on the putative target Tpl2 kinase, offer a clear and scientifically rigorous path from initial screening to in-depth characterization. This structured approach is essential for validating novel inhibitors and advancing them through the drug discovery pipeline.
References
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
GraphPad. (n.d.). Equation: Tight inhibition (Morrison equation). GraphPad Prism 10 Curve Fitting Guide. [Link]
-
PubMed. (2009). Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood. [Link]
-
Johannessen, C. M., et al. (2010). COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation. Nature, 468(7326), 968–972. [Link]
-
Gacche, R. N., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484. [Link]
-
Nature Communications. (2015). MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas. [Link]
-
Frontiers in Immunology. (2023). TPL2 kinase activity is required for Il1b transcription during LPS priming but dispensable for NLRP3 inflammasome. [Link]
-
PubMed Central. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. [Link]
-
PubMed Central. (2015). MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas. [Link]
-
PubMed. (2014). Pharmacological inhibition of TPL2/MAP3K8 blocks human cytotoxic T lymphocyte effector functions. [Link]
-
PubMed Central. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. [Link]
-
Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. [Link]
-
Basicmedical Key. (2016). Tight Binding Inhibition. [Link]
-
PubMed. (n.d.). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
PubMed. (2009). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. [Link]
-
YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]
-
PubMed. (2024). Discovery of ART0380, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2 Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers. [Link]
-
Frontiers. (2022). Isothermal Titration Calorimetry in Biocatalysis. [Link]
-
PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. [Link]
-
BioKin, Ltd. (2015). History, variants and usage of the “Morrison equation” in enzyme inhibition kinetics. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
YouTube. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. [Link]
-
PubMed Central. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link]
-
bioRxiv. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. [Link]
-
Wikipedia. (n.d.). Surface plasmon resonance. [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. [Link]
-
ACS Publications. (2005). Real-Time Surface Plasmon Resonance Imaging Measurements for the Multiplexed Determination of Protein Adsorption/Desorption Kinetics and Surface Enzymatic Reactions on Peptide Microarrays. [Link]
-
PubMed. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. [Link]
-
Beilstein-Institut. (2013). Slow-onset Enzyme Inhibition and Inactivation. [Link]
-
National Institutes of Health. (2019). Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer. [Link]
-
TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. [Link]
-
Portland Press. (2021). Steady-state enzyme kinetics. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Receptor binding techniques: competition (inhibition or displacement) assays. [Link]
-
PubMed. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
-
YouTube. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. [Link]
-
PubMed. (2011). Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. [Link]
-
PubMed. (n.d.). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. [Link]
-
PubMed. (2025). Kinase Inhibitors for Targeted Cancer Therapy. [Link]
-
PubMed. (2008). Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles. [Link]
Sources
- 1. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of TPL2/MAP3K8 blocks human cytotoxic T lymphocyte effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Strategic Application of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide in Contemporary Drug Design
Introduction: Beyond a Synthetic Intermediate
In the landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, serve as critical cornerstones for the development of impactful pharmaceuticals. 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide is a prime exemplar of such a compound. Primarily recognized as a key intermediate in the synthesis of Teriflunomide, a disease-modifying therapy for multiple sclerosis, its utility in drug design is far more nuanced than this single application suggests.[1][2] This guide elucidates the multifaceted roles of this molecule, presenting it not merely as a stepping stone in a synthetic pathway, but as a versatile scaffold and a source of valuable pharmacophoric features for the design of novel therapeutics.
At its core, the structure of this compound marries two key motifs: a reactive β-ketoamide system and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] This guide will delve into the practical applications of these features, providing detailed protocols for leveraging this compound in drug discovery workflows.
Physicochemical Properties and Bioavailability Profile
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug design. Below is a summary of the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [5] |
| Molecular Weight | 245.20 g/mol | [5] |
| XLogP3 | 2.9 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
The XLogP3 value of 2.9 suggests a moderate level of lipophilicity, which is often a desirable trait for oral drug candidates, as it can facilitate absorption across the gastrointestinal tract. The presence of both hydrogen bond donors and acceptors provides opportunities for interactions with biological targets.
Established Application: Synthesis of Teriflunomide
The most prominent application of this compound is in the synthesis of Teriflunomide.[1][2] This established workflow highlights the utility of the butanamide backbone as a reactive handle for further chemical modifications.
Synthetic Workflow Overview
The synthesis of Teriflunomide from this compound typically involves a bromination step followed by reaction with sodium cyanide.[1][2]
Caption: Synthetic route from the butanamide to Teriflunomide.
Protocol 1: Laboratory-Scale Synthesis of Teriflunomide Intermediate
This protocol outlines a general procedure for the bromination of this compound, a key step in the synthesis of Teriflunomide.
Materials:
-
This compound
-
Potassium bromide (KBr)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Hydrochloric acid (HCl)
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in toluene.
-
Add potassium bromide to the solution and stir.
-
Slowly add hydrochloric acid, followed by the dropwise addition of hydrogen peroxide at room temperature.[1][2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude 2-bromo-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide by column chromatography.
Emerging Applications: A Scaffold for Novel Drug Discovery
Beyond its role as an intermediate, the inherent chemical features of this compound make it an attractive starting point for the design of new bioactive molecules.
Targeting Nicotinic Acetylcholine Receptors
Research has indicated that the N-(4-trifluoromethylphenyl)amide moiety is a critical component for inhibiting nicotinic acetylcholine receptors (nAChRs).[6] This finding opens up avenues for designing novel antagonists for nAChRs, which are implicated in various neurological disorders.
Caption: Workflow for developing nAChR antagonists.
Protocol 2: In Vitro Screening for nAChR Antagonist Activity
This protocol provides a framework for screening derivatives of this compound for their ability to inhibit nAChR-mediated cellular responses.
Cell Line:
-
A cell line endogenously or recombinantly expressing the target nAChR subtype (e.g., SH-SY5Y cells).
Materials:
-
Test compounds (derivatives of this compound)
-
nAChR agonist (e.g., nicotine or DMPP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Cell culture medium and supplements
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test compounds.
-
Agonist Stimulation and Signal Detection: Place the plate in the microplate reader and initiate fluorescence reading. After establishing a baseline, add the nAChR agonist to stimulate the cells.
-
Data Analysis: Measure the change in fluorescence intensity upon agonist addition. A reduction in the fluorescence signal in the presence of the test compound indicates inhibition of nAChR-mediated calcium influx. Calculate IC₅₀ values to determine the potency of the compounds.
Exploiting the Trifluoromethyl Group for Anticancer Drug Design
The trifluoromethylphenyl moiety is a common feature in a number of anticancer agents.[7] This group can enhance the compound's ability to interact with target proteins and improve its pharmacokinetic profile. Derivatives of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides have shown promise as anticancer and anti-angiogenic agents.[7] This suggests that this compound could serve as a valuable scaffold for the development of novel oncology drugs.
Protocol 3: Cell Viability Assay for Anticancer Screening
This protocol describes a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Cell Lines:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Materials:
-
Test compounds
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay)
-
Cell culture medium and supplements
-
Microplate reader (absorbance or fluorescence/luminescence, depending on the reagent)
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Future Perspectives and Conclusion
While the primary industrial application of this compound remains in the synthesis of Teriflunomide, its potential in broader drug discovery is significant. The combination of a reactive chemical handle and a beneficial pharmacophoric group in the trifluoromethylphenyl moiety makes it a valuable starting point for library synthesis and lead optimization campaigns. Future research should focus on exploring the derivatization of this scaffold to target a wider range of biological targets, including kinases, proteases, and other enzymes where the trifluoromethyl group can be strategically employed to enhance binding and efficacy. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the untapped potential of this versatile molecule.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1472078, 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. Retrieved from [Link].
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link].
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link].
-
Kim, H. J., et al. (2006). N-(4-Trifluoromethylphenyl)amide Group of the Synthetic Histamine Receptor Agonist Inhibits Nicotinic Acetylcholine Receptor-Mediated Catecholamine Secretion. Biochemical Pharmacology, 71(5), 670-682. Available at: [Link].
-
Mehta, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8336. Available at: [Link].
-
MySkinRecipes (n.d.). 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide. Retrieved from [Link].
-
Shaikh, R. A., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484. Available at: [Link].
-
Garza-Ortiz, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6791. Available at: [Link].
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-Trifluoromethylphenyl)amide group of the synthetic histamine receptor agonist inhibits nicotinic acetylcholine receptor-mediated catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide. Designed for researchers, scientists, and professionals in drug development, this document provides a suite of protocols leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are developed with a focus on scientific integrity, explaining the rationale behind experimental choices and incorporating self-validating systems compliant with international standards. This guide offers step-by-step instructions for sample preparation from various matrices, detailed instrument parameters, and thorough validation procedures, ensuring reliable and reproducible quantification of this critical analyte.
Introduction: The Analytical Imperative
This compound is a compound of significant interest in pharmaceutical and agrochemical research, often serving as a key intermediate or a target molecule in discovery and development pipelines.[1] The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, making its precise quantification essential for pharmacokinetic, toxicokinetic, and quality control studies.[1] This document provides the foundational analytical frameworks necessary to achieve accurate and reliable measurements of this compound.
The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4] Adherence to these guidelines ensures that the analytical procedures are fit for their intended purpose, demonstrating specificity, linearity, accuracy, precision, and robustness.[2][5][6]
Analyte Profile
A thorough understanding of the analyte's physicochemical properties is paramount for method development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 351-87-1 | PubChem[7] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | PubChem[7] |
| Molecular Weight | 245.20 g/mol | PubChem[7] |
| XLogP3 | 2.9 | PubChem[7] |
Foundational Strategy: Method Selection and Rationale
The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, we present two primary, validated approaches:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, cost-effective, and widely accessible technique suitable for quantifying the analyte in bulk materials, formulated products, and process intermediates where concentrations are relatively high. Its reliability makes it a workhorse for routine quality control.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices such as plasma, urine, and tissue homogenates.[8] Its exceptional sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), are indispensable for pharmacokinetic and metabolism studies.[9][10]
Universal Workflow: From Sample to Result
The analytical process for both HPLC-UV and LC-MS/MS follows a structured workflow designed to ensure consistency and minimize variability.
Caption: General workflow for quantification of this compound.
Protocol I: HPLC-UV for Bulk and Formulated Products
This protocol is optimized for accuracy and precision in less complex matrices.
Instrumentation and Consumables
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which is well-suited for retaining the moderately nonpolar analyte (XLogP3 = 2.9).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard & Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions
The following conditions are a starting point and should be optimized for the specific instrument and column used.
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Ensures consistent retention times and peak shapes by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| UV Detection | 258 nm | Selected based on common UV absorption maxima for phenyl-containing structures.[11] |
| Gradient Elution | 0-10 min: 40-90% B; 10-12 min: 90% B; 12.1-15 min: 40% B | A gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities. |
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10.0 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
Bulk Powder: Accurately weigh a portion of the powder, dissolve in diluent, and dilute to fall within the calibration range.
-
Formulated Product: Extract the analyte from the formulation matrix using a suitable solvent. This may involve sonication or mechanical shaking, followed by centrifugation and filtration. Dilute the resulting extract into the calibration range.
-
Method Validation (ICH Q2(R2) Framework)
A validation protocol must be established prior to the study.[3]
-
Specificity: Analyze a blank (diluent) and a placebo (formulation matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two datasets should be ≤ 2%.
-
-
Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2) and assess the impact on the results.
Protocol II: LC-MS/MS for Biological Matrices
This protocol provides the high sensitivity and selectivity required for bioanalysis.
Rationale for Sample Preparation
Biological matrices like plasma and urine are complex and contain proteins, salts, and lipids that can interfere with analysis and damage the LC-MS system.[8][12][13] Therefore, a robust sample preparation strategy is crucial. We recommend Solid-Phase Extraction (SPE) as it provides superior cleanup compared to simple protein precipitation or liquid-liquid extraction (LLE), leading to reduced matrix effects and improved method longevity.[12]
Caption: Solid-Phase Extraction (SPE) workflow for biological sample cleanup.
Instrumentation and Consumables
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or ²H₄-labeled) is ideal. If unavailable, a structurally similar compound with close chromatographic behavior can be used.
-
SPE Cartridges: Mixed-mode or polymeric reverse-phase cartridges.
LC-MS/MS Parameters
| Parameter | Condition |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Gradient | 5-95% B over 3 minutes |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 246.1 [M+H]⁺ |
| Product Ions (Q3) | To be determined by infusion |
| Collision Energy | To be optimized |
Note: The specific product ions and collision energy must be empirically determined by infusing a standard solution of the analyte into the mass spectrometer.
Sample Preparation Protocol (Plasma)
-
Spike: To 100 µL of plasma sample, add the internal standard.
-
Precipitate & Dilute: Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Dilute Supernatant: Transfer the supernatant and dilute 1:1 with water.
-
SPE:
-
Condition: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the diluted supernatant onto the cartridge.
-
Wash: Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of methanol.
-
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[14]
Bioanalytical Method Validation
Validation for bioanalytical methods follows similar principles to the ICH guidelines but with specific considerations for matrix effects.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Freeze-thaw, short-term, long-term stability assessed |
Conclusion
The protocols outlined in this application note provide a robust and scientifically sound framework for the quantification of this compound across a range of applications, from quality control of bulk materials to bioanalysis of complex matrices. The successful implementation of these methods relies on careful adherence to the described procedures and a thorough understanding of the principles of method validation. By following these guidelines, researchers can generate high-quality, reliable, and reproducible data to support their drug development and scientific research endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1472078, this compound. Retrieved January 21, 2026 from [Link].
-
AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 21, 2026 from [Link].
-
International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). Retrieved January 21, 2026 from [Link].
-
Pharma Knowledge Park (2024). ICH Q2 Validation of Analytical Procedures. Retrieved January 21, 2026 from [Link].
-
European Medicines Agency (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved January 21, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23500906, 2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. Retrieved January 21, 2026 from [Link].
-
IVT Network (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved January 21, 2026 from [Link].
-
MDPI (2021). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. Retrieved January 21, 2026 from [Link].
-
Agilent Technologies (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved January 21, 2026 from [Link].
-
Eurofins (2022). ANALYTICAL METHOD SUMMARIES. Retrieved January 21, 2026 from [Link].
-
Journal of Pharmaceutical Analysis (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved January 21, 2026 from [Link].
-
Eurofins (2023). ANALYTICAL METHOD SUMMARIES. Retrieved January 21, 2026 from [Link].
-
MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved January 21, 2026 from [Link].
-
Eurofins (2021). ANALYTICAL METHOD SUMMARIES. Retrieved January 21, 2026 from [Link].
-
MDPI (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved January 21, 2026 from [Link].
-
Semantic Scholar (2014). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved January 21, 2026 from [Link].
-
ANTISEL (2022). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved January 21, 2026 from [Link].
-
Oriental Journal of Chemistry (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved January 21, 2026 from [Link].
-
Springer (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Retrieved January 21, 2026 from [Link].
-
Eurofins (2018). ANALYTICAL METHOD SUMMARIES. Retrieved January 21, 2026 from [Link].
-
Synfacts (2019). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. Retrieved January 21, 2026 from [Link].
-
PubMed (2013). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Retrieved January 21, 2026 from [Link].
-
ResearchGate (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved January 21, 2026 from [Link].
Sources
- 1. CAS 785-74-0: 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide [cymitquimica.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices [mdpi.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. researchgate.net [researchgate.net]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
The Strategic Utility of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide in Modern Heterocyclic Synthesis
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide as a versatile precursor in the synthesis of high-value heterocyclic compounds. We delve into the causality behind experimental choices, offering field-proven insights into its use in foundational multicomponent reactions. This guide furnishes detailed, step-by-step protocols for the synthesis of pyrazoles, dihydropyridines (via Hantzsch reaction), and dihydropyrimidinones (via Biginelli reaction), supported by mechanistic diagrams and comprehensive reference materials.
Introduction to the Reagent: A Privileged Building Block
This compound is a specialized β-ketoamide that has emerged as a significant building block in synthetic and medicinal chemistry. Its structure uniquely combines two key reactive features: a 1,3-dicarbonyl moiety and an electronically modified aromatic ring.
-
Chemical Identity :
The trifluoromethyl (-CF₃) group is a critical bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The β-ketoamide functionality provides two electrophilic centers (the ketones) and a highly acidic α-methylene group, making it an ideal substrate for a wide array of condensation and cyclization reactions.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 245.20 g/mol | PubChem[1] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| InChIKey | GGDAWUSJZZHVBR-UHFFFAOYSA-N | PubChem[1] |
Safety and Handling Precautions
As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[2]
-
Hazard Statements :
-
Precautionary Measures :
-
P201 & P202 : Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2]
-
P264 : Wash skin thoroughly after handling.[2]
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P273 : Avoid release to the environment.[2]
-
Storage : Store in a well-ventilated place. Keep container tightly closed.
Core Synthetic Applications and Protocols
The reactivity of the 1,3-dicarbonyl system is central to the utility of this reagent. Below, we detail its application in three cornerstone reactions for building diverse heterocyclic scaffolds.
Synthesis of Trifluoromethyl-Functionalized Pyrazoles
Application Context : The pyrazole moiety is a core component of numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), anti-cancer agents, and agrochemicals.[3] The inclusion of a trifluoromethylphenyl group can enhance the potency and pharmacokinetic profile of these compounds.[4][5] The Knorr pyrazole synthesis provides a direct and efficient route to this scaffold.
Mechanistic Rationale : The reaction proceeds via condensation between the β-ketoamide and a hydrazine derivative. The more electrophilic ketone (at C3) typically reacts first with one nitrogen of the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen onto the amide carbonyl, followed by dehydration, yields the stable aromatic pyrazole ring.
Figure 1: General workflow for Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Aryl-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol, 2.45 g).
-
Reagent Addition : Add ethanol (40 mL) as the solvent, followed by the selected aryl hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 11 mmol) and sodium acetate (11 mmol) to neutralize the salt. Causality Note: Acetic acid can also be used as a solvent and catalyst, as it protonates the carbonyl oxygen, increasing its electrophilicity.
-
Reaction Execution : Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up and Isolation : After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with stirring.
-
Purification : Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (3 x 30 mL). Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.
-
Characterization : Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Reagent 2 (Hydrazine) | Expected Product Core Structure | Potential Application |
| Hydrazine Hydrate | 5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide | General Intermediate |
| Phenylhydrazine | 5-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide | Bioactive Scaffold[6] |
| 4-Hydrazinobenzoic acid | 4-(3-{[4-(Trifluoromethyl)phenyl]carbamoyl}-5-methyl-1H-pyrazol-1-yl)benzoic acid | Functionalized building block[4] |
Synthesis of Dihydropyridines via Hantzsch Reaction
Application Context : 1,4-Dihydropyridines (DHPs) are a cornerstone of cardiovascular medicine, functioning as potent calcium channel blockers (e.g., Nifedipine, Amlodipine).[7] The Hantzsch synthesis is a classic, reliable multicomponent reaction for accessing this privileged scaffold.[7][8]
Mechanistic Rationale : This reaction is a four-component condensation.[9] The generally accepted mechanism involves two primary pathways converging. First, an aldehyde condenses with one equivalent of the β-dicarbonyl compound (a Knoevenagel condensation). Separately, the second equivalent of a β-dicarbonyl compound forms an enamine with the nitrogen source (ammonia). These two intermediates then combine via a Michael addition, followed by cyclization and dehydration to afford the dihydropyridine ring.
Figure 2: Convergent pathways in the Hantzsch 1,4-Dihydropyridine synthesis.
Experimental Protocol: Hantzsch 1,4-Dihydropyridine Synthesis
-
Reaction Setup : In a 50 mL round-bottom flask, combine an aromatic aldehyde (5 mmol), this compound (5 mmol, 1.23 g), and a second β-ketoester such as ethyl acetoacetate (5 mmol, 0.65 g).
-
Reagent Addition : Add ammonium acetate (6 mmol, 0.46 g) and glacial acetic acid (0.5 mL) in ethanol (20 mL). Causality Note: Acetic acid acts as a catalyst, protonating the aldehyde carbonyl to accelerate the initial Knoevenagel condensation. Alternative catalysts like p-toluenesulfonic acid (PTSA) can also be used, sometimes in solvent-free or aqueous micellar conditions to improve yield and greenness.[7][8]
-
Reaction Execution : Heat the mixture to reflux for 3-5 hours until the starting materials are consumed (monitored by TLC).
-
Work-up and Isolation : Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification : Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from hot ethanol will yield the purified dihydropyridine.
| Aldehyde Component | Second β-Keto Component | Expected Product Feature |
| Benzaldehyde | Ethyl Acetoacetate | Phenyl group at C4 |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | 4-Nitrophenyl group at C4 |
| Furfural | Methyl Acetoacetate | Furyl group at C4 |
Synthesis of Dihydropyrimidinones via Biginelli Reaction
Application Context : Dihydropyrimidinones (DHPMs) and their derivatives are of significant pharmaceutical interest, exhibiting a wide range of biological activities including antiviral, antibacterial, and antihypertensive properties.[10] The Biginelli reaction is a highly efficient one-pot synthesis for this heterocyclic system.[11][12]
Mechanistic Rationale : While several mechanisms have been proposed, the most widely accepted is the iminium route.[11][13] Under acidic catalysis, the aldehyde and urea condense to form a key N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the this compound. The resulting open-chain ureide undergoes a final intramolecular cyclization and dehydration to yield the thermodynamically stable DHPM product.[10]
Figure 3: Key steps of the acid-catalyzed Biginelli reaction via the iminium pathway.
Experimental Protocol: Biginelli Dihydropyrimidinone Synthesis
-
Reaction Setup : In a 100 mL flask, suspend this compound (10 mmol, 2.45 g), an aromatic aldehyde (10 mmol), and urea (15 mmol, 0.9 g) in ethanol (30 mL). Expertise Note: Using thiourea in place of urea will yield the corresponding dihydropyrimidine-2-thione derivative.
-
Catalyst Addition : Add a catalytic amount of concentrated hydrochloric acid (4-5 drops) or another suitable Lewis/Brønsted acid like p-TSA.[12]
-
Reaction Execution : Reflux the mixture with stirring for 8-12 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation : After completion, cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice. Stir for 20-30 minutes until a solid precipitate forms.
-
Purification : Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove unreacted urea and catalyst, and then wash with a small amount of cold ether.[12] The product can be further purified by recrystallization from ethanol or ethyl acetate.
| Aldehyde Component | Urea/Thiourea | Expected Product Core Structure |
| 4-Chlorobenzaldehyde | Urea | 4-(4-Chlorophenyl)-dihydropyrimidinone |
| Benzaldehyde | Thiourea | 4-Phenyl-dihydropyrimidine-2-thione |
| 3-Methoxybenzaldehyde | Urea | 4-(3-Methoxyphenyl)-dihydropyrimidinone |
Conclusion
This compound is a powerful and adaptable synthon for constructing diverse and medicinally relevant heterocyclic frameworks. Its inherent reactivity, governed by the β-ketoamide group, allows for its seamless integration into classic multicomponent reactions like the Knorr, Hantzsch, and Biginelli syntheses. The presence of the 4-(trifluoromethyl)phenyl moiety provides a strategic advantage, imparting desirable physicochemical properties onto the final products. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this reagent in drug discovery and materials science programs.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1472078, this compound. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11649983, 2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. Retrieved from [Link].
-
Wikipedia (2024). Hantzsch pyridine synthesis. Retrieved from [Link].
-
Altaweel, S. A. E. A., et al. (2021). Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. Available at [Link].
-
Canto, R. F. S., et al. (2012). The three-component Biginelli reaction: a combined experimental and theoretical mechanistic investigation. Journal of the Brazilian Chemical Society, 23, 12-23. Available at [Link].
-
Wang, X., et al. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Communications Chemistry, 2(1), 1-7. Available at [Link].
-
Organic Chemistry Portal (2024). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link].
-
Mansoor, S. S., Shafi, S. S., & Zaheer, S. (2011). An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1 H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. ResearchGate. Available at [Link].
-
Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about the Hantzsch reaction? A review. RSC Advances, 4(92), 54282-54299. Available at [Link].
-
Uddin, M. J., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. Available at [Link].
-
Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 964-971. Available at [Link].
-
Arumugam, A., et al. (2020). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. ResearchGate. Available at [Link].
-
Huitron-Resendiz, S., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at [Link].
-
Suma, B. V., et al. (2024). A Comprehensive Review on the Synthesis and Therapeutic Applications of Tetrahydropyrimidines via the Biginelli Reaction. World Journal of Pharmaceutical Research, 13(16), 190-210. Available at [Link].
-
ResearchGate (2022). Hantzsch pyridine synthesis. Request PDF. Available at [Link].
-
Bhalekar, S., Bhagwat, A., & Sekar, N. (2015). Synthesis of new pyrazole derivatives (3a-f). ResearchGate. Available at [Link].
-
Douglas, C. J., & MacMillan, D. W. C. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(41), 16934-16938. Available at [Link].
-
Vo, C. V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. Available at [Link].
-
Gulten, S. (2011). Biginelli reaction. ChemSpider Synthetic Pages, 499. Available at [Link].
-
Kremslehner, M., & Kappe, C. O. (2013). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 9, 2125-2131. Available at [Link].
-
Teverovskiy, G., et al. (2011). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic Letters, 13(15), 3884-3887. Available at [Link].
-
Abdelrazek, F. M., et al. (2009). A Novel Synthesis of Some 1,4-Phenylene-bis-heterocyclic Carboxamide Derivatives. Journal of Heterocyclic Chemistry, 46(6), 1381-1385. Available at [Link].
- Iwao, O. (2008). Fluorinated Heterocyclic Compounds. John Wiley & Sons.
-
Gutekunst, W. R., & Baran, P. S. (2011). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 13(13), 3344-3346. Available at [Link].
Sources
- 1. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. The three-component biginelli reaction: a combined experimental and theoretical mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Introduction: Unveiling the Bioactive Potential of a Key Pharmaceutical Intermediate
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a β-ketoamide bearing a trifluoromethylphenyl moiety, is a key chemical intermediate in the synthesis of notable immunomodulatory and anti-cancer agents such as Teriflunomide and Tasquinimod. While its primary role has been defined by its utility in multi-step organic synthesis, the structural alerts within this molecule—namely the trifluoromethylphenyl group common in many bioactive compounds—suggest the potential for inherent biological activity. These application notes provide a framework for researchers to explore the cellular effects of this compound, moving beyond its role as a simple precursor to investigating it as a potential modulator of cellular pathways implicated in cancer and inflammation.
This document serves as a comprehensive guide for cell-based assay development, offering detailed protocols for a tiered screening approach. We will begin with foundational assays to assess general effects on cell viability and proliferation, followed by more nuanced, mechanism-focused assays inspired by the known activities of its more complex derivatives. The protocols herein are designed to be robust and adaptable, providing the scientific community with the tools to thoroughly interrogate the bioactivity of this intriguing compound.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4'-(Trifluoromethyl)acetoacetanilide | [1] |
| CAS Number | 351-87-1 | [1] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [1] |
| Molecular Weight | 245.20 g/mol | [1] |
Section 1: Foundational Screening - Assessing General Cellular Effects
The initial step in characterizing the bioactivity of any compound is to determine its effect on cell viability and proliferation. These assays provide a broad overview of the compound's potency and serve as a basis for selecting appropriate concentration ranges for subsequent mechanistic studies. Structurally related N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides have demonstrated inhibitory effects on the viability of various human cancer cell lines, suggesting that this compound may exhibit similar properties.[2]
Protocol: Cell Viability Assessment using a Tetrazolium-Based (CCK-8) Assay
This protocol outlines the use of a water-soluble tetrazolium salt (WST-8), a core component of Cell Counting Kit-8 (CCK-8), to measure cell viability. Metabolically active cells reduce WST-8 to a colored formazan product, and the amount of formazan is directly proportional to the number of living cells.[3]
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Selected cancer cell lines (e.g., HL-60 [leukemia], MDA-MB-453 [breast], HEP3BPN 11 [liver])[2]
-
Complete cell culture medium
-
96-well microplates
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow for assessing cell viability using a CCK-8 assay.
Section 2: Mechanistic Exploration - Investigating Potential Pathways
Given that this compound is a precursor to Teriflunomide and Tasquinimod, it is plausible that it may share some rudimentary mechanistic characteristics with these drugs. Teriflunomide's primary mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), which impacts lymphocyte proliferation.[4][5] Tasquinimod has a more complex mechanism, involving the inhibition of S100A9 and HDAC4, which in turn affects angiogenesis and the tumor microenvironment.[6][7] A common downstream consequence of these pathways is the modulation of transcription factors such as NF-κB and STAT3, which are pivotal in inflammation and cancer progression.
Protocol: NF-κB Nuclear Translocation Assay
The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival, making it a key target in oncology.[8][9] This protocol utilizes immunofluorescence to visualize the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon activation, a key step in its signaling cascade.
Materials:
-
HeLa or other suitable cancer cell line
-
This compound
-
Tumor Necrosis Factor-α (TNF-α) as a stimulant
-
Primary antibody against NF-κB p65
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI nuclear stain
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips or in imaging-compatible microplates.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30 minutes to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA in PBS.
-
Incubate with the primary anti-p65 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio in treated cells compared to the TNF-α-only control indicates inhibition of translocation.
-
Caption: Simplified diagram of the NF-κB signaling pathway.
Protocol: STAT3 Phosphorylation Assay by Western Blot
STAT3 is a transcription factor that is often constitutively activated in many cancers, promoting proliferation and survival.[10] Inhibition of STAT3 activation is a promising anti-cancer strategy.[11][12] This protocol assesses the ability of this compound to inhibit the phosphorylation of STAT3.
Materials:
-
Cancer cell line with known STAT3 activation (e.g., DU145 prostate cancer cells)[11]
-
This compound
-
IL-6 to stimulate STAT3 phosphorylation
-
Antibodies against total STAT3 and phosphorylated STAT3 (Tyr705)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with the compound for a predetermined time (e.g., 24 hours).
-
For stimulated conditions, add IL-6 for the final 30 minutes of incubation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for p-STAT3 and total STAT3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
-
Section 3: Investigating Cell Fate - Apoptosis Induction
Should the initial screening reveal significant cytotoxicity, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a desirable outcome for anti-cancer agents. Many compounds with a trifluoromethylphenyl moiety have been shown to induce apoptosis.[13]
Protocol: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. This assay uses a proluminescent caspase-3/7 substrate to measure their activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Cancer cell lines
-
This compound
Procedure:
-
Cell Seeding and Treatment:
-
Follow the cell seeding and compound treatment steps as outlined in the cell viability protocol (Section 1.1).
-
-
Caspase Activity Measurement:
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Interpretation:
-
An increase in luminescence in treated cells compared to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.
-
Conclusion and Future Directions
The protocols provided in these application notes offer a structured approach to characterizing the cellular effects of this compound. By systematically evaluating its impact on cell viability, key signaling pathways, and cell fate, researchers can gain valuable insights into its potential as a bioactive molecule. Positive results from these assays would warrant further investigation into more specific targets, such as DHODH, S100A9, or HDACs, to fully elucidate its mechanism of action. This foundational work is essential for determining if this compound has a future as a chemical probe or a therapeutic lead.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Gacche, R. N., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484.
- Isaacs, J. T., et al. (2013). Tasquinimod is an allosteric modulator of HDAC4 survival signaling within the compromised cancer microenvironment. Cancer Research, 73(4), 1386–1399.
- Bar-Or, A., et al. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. Drugs, 74(6), 625–636.
- Li, X., et al. (2022). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway.
- Pippione, A. C., et al. (2017). 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade. MedChemComm, 8(9), 1850–1855.
- Olsson, A., et al. (2011). Tasquinimod (ABR-215050), a novel quinoline-3-carboxamide, has anti-angiogenic and anti-metastatic activity in prostate cancer.
- Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362.
- Gao, A. C., et al. (2011). Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion.
- Zou, S., et al. (2020). Targeting STAT3 in Cancer Immunotherapy. Molecular Cancer, 19(1), 145.
- Kemnitzer, W., et al. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters, 19(11), 3045–3049.
- O'Brien, J., & Hayder, H. (2019). Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability. Molecules, 24(12), 2296.
- Darzynkiewicz, Z., et al. (2001). Activation of nuclear factor kappa B (NF-kappaB) assayed by laser scanning cytometry (LSC). Cytometry, 45(1), 1–9.
- Mohammadi, M., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 814–822.
Sources
- 1. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 6. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy- N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of a novel STAT3 inhibitor and redox modulator in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide Synthesis
Welcome to the dedicated technical support guide for the synthesis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, protocol optimization, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and consistently achieve high yields and purity in this important synthesis.
Synthesis Overview & Core Principles
The synthesis of this compound, a key acetoacetanilide intermediate, is most commonly achieved via the acetoacetylation of 4-(trifluoromethyl)aniline. The choice of acetylating agent is critical, with diketene being a highly efficient and industrially relevant reagent for this transformation.
The reaction hinges on the nucleophilic attack of the amino group of 4-(trifluoromethyl)aniline onto one of the carbonyl carbons of the diketene molecule. This is followed by the ring-opening of the strained four-membered oxetan-2-one ring to yield the final β-ketoamide product.
Reaction Mechanism: Acetoacetylation with Diketene
The accepted mechanism proceeds as follows:
Caption: Nucleophilic addition of aniline to diketene, followed by ring-opening.
A critical consideration in this synthesis is the electronic nature of the starting aniline. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which significantly reduces the electron density on the nitrogen atom of the amine.[1] This decreased nucleophilicity, compared to unsubstituted aniline, can make the reaction more sluggish and susceptible to issues if conditions are not optimized.
Recommended Experimental Protocol
This protocol provides a robust baseline for the synthesis. Subsequent sections will address troubleshooting and optimization based on the outcomes of this procedure.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (for 10 mmol scale) |
| 4-(Trifluoromethyl)aniline | 161.13 | 1.0 | 1.61 g |
| Diketene | 84.07 | 1.05 | 0.88 g (approx. 0.78 mL) |
| Toluene (anhydrous) | - | - | 20 mL |
| Heptane (for precipitation) | - | - | 40-50 mL |
Step-by-Step Procedure
-
Setup: Equip an oven-dried 100 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene (20 mL) in the flask. Begin stirring and maintain a nitrogen atmosphere.
-
Initial Cooling: Cool the aniline solution to 0-5 °C using an ice-water bath.
-
Diketene Addition: Add diketene (1.05 eq) to the dropping funnel. Add it dropwise to the cooled aniline solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Product Isolation: Upon completion, add heptane to the reaction mixture with vigorous stirring. The product should precipitate as a solid.
-
Filtration & Washing: Cool the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold heptane (2 x 10 mL).
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
-
Characterization: The expected product is a white to off-white solid.[4] Confirm identity and purity via NMR, IR, and melting point analysis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is very low, or the reaction did not proceed to completion. What are the likely causes?
This is the most common issue and can stem from several factors. A logical troubleshooting approach is required.
Caption: Troubleshooting workflow for low reaction yield.
A: Your low yield can be traced back to one of four main areas:
-
Poor Reagent Quality:
-
4-(Trifluoromethyl)aniline: This aniline can oxidize and darken over time. Impurities can inhibit the reaction. If your starting material is dark or appears impure, consider purification by distillation or filtration through a short plug of silica gel. An unexpected incident involving the solidification and potential trimerization of 4-trifluoromethylaniline upon storage has been reported, highlighting the need for careful handling of aged material[5].
-
Diketene: Diketene is thermally unstable and can dimerize or polymerize upon storage.[2] It is also highly susceptible to hydrolysis, which forms acetoacetic acid. Always use freshly opened or distilled diketene for best results.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While initial addition should be cold, the reduced nucleophilicity of the aniline may require gentle heating (e.g., 40-50 °C) after the addition is complete to drive the reaction to completion. Refluxing in solvents like toluene has been used for similar syntheses.[6]
-
Moisture: The presence of water is detrimental. Water will rapidly hydrolyze diketene to acetoacetic acid, which is unstable and consumes your reagent.[2] Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Deactivation of the Amine: The amine must be a free nucleophile to react. If acidic impurities are present in your starting materials or solvent, they can protonate the aniline, forming an ammonium salt.[7][8] This salt is not nucleophilic and will not react.
Q2: My final product is a dark oil or discolored solid, not the expected white powder. How can I fix this?
A: Discoloration is almost always due to the oxidation of the starting aniline.
-
Cause: Anilines are prone to air oxidation, which forms highly colored impurities. This process can be accelerated by heat and light.
-
Prevention:
-
Use high-purity, preferably colorless, 4-(trifluoromethyl)aniline. If it's discolored, purify it first.
-
Maintain a nitrogen or argon atmosphere throughout the reaction to minimize contact with oxygen.
-
-
Remediation:
-
Recrystallization: The most effective method. Dissolve the crude product in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate, or ethanol) and allow it to cool slowly. The pure product should crystallize out, leaving the colored impurities in the solvent. A solvent/anti-solvent system like Toluene/Heptane or Ethyl Acetate/Hexane can also be very effective.
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before cooling.
-
Q3: The reaction seems to produce a significant amount of a sticky, unidentifiable byproduct. What is it and how can I avoid it?
A: This is likely due to the polymerization of diketene.
-
Cause: Diketene is an excellent acylating agent but also readily undergoes polymerization, especially in the presence of catalysts (acids or bases) or at elevated temperatures.[2][3] If the addition is too fast or the temperature is not controlled, diketene can react with itself before it reacts with the aniline.
-
Solution: The key is rigorous temperature control.
-
Ensure the initial reaction temperature is maintained at 0-5 °C during the dropwise addition of diketene.
-
Add the diketene slowly and sub-surface if possible to ensure rapid mixing with the aniline.
-
Use a slight excess (1.05 eq) of diketene, but avoid a large excess, which can promote side reactions.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different solvent? A: Yes. Aprotic solvents are generally preferred. Acetic acid, ethyl acetate, or dichloromethane can also be used. Acetic acid can sometimes serve as both a solvent and a catalyst, but may require higher temperatures.[9] However, toluene is often chosen for its good balance of solvency, appropriate boiling point for heating if needed, and ease of removal.
Q: Is a catalyst necessary for this reaction? A: Generally, no catalyst is required for the reaction between anilines and diketene. The reaction is typically fast and high-yielding under the right conditions. Adding a catalyst without proper optimization can often lead to more side products from diketene polymerization.
Q: My product won't crystallize/precipitate. What should I do? A: If the product remains an oil after adding an anti-solvent like heptane, try the following:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can induce nucleation.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, add a single tiny crystal to the solution to initiate crystallization.
-
Concentrate and Re-attempt: Remove the solvent under reduced pressure to obtain a crude oil. Re-dissolve in a minimal amount of a different hot solvent (e.g., diethyl ether) and add the anti-solvent (e.g., hexane) slowly while cooling.
-
Purification: If all else fails, purify the oil via column chromatography on silica gel using a hexane/ethyl acetate gradient.
Q: How does the -CF₃ group affect the reaction compared to synthesizing regular acetoanilide? A: The -CF₃ group is strongly electron-withdrawing. This has two main effects:
-
Decreased Reactivity: It pulls electron density away from the nitrogen atom, making the amine less nucleophilic and thus less reactive than aniline.[1] This is why the reaction may require slightly more forcing conditions (longer time or gentle heat) than the synthesis of unsubstituted acetoanilide.
-
Increased Acidity: The N-H proton of the final amide product is more acidic. This doesn't significantly affect the synthesis itself but can be a factor in its subsequent chemical behavior.
References
- Google Patents.
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Quora. Why does the acetylation of the NH2 group of aniline reduce its activity?. [Link]
-
Pearson. Acylation of Aniline Explained. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
Sciencemadness Discussion Board. question an N-acetylation of aniline, using aspirin. [Link]
-
ResearchGate. Microwave Synthesis of (4-hydroxy Phenyl) 3-oxo butanoate. [Link]
-
PubChem. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. [Link]
-
Wikipedia. Diketene. [Link]
-
National Center for Biotechnology Information (PMC). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. [Link]
-
YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
-
Reddit. Mechanism of acylation of aniline with acetic anhydride?. [Link]
-
SciSpace. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
ResearchGate. Optimization of trifluoromethoxylation of 1a. [Link]
-
Royal Society of Chemistry. Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. [Link]
-
PubMed. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]
-
ResearchGate. An Unexpected Incident with 4-Trifluoromethylaniline. [Link]
-
Supporting Information. Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. [Link]
-
ResearchGate. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide. [Link]
-
PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
ScholarWorks at WMU. Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives and the Synthesis of 2,3,4,6. [Link]
-
National Institutes of Health (NIH). Copper-catalyzed enantioselective three-component radical 1,4-perfluoroalkylamination of 1,3-dienes. [Link]
-
National Center for Biotechnology Information (PMC). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
SpringerLink. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]
-
Thieme. Modern Strategies in Organofluorine Chemistry. [Link]
-
PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Diketene - Wikipedia [en.wikipedia.org]
- 3. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2010013159A1 - A process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ymerdigital.com [ymerdigital.com]
Purification challenges of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Technical Support Center: 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Welcome to the technical support guide for this compound (CAS 351-87-1). This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this important synthetic intermediate. As a β-ketoamide featuring a lipophilic trifluoromethyl group, this compound presents unique purification scenarios that require a nuanced approach.[1] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve your desired purity specifications.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: Crude product is contaminated with starting materials.
Question: My initial analysis (TLC, ¹H NMR) of the crude product shows significant contamination with unreacted 4-(trifluoromethyl)aniline. What is the most efficient way to remove it before further purification?
Answer: This is a common issue arising from using an excess of the aniline or incomplete reaction. The key to an efficient solution lies in exploiting the difference in the acid-base properties between your neutral product and the basic aniline starting material.
Root Cause Analysis: 4-(Trifluoromethyl)aniline is a primary amine and is therefore basic. It will readily react with acid to form a water-soluble ammonium salt. Your target compound, this compound, is a neutral amide and will remain in the organic phase.
Recommended Solution: Aqueous Acid Wash
An acid wash during the initial workup is the most effective first-line strategy.
Step-by-Step Protocol: Acid Wash Workup
-
Dissolution: After the reaction is complete, dissolve the reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
First Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Use a volume of aqueous acid approximately equal to your organic phase volume.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. The protonated aniline salt will partition into the aqueous (bottom) layer. Drain and collect the aqueous layer.
-
Repeat: Repeat the wash with 1M HCl one more time to ensure complete removal of the aniline.
-
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now largely free of the aniline starting material.
Validation: A simple TLC analysis comparing the crude material before and after the wash should show the disappearance of the aniline spot.
Issue 2: Recrystallization yields low recovery or the product "oils out".
Question: I'm having trouble recrystallizing my product. When I cool the solution, it either forms an oil instead of crystals, or very little product crystallizes out. How can I optimize this process?
Answer: This is a classic recrystallization challenge. "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is too highly supersaturated. Low recovery indicates that the chosen solvent is too good at dissolving the compound, even at low temperatures. The trifluoromethyl group increases the compound's lipophilicity, which must be factored into solvent selection.
Causality & Strategy: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2][3] For a compound like this, a single solvent may not be ideal. A binary solvent system often provides the necessary fine control over solubility.
Recommended Solution: Solvent Screening and Binary Systems
Step 1: Solvent Selection Perform small-scale solubility tests to identify a suitable solvent or solvent pair.
| Solvent | Solubility (Cold) | Solubility (Hot) | Recommendation |
| Ethanol/Isopropanol | Moderate to High | Very High | Good "soluble" solvent for a binary pair. Likely too soluble for single-solvent use. |
| Toluene | Low to Moderate | High | Good candidate for a single solvent or as the "soluble" solvent in a pair. |
| Ethyl Acetate | Moderate | High | Often a good choice, but can be too effective, leading to low recovery. |
| Heptane/Hexane | Very Low | Low to Moderate | Excellent "insoluble" or anti-solvent for a binary pair. |
| Water | Insoluble | Insoluble | Not suitable, except perhaps as an anti-solvent with a miscible solvent like ethanol.[2][4] |
Step-by-Step Protocol: Binary Solvent Recrystallization (e.g., Toluene/Heptane)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "soluble" solvent (Toluene) required to dissolve the compound at reflux. Add it portion-wise while heating.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add the "insoluble" anti-solvent (Heptane) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Re-dissolution: Add a few drops of the hot "soluble" solvent (Toluene) to just redissolve the cloudiness.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming pure, well-defined crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of cold Heptane, and dry them under vacuum.
Issue 3: Final product is colored (yellow or tan).
Question: My product should be a white solid, but it has a persistent yellow or tan color, even after an initial purification attempt. How can I remove these colored impurities?
Answer: Color is typically caused by high-molecular-weight, conjugated byproducts or degradation products. These are often present in very small quantities but are highly chromophoric.
Recommended Solution: Activated Charcoal Treatment
Activated charcoal has a high surface area and can effectively adsorb these colored impurities from the solution during recrystallization.
Step-by-Step Protocol: Decolorization
-
Dissolve: Follow Step 1 of the recrystallization protocol above, dissolving your crude product in a suitable hot solvent.
-
Add Charcoal: Remove the solution from the heat source to prevent bumping. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Re-heat: Return the mixture to a gentle boil for 5-10 minutes to allow for adsorption.
-
Hot Filtration (Crucial): This is the most critical step. You must filter the solution while hot to remove the charcoal. Use a fluted filter paper in a stemless funnel to speed up the process and prevent premature crystallization in the funnel. Pre-heating the filtration apparatus is highly recommended.
-
Crystallize: Proceed with the cooling and crystallization steps as described in the recrystallization protocol. The resulting filtrate should be colorless or significantly lighter.
Issue 4: A stubborn impurity remains after recrystallization.
Question: My NMR and HPLC analyses show a persistent impurity with a polarity very similar to my product. Recrystallization isn't removing it. What is my next step?
Answer: When impurities have very similar solubility profiles to the target compound, recrystallization becomes ineffective. This situation calls for a separation technique based on a different physical principle: differential adsorption. Flash column chromatography is the standard method for this challenge.[5]
Recommended Solution: Flash Column Chromatography
This technique separates compounds based on their differing affinities for a stationary phase (e.g., silica gel) versus a mobile phase (the eluent).[5]
Step-by-Step Protocol: Flash Chromatography
-
TLC Optimization: First, find a solvent system that gives good separation on a TLC plate. The target Rf for your product should be between 0.25 and 0.40 for optimal column separation.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh for flash chromatography) as a slurry in the initial, least polar eluent.[5]
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This technique generally provides better resolution than loading the sample as a concentrated solution ("wet loading").
-
Elution: Run the column by passing the eluent through, either by gravity or, more commonly, with positive pressure (flash chromatography). Start with a less polar solvent system and gradually increase the polarity if a gradient is needed.
-
Fraction Collection: Collect the eluate in fractions and analyze them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Suggested Starting Solvent Systems (Eluents) for Silica Gel Chromatography
| Eluent System | Polarity | Comments |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point. A gradient from 10% to 50% EtOAc is often effective. |
| Dichloromethane / Methanol | Medium to High | Use for more polar compounds. A small amount of MeOH (1-5%) in DCM can significantly increase polarity. |
Purification Workflow Diagram
Sources
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide stability and degradation issues
Technical Support Center: 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Introduction: Welcome to the technical support guide for this compound (CAS: 2478-53-7). This molecule, characterized by its β-ketoamide structure and a trifluoromethylphenyl moiety, is a valuable building block in various research and development applications.[1][2] However, its chemical architecture presents specific stability challenges that can impact experimental reproducibility, assay accuracy, and overall project outcomes. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability and degradation issues. By understanding the underlying chemical principles, you can ensure the integrity of your results and the reliability of your data.
Part 1: Frequently Asked Questions (FAQs) - Handling and Storage
This section addresses the most common questions regarding the day-to-day handling and storage of this compound to preserve its integrity.
Q1: What are the ideal long-term storage conditions for the solid compound?
A: For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. The β-ketoamide functional group can be susceptible to hydrolysis, and the aromatic ring can be sensitive to light.[3][4] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidative degradation, although hydrolysis is often the more immediate concern.
Q2: How should I prepare and store stock solutions of this compound?
A: The choice of solvent is critical. For immediate use, high-purity, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile are recommended. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions. Aqueous buffers, especially those with a pH outside the neutral range, can significantly accelerate hydrolytic degradation.[5][6]
Best Practices for Solutions:
-
Prepare stock solutions fresh whenever possible.
-
If storage is necessary, use anhydrous DMSO or acetonitrile and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Before use, allow aliquots to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.
Q3: Is this compound sensitive to acidic or basic conditions?
A: Yes, extremely. The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[6][7] Alkaline conditions (high pH) are particularly detrimental and can rapidly cleave the amide bond.[8] Experiments conducted in buffers should be carefully controlled for pH. The β-keto group's acidity also means the compound can exist in keto-enol forms, which can have different reactivity profiles.[9][10]
Table 1: Recommended Storage and Handling Summary
| Form | Recommended Temperature | Atmosphere | Light Conditions | Recommended Solvents (for Stock) |
| Solid | 2-8°C (Refrigerated) | Inert Gas (Ar/N₂) | Protect from light | N/A |
| Solution | -20°C to -80°C | Tightly Sealed | Protect from light | Anhydrous DMSO, Acetonitrile |
Part 2: Troubleshooting Experimental Inconsistencies
Unexpected results can often be traced back to compound degradation. This section provides a troubleshooting guide for common experimental issues.
Q1: My biological assay results are showing a progressive loss of compound potency, even with freshly diluted samples. What's happening?
A: This is a classic indicator of compound instability within the assay medium itself. The aqueous nature and pH of your assay buffer are likely causing rapid hydrolysis of the amide bond. The degradation product, 4-(trifluoromethyl)aniline, would be inactive in most contexts.
Troubleshooting Steps:
-
Assess Buffer pH: Confirm the pH of your assay buffer. If it is alkaline (>7.5) or strongly acidic (<6.0), the rate of hydrolysis will be significantly increased.
-
Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before analysis.
-
Conduct a Control Experiment: Incubate the compound in your assay buffer without cells or other biological components. Analyze samples by HPLC or LC-MS at different time points (e.g., 0, 30, 60, 120 minutes) to directly measure the rate of degradation under assay conditions.
Q2: I'm analyzing my compound via HPLC and see a new, growing peak over time that wasn't in my initial standard. Could this be a degradant?
A: Yes, this is highly probable. The appearance of new peaks, especially those that increase in area percentage as the main compound peak decreases, strongly suggests degradation.
Troubleshooting Steps:
-
Confirm Identity: The primary hydrolytic degradant would be 4-(trifluoromethyl)aniline. If you have a standard of this compound, you can confirm its identity by comparing retention times.
-
Use Mass Spectrometry: If using LC-MS, check the mass of the new peak. The molecular weight of 4-(trifluoromethyl)aniline is approximately 161.1 g/mol , which would be a key diagnostic ion.
-
Perform a Stress Test: To confirm the peak is a degradant, take a fresh solution of your compound, split it into two vials, and heat one at 60°C for a few hours.[11] Analyze both. A significant increase in the area of the unknown peak in the heated sample confirms it is a thermal degradant.
Q3: My solid compound has developed a slight yellow or brown tint upon storage. Is it still usable?
A: A change in color is a visual red flag for degradation. This could be due to slow oxidation or photodegradation, leading to the formation of colored impurities. While the bulk of the material may still be intact, the purity is compromised.
Recommendation:
-
Do not use the material for sensitive quantitative experiments.
-
The purity should be re-assessed using a validated analytical method like HPLC-UV or qNMR.
-
For best results, it is always advisable to use a fresh, pure batch of the compound.[12]
Part 3: Technical Guide - Performing Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding a compound's intrinsic stability.[13][14] It involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps identify potential degradants and establish stable handling protocols.[11][15]
General Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Protocol 1: Acid & Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Stress: To 1 mL of the solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Stress: To 1 mL of the solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubation: Keep the base hydrolysis sample at room temperature. Place the acid hydrolysis sample in a water bath at 60°C. Keep a control sample (compound in acetonitrile:water) under the same conditions.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the acid/base aliquots with an equimolar amount of NaOH/HCl, respectively, to stop the reaction.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Stress: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the sample at room temperature, protected from light.
-
Sampling & Analysis: Withdraw aliquots at specified time points and analyze directly by HPLC.
Protocol 3: Photostability
-
Preparation: Prepare two sets of samples, both solid and in solution (e.g., in quartz cuvettes).
-
Exposure: Place one set in a photostability chamber that conforms to ICH Q1B guidelines (providing controlled UV and visible light exposure).
-
Control: Wrap the second set completely in aluminum foil and place it in the same chamber to serve as a dark control.
-
Analysis: After the specified exposure period, analyze both the exposed and dark control samples to differentiate between light-induced and thermal degradation.
Part 4: Understanding Key Degradation Pathways
The structure of this compound predisposes it to several degradation mechanisms.
Primary Pathway: Amide Hydrolysis
This is the most significant stability liability. The amide bond can be cleaved under both acidic and basic conditions, though the reaction is typically much faster under basic conditions.
Caption: Primary hydrolytic degradation of the parent compound.
This reaction yields 4-(trifluoromethyl)aniline and acetoacetic acid. Acetoacetic acid is itself unstable and can readily decarboxylate to form acetone and carbon dioxide, further complicating the degradant profile.
Other Potential Pathways
-
Photodegradation: Aromatic amides can undergo photo-Fries rearrangement upon exposure to UV light, although this is often less efficient than hydrolysis.[16] This could lead to the formation of aminobenzophenone-type structures.
-
Thermal Degradation: At high temperatures, the trifluoromethyl group itself can be a point of instability, though this typically requires more extreme conditions than those relevant to most laboratory settings.[17][18]
Part 5: Analytical Strategy for Stability Monitoring
A robust analytical method is crucial for accurately assessing stability.
-
Primary Technique (Quantification): A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: The trifluoromethylphenyl group provides a strong chromophore. A detection wavelength of ~254 nm should be effective.
-
-
Confirmatory Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products.[19][20] By determining the mass-to-charge ratio (m/z) of the new peaks, you can propose structures for the degradants and confirm pathways, such as the formation of 4-(trifluoromethyl)aniline (m/z ~162 [M+H]⁺).
By implementing these troubleshooting guides, protocols, and analytical strategies, you can maintain the integrity of this compound in your experiments, leading to more reliable and reproducible scientific outcomes.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2343. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of β‐keto amide 269. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 12, 1938–1944. Retrieved from [Link]
-
PubChem. (n.d.). 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. Retrieved from [Link]
-
Beilstein Journals. (2016). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]
-
ResearchGate. (2002). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3: Synthesis of β-keto amides 3. Retrieved from [Link]
-
ResearchGate. (2007). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]
-
American Chemical Society. (1970). Mechanism of the Photoöxidation of Amides. Retrieved from [Link]
-
American Chemical Society. (1978). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 23(11), 2993. Retrieved from [Link]
-
PubMed. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved from [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Eurofins. (2023). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Royal Society of Chemistry. (1969). The thermal decomposition of trifluoroacetic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (1976). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Retrieved from [Link]
-
Sci-Hub. (n.d.). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7019. Retrieved from [Link]
-
CSWAB. (2001). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. Retrieved from [Link]
-
Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
R Discovery. (n.d.). Degradation Of Aromatic Amines Research Articles. Retrieved from [Link]
-
PubMed. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Retrieved from [Link]
-
American Chemical Society. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Factors affecting the physical stability (aggregation) of peptide therapeutics. Trends in Pharmacological Sciences, 36(1), 1–11. Retrieved from [Link]
-
National Institutes of Health. (2004). Factors involved in the stability of isolated β-sheets: Turn sequence, β-sheet twisting, and hydrophobic surface burial. Retrieved from [Link]
Sources
- 1. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 785-74-0: 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide [cymitquimica.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. cswab.org [cswab.org]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Overcoming solubility problems with 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide in assays
Introduction: Addressing the Core Challenge of Solubility
Welcome to the technical support guide for 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide. This compound, and others in its class, are of significant interest in various research and drug discovery assays. However, their utility is often hampered by a critical physicochemical property: low aqueous solubility. The presence of the trifluoromethylphenyl group lends the molecule a significant hydrophobic character, making it prone to precipitation in the aqueous buffers essential for most biological assays.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. As Senior Application Scientists, our goal is to not only provide solutions but to explain the underlying principles, empowering you to design robust and reproducible experiments.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing precipitation when trying to dissolve this compound directly into my aqueous assay buffer. Why is this happening?
A1: This is the most common issue researchers face with this class of compounds. The precipitation you are observing is a direct result of the compound's molecular structure. The trifluoromethylphenyl group is highly lipophilic (fat-loving), which means it repels water. PubChem lists the predicted XLogP3 value for this compound as 2.9, which indicates a preference for a non-polar environment over an aqueous one.[1]
Attempting to dissolve it directly in a high-percentage aqueous medium like phosphate-buffered saline (PBS) or cell culture medium will almost invariably lead to the compound "crashing out" of solution. The key is to start with a concentrated stock solution in a suitable organic solvent.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For compounds like this compound, an aprotic polar solvent is typically the best choice for creating a primary stock solution.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry standard. It has a high solubilizing power for a wide range of hydrophobic compounds.[2]
-
Alternatives: If your assay is incompatible with DMSO, other options include ethanol or N,N-dimethylformamide (DMF). However, these may have different toxicity profiles and solubilization capacities.[3]
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Pre-equilibration: Before opening, allow both the powdered compound and the vial of DMSO to come to room temperature to prevent water condensation.[4]
-
Calculation: Determine the mass of the compound required to achieve a desired high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM). Use the following formula:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000
-
(Molecular Weight of this compound: 245.20 g/mol [1])
-
-
Weighing: Accurately weigh the calculated amount of the compound.
-
Dissolution: Add the appropriate volume of 100% DMSO. Vortex or sonicate gently in a water bath until the compound is fully dissolved. Visually inspect against a light source to ensure no particulates remain.[2]
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protecting vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4][5]
Q3: My compound dissolves perfectly in DMSO, but it precipitates as soon as I add it to my aqueous assay buffer. How can I prevent this?
A3: This phenomenon, known as "crashing out," occurs when the compound rapidly moves from a solvent it loves (DMSO) to one it dislikes (water). The key is to make this transition less abrupt through a careful dilution strategy. A direct, large-volume dilution is a recipe for failure.
The solution is a serial or stepwise dilution. This method gradually acclimates the compound to the aqueous environment, helping to keep it in solution.[6]
Workflow for Preventing Precipitation During Dilution
Caption: A workflow comparing incorrect direct dilution with the correct serial dilution method.
Protocol 2: Serial Dilution into Aqueous Buffer
-
Prepare your high-concentration primary stock as described in Protocol 1 (e.g., 50 mM in 100% DMSO).
-
Create an intermediate dilution. For example, dilute the 50 mM stock 1:50 into your assay buffer to get a 1 mM solution. Crucially, add the DMSO stock dropwise to the buffer while vortexing vigorously. This ensures rapid mixing and prevents localized high concentrations that can initiate precipitation.[6]
-
Use this 1 mM intermediate stock to make your final working concentrations in the assay plate. For instance, a 1:100 dilution of the 1 mM intermediate stock will give you a final concentration of 10 µM. The final DMSO concentration in this example would be a well-tolerated 0.1%.
Q4: How much DMSO can I use in my experiment? What is a safe final concentration for cell-based assays?
A4: This is a critical question, as the solvent itself can be an experimental variable. While DMSO is an excellent solvent, it is not biologically inert. At higher concentrations, it can cause cellular stress, increase membrane permeability, and even induce cell death, confounding your results.[7][8][9]
General Guidelines for Final DMSO Concentration in Cell-Based Assays
| DMSO Concentration | Expected Cellular Impact | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal effects.[7] | Ideal target for sensitive assays or long-term incubation. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for standard incubation times (24-72h), but may induce subtle effects.[10] | Acceptable, but a solvent control is absolutely essential. |
| > 0.5% - 1.0% | Increased risk of cytotoxicity, altered gene expression, and off-target effects. Can inhibit cell proliferation.[7][10] | Avoid unless absolutely necessary and validated. Not for long-term exposure. |
| > 1.0% | Significant cytotoxicity is expected for most cell lines.[7] | Unacceptable for most cell-based applications. |
The most rigorous approach is to perform a solvent tolerance assay with your specific cell line and endpoint.
Protocol 3: Solvent Tolerance Assay
-
Plate Cells: Seed your cells in a multi-well plate (e.g., 96-well) at the density you use for your main experiment. Allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare dilutions of DMSO in your culture medium to match the final concentrations you wish to test (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% vehicle control).
-
Treat Cells: Replace the medium in the wells with the medium containing the different DMSO concentrations.
-
Incubate: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to measure the effect of the solvent on cell health.
-
Analyze: Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the 0% control. This is your maximum tolerable concentration.[11]
Q5: I've optimized my dilution protocol and kept the DMSO concentration below 0.5%, but I'm still seeing signs of precipitation or getting inconsistent results. What are my next options?
A5: If you've reached the limits of what co-solvents can achieve, it's time to employ more advanced solubilization strategies. These methods use excipients to create a more favorable environment for the hydrophobic compound within the aqueous buffer. The two most common and effective classes of excipients for this purpose are surfactants and cyclodextrins.[12][13]
Troubleshooting Flowchart for Advanced Solubility Issues
Caption: Decision-making workflow for selecting an advanced solubilization strategy.
Q6: How can surfactants help, and how do I use them?
A6: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail. Above a certain concentration, called the critical micelle concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where your poorly soluble compound can partition, effectively shielding it from the water and keeping it "in solution".[14][15][16]
-
Recommended Surfactants: For biological assays, non-ionic surfactants are preferred as they are generally less harsh on cells and proteins than ionic surfactants (like SDS).[3] Good choices include Polysorbate 80 (Tween® 80) or Pluronic® F-68.[15][17]
Protocol 4: Solubilization Using a Surfactant
-
Determine Surfactant Concentration: Start with a concentration slightly above the surfactant's CMC in your final assay buffer. For Tween® 80, the CMC is ~0.01-0.02 mg/mL. A good starting point is 0.1 mg/mL (0.01%).
-
Prepare a Surfactant-Containing Buffer: Add the surfactant to your assay buffer and mix well.
-
Perform Dilution: Take your high-concentration DMSO stock of this compound.
-
Add Compound to Surfactant Buffer: While vortexing the surfactant-containing buffer, add the DMSO stock dropwise to achieve your final desired concentration. The micelles will form around the compound molecules as they are introduced, preventing aggregation and precipitation.[18]
-
Equilibrate: Allow the solution to mix for 15-30 minutes before adding it to your assay.
Q7: What are cyclodextrins and how can they improve the solubility of my compound?
A7: Cyclodextrins are cyclic oligosaccharides that have a unique donut-like structure. The exterior of the "donut" is hydrophilic, while the central cavity is hydrophobic.[19][20] This structure allows them to act as molecular containers. Your hydrophobic compound can enter and form a non-covalent "inclusion complex" with the cyclodextrin's hydrophobic cavity.[20][21] The hydrophilic exterior of the complex then allows the entire package to be readily soluble in aqueous solutions.[22]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and excellent safety profile.[23]
Protocol 5: Solubilization Using a Cyclodextrin
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer. Concentrations can range from 1% to 10% (w/v), but it's best to start lower and optimize.
-
Add Compound to Cyclodextrin Solution: Similar to the surfactant protocol, add your concentrated DMSO stock of the compound dropwise to the vortexing cyclodextrin solution.
-
Promote Complexation: For optimal inclusion complex formation, gently mix the solution (e.g., on a rotator or shaker) at room temperature for at least 1 hour. In some cases, gentle warming (to 37°C) or sonication can facilitate the process.
-
Use in Assay: The resulting clear solution, which now contains the compound-cyclodextrin inclusion complexes, can be used in your experiment.
References
Sources
- 1. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs | Pharmaceutics | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. youtube.com [youtube.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemicaljournals.com [chemicaljournals.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Optimizing reaction conditions for 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide synthesis
Welcome to the technical support guide for the synthesis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to ensure you can achieve high-yield, high-purity synthesis of this important chemical intermediate.
Introduction: The Synthetic Challenge
This compound, also known as 4'-(Trifluoromethyl)acetoacetanilide, is a key building block in the synthesis of various pharmaceuticals and specialty chemicals[1]. Its synthesis is most commonly achieved via the acetoacetylation of 4-(trifluoromethyl)aniline. While seemingly straightforward, this reaction is sensitive to reagent quality, stoichiometry, and thermal conditions. This guide provides a robust framework for navigating these variables to achieve reproducible success.
The most direct and industrially relevant method involves the reaction of 4-(trifluoromethyl)aniline with diketene[2]. This process is efficient but requires careful handling of diketene, a reactive and hazardous substance[2].
Core Synthesis Protocol & Workflow
This section outlines a standard, validated protocol for the synthesis of this compound. It serves as a baseline for the troubleshooting guide that follows.
Experimental Protocol: Acetoacetylation of 4-(Trifluoromethyl)aniline
Materials:
-
4-(Trifluoromethyl)aniline (1.0 eq)
-
Diketene (1.05 eq), freshly distilled if necessary
-
Toluene, anhydrous (approx. 3-4 mL per gram of aniline)
-
Hexanes for washing
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Begin stirring the solution and heat to 60-70 °C. Add diketene (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. The reaction is exothermic; maintain the temperature below 80 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to precipitate the product.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold toluene, followed by cold hexanes, to remove soluble impurities.
-
Drying: Dry the product under vacuum to a constant weight. The resulting solid is typically of high purity.
-
Purification (if necessary): If further purification is required, the crude product can be recrystallized from an ethanol/water mixture or toluene[3].
General Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low or I obtained no product. What went wrong?
Low or no yield is a common frustration that can stem from several factors. Systematically evaluating each possibility is key to identifying the root cause.
-
Cause A: Reagent Quality and Stability
-
Insight: Diketene is highly reactive and can hydrolyze in the presence of moisture to form acetoacetic acid, or thermally revert to ketene monomer, which can then polymerize[2][4]. 4-(Trifluoromethyl)aniline can degrade over time, especially if stored improperly, and has been noted to solidify and undergo unexpected reactions[5].
-
Solution:
-
Verify Diketene Quality: Use freshly opened or recently distilled diketene. Ensure it is a clear, colorless liquid.
-
Check Aniline Purity: Use high-purity 4-(trifluoromethyl)aniline. If the material is old or discolored, consider purification by distillation or recrystallization.
-
Use Anhydrous Conditions: Ensure your solvent (e.g., toluene) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of diketene.
-
-
-
Cause B: Incorrect Reaction Temperature
-
Insight: The reaction is exothermic. If diketene is added too quickly or at too high a starting temperature, localized overheating can promote side reactions like polymerization. Conversely, if the temperature is too low, the reaction rate will be impractically slow.
-
Solution:
-
Controlled Addition: Add diketene dropwise while monitoring the internal temperature, ensuring it does not exceed 80 °C.
-
Post-Addition Heating: After the addition is complete, a period of heating (e.g., 90-100 °C) is necessary to drive the reaction to completion[3].
-
-
-
Cause C: Inefficient Product Isolation
-
Insight: The product has some solubility even in cold solvents. Significant losses can occur during filtration and washing steps[6][7].
-
Solution:
-
Ensure Complete Precipitation: Cool the reaction mixture thoroughly in an ice bath for at least one hour before filtering.
-
Minimize Washing Volume: Wash the collected solid with a minimal amount of ice-cold solvent to remove impurities without dissolving a substantial amount of the product.
-
Check the Mother Liquor: If yields are persistently low, concentrate the mother liquor and check for a second crop of crystals.
-
-
Troubleshooting Flowchart: Low Yield
Caption: A decision tree for troubleshooting low product yield.
Q2: My final product is discolored or contains significant impurities. How can I improve its purity?
Impurity formation is often linked to side reactions or incomplete conversion of starting materials.
-
Cause A: Side Reactions of Diketene
-
Insight: As a highly electrophilic reagent, diketene can react with itself or other nucleophiles if the primary reaction with the aniline is not efficient[2]. Overheating can exacerbate these side reactions.
-
Solution:
-
Stoichiometry: Use only a slight excess of diketene (e.g., 1.05 equivalents). A large excess will lead to more side products.
-
Temperature Control: Strict temperature control, as mentioned previously, is crucial.
-
-
-
Cause B: Incomplete Reaction
-
Insight: Unreacted 4-(trifluoromethyl)aniline can be a major impurity if the reaction is not driven to completion.
-
Solution:
-
Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting aniline. Do not begin the workup until the aniline spot is gone or has minimized.
-
Increase Reaction Time/Temp: If the reaction stalls, consider increasing the reaction time or temperature slightly (e.g., to 110 °C in toluene) to ensure full conversion.
-
-
-
Cause C: Ineffective Purification
-
Insight: The choice of recrystallization solvent is critical for removing impurities effectively[8]. An improper solvent or technique can result in co-precipitation of the impurity with the product.
-
Solution:
-
Optimal Solvent System: An ethanol/water mixture is often effective. Dissolve the crude product in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly to form pure crystals.
-
Slow Cooling: Rapid cooling (e.g., crashing out the solid by placing it directly in an ice bath) can trap impurities within the crystal lattice. Allow the solution to cool to room temperature first before further cooling.
-
-
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of this reaction?
The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of the 4-(trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring in diketene. This leads to the opening of the four-membered ring to form an enolate intermediate, which then tautomerizes to the final, stable β-ketoamide product[9].
Q4: What are the best analytical techniques to monitor the reaction?
-
Thin Layer Chromatography (TLC): This is the most convenient method. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The product is more polar than the starting aniline and will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, a reverse-phase C18 column with a water/acetonitrile gradient is effective for separating the starting material, product, and any potential impurities.
Q5: What are the critical safety precautions for this synthesis?
-
Diketene: Diketene is toxic, flammable, and corrosive[2]. It is a lachrymator (causes tearing). Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4-(Trifluoromethyl)aniline: This compound is toxic and an irritant. Avoid inhalation and skin contact. There are reports of unexpected decomposition upon heating solidified material, so gentle melting is advised if the material is solid[5].
-
General Precautions: The reaction can be exothermic. Ensure proper temperature control and have a cooling bath ready.
Q6: Are there alternative reagents to diketene?
Yes. If handling diketene is not feasible, ethyl acetoacetate or methyl acetoacetate can be used as the acetoacetylating agent[10][11]. This reaction typically requires higher temperatures (reflux in toluene or xylene) and longer reaction times, as the ethanol or methanol byproduct must be removed to drive the equilibrium towards the product[11].
Table 1: Comparison of Acetoacetylating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Diketene | Toluene, 60-100 °C, 1-3h | High reactivity, fast reaction, no byproduct | Hazardous, requires careful handling, sensitive to moisture[2] |
| Ethyl Acetoacetate | Toluene/Xylene, Reflux, 4-48h | Less hazardous, readily available | Slower reaction, equilibrium process, requires removal of ethanol byproduct[10] |
References
- ResearchGate. (n.d.). Optimization of reaction conditions a. [Image].
- Google Patents. (2010). WO2010013159A1 - A process for the preparation of teriflunomide.
- ResearchGate. (n.d.). Optimization of reaction conditions. a. [Image].
- ResearchGate. (n.d.). Optimization of the reaction conditions a. [Image].
- ResearchGate. (n.d.). Optimization of the reaction conditions. [Image].
-
The Student Room. (2008). Low yield in antifebrin (Acetanilide) synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetoacetanilide. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Table].
-
PubChem. (n.d.). 2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Acetanilide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Retrieved from [Link]
-
Scribd. (n.d.). Acetanilide Synthesis & Purification. Retrieved from [Link]
-
PubMed. (n.d.). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Diketene. Retrieved from [Link]
-
123 Help Me. (n.d.). Synthesis Of Acetanilide Lab Report. Retrieved from [Link]
-
National Institutes of Health. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Acetanilide. Retrieved from [Link]
- Thieme. (n.d.).
-
ResearchGate. (2025). An Unexpected Incident with 4-Trifluoromethylaniline. Retrieved from [Link]
- Supporting Information. (n.d.). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones.
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- ScholarWorks at WMU. (n.d.).
-
PubChem. (n.d.). N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
- SciSpace. (2016).
- National Institutes of Health. (2025).
-
National Institutes of Health. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
Sources
- 1. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diketene - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. scribd.com [scribd.com]
- 8. Synthesis Of Acetanilide Lab Report - 1575 Words | 123 Help Me [123helpme.com]
- 9. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 10. WO2010013159A1 - A process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 11. Acetoacetanilide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide Experiments
Welcome to the technical support resource for 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a key fluorinated intermediate in pharmaceutical and agrochemical research.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile compound. The trifluoromethyl group, while imparting desirable properties like enhanced metabolic stability and lipophilicity, also introduces specific experimental challenges.[3] This document provides in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are efficient, reproducible, and successful.
Section 1: Frequently Asked Questions (FAQs) on Compound Handling & Properties
This section provides a quick reference for the fundamental properties and safe handling of this compound.
Question: What are the key physical and chemical properties of this compound?
Answer: Understanding the compound's properties is the first step in proper experimental design. Below is a summary of its key characteristics.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Common Synonyms | 4'-(Trifluoromethyl)acetoacetanilide | [3][4] |
| CAS Number | 351-87-1 | [3][4][5] |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [3][4] |
| Molecular Weight | ~245.20 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 152 - 156 °C | [2][3] |
| Solubility | Poorly soluble in water; soluble in many organic solvents. | [6] |
| Purity | Typically ≥98% (HPLC) | [3] |
Question: How should I properly store and handle this compound?
Answer: Proper storage is critical to maintain the integrity of the compound. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7] While some suppliers recommend room temperature storage[2][3], refrigeration at 2-8°C is also a common practice to ensure long-term stability.[1][8]
Question: What are the primary safety concerns when working with this compound?
Answer: As with any chemical, a thorough risk assessment should be conducted before use.[9] This compound may cause skin and eye irritation.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure work is performed in a well-ventilated area or a chemical fume hood. Avoid ingestion and inhalation.[7] For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by your supplier.[7]
Section 2: Synthesis & Purification Troubleshooting
The synthesis of this molecule, a type of acetoacetanilide, typically involves the reaction of an aniline with a β-keto ester or its equivalent.[6][10] The primary challenge stems from the reduced nucleophilicity of the starting amine, 4-(trifluoromethyl)aniline, due to the powerful electron-withdrawing nature of the -CF₃ group.
Question: My synthesis reaction has a very low (or zero) yield. What went wrong?
Answer: This is the most common issue. Low yields in this amide synthesis are often traced back to the reduced reactivity of the aniline, reagent quality, or suboptimal reaction conditions. Let's break down the causality and solutions.
Causality Explained: The lone pair of electrons on the nitrogen atom of 4-(trifluoromethyl)aniline is delocalized into the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, which further pulls electron density from the ring and the nitrogen atom. This effect significantly reduces the aniline's nucleophilicity, making it a sluggish reactant in amide coupling reactions compared to unsubstituted aniline.[11] Therefore, the reaction requires carefully optimized conditions to proceed efficiently.
Below is a troubleshooting workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting logic for low synthesis yield.
Troubleshooting Steps for Low Yield
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution(s) |
| Insufficient Reactivity | The electron-withdrawing -CF₃ group deactivates the aniline nitrogen, requiring more energy to initiate the nucleophilic attack on the carbonyl carbon of the coupling partner (e.g., ethyl acetoacetate). | Increase Temperature: Perform the reaction under reflux conditions in a high-boiling solvent like toluene or xylene.[10] Use a Catalyst: Add a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[10] |
| Reagent Degradation | Ethyl acetoacetate can undergo self-condensation. Diketene is highly reactive and can polymerize. Aniline derivatives can oxidize and darken over time. Moisture can hydrolyze reagents. | Use freshly distilled or high-purity starting materials. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Acid-Base Neutralization | If a carboxylic acid is used as the starting material instead of an ester, it will react with the basic amine to form an ammonium salt. This salt is unreactive and requires very high heat (>100°C) to dehydrate into an amide, which is often impractical.[12][13] | Use a more reactive carboxylic acid derivative like an ester (ethyl acetoacetate) or an acid chloride. Alternatively, use standard peptide coupling agents (e.g., EDC, HATU) to activate the carboxylic acid in situ, though this is less common for this specific synthesis.[14] |
| Inappropriate Solvent | The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. It should also be non-reactive (aprotic). | Toluene is a common and effective solvent for this reaction as it allows for reflux at a suitable temperature (~110°C) and can be dried effectively.[10] |
Question: I've successfully synthesized the product, but I'm struggling with purification by recrystallization. The product either "oils out" or the recovery is very poor.
Answer: Recrystallization is a powerful purification technique, but it relies heavily on the differential solubility of your compound and its impurities in a given solvent system at different temperatures.
Causality Explained: "Oiling out" occurs when the solid melts or its solubility limit is exceeded in the hot solvent, forming a liquid phase instead of dissolving. This often happens if the boiling point of the solvent is higher than the melting point of the impure compound or if the solution is supersaturated. Poor recovery results from the product having significant solubility in the solvent even at low temperatures, or from using too much solvent.[15]
Protocol: Optimized Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, ethanol/water or isopropanol/water mixtures are excellent starting points.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to your crude product to dissolve it completely. The key is minimal.
-
Induce Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly.
| Troubleshooting Tip | Action to Take |
| Product "Oils Out" | Re-heat the solution to dissolve the oil. Add a small amount more of the primary solvent (e.g., ethanol) and allow it to cool more slowly. If it persists, try a different solvent system with a lower boiling point. |
| No Crystals Form | The solution may be too dilute or not saturated. Try boiling off some of the solvent to concentrate the solution. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of pure product, if available, is also highly effective. |
| Poor Recovery | You likely used too much solvent. After filtering your first crop of crystals, try concentrating the mother liquor (the remaining solution) by boiling off some solvent and cooling again to obtain a second crop.[9] |
Section 3: Analytical & Characterization Guide
Question: How can I confirm the identity and purity of my synthesized this compound?
Answer: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.
-
Thin-Layer Chromatography (TLC): Use TLC during the reaction to monitor the consumption of starting materials and the formation of the product. A common mobile phase is a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v).[10] A pure product should appear as a single spot.
-
Melting Point: A sharp melting point within the expected range (152-156 °C) is a strong indicator of high purity.[2][3] Impurities will typically cause the melting point to broaden and be depressed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. ¹⁹F NMR is also highly informative for confirming the presence and chemical environment of the -CF₃ group.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can confirm the molecular weight of the compound (245.20 g/mol ) and provide fragmentation patterns that support the proposed structure.[16][17]
-
Infrared (IR) Spectroscopy: IR will show characteristic peaks for the functional groups present, such as N-H stretching, C=O (amide and ketone) stretching, and C-F stretching.
Protocol: Sample Preparation for LC-MS Analysis
-
Stock Solution: Accurately weigh ~1 mg of your dried, purified product. Dissolve it in 1 mL of a suitable solvent like acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:100 in the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 or 0.45 µm syringe filter to remove any particulates before injecting it into the instrument.[17]
-
Analysis: Analyze the sample using LC-MS, typically with electrospray ionization (ESI) in both positive and negative modes to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
Section 4: Overall Experimental Workflow
The entire process from synthesis to analysis follows a logical progression. This workflow diagram visualizes the key stages and decision points.
Caption: End-to-end experimental workflow.
References
-
ResearchGate. (2021). Why did my amide syntesis does not work? [Online] Available at: [Link]
-
United States Environmental Protection Agency. Analytical Method Summaries. [Online] Available at: [Link]
-
PubChem. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. [Online] Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? [Online] Available at: [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. [Online] Available at: [Link]
-
MySkinRecipes. 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide. [Online] Available at: [Link]
-
Eurofins. (2021). Analytical Method Summaries. [Online] Available at: [Link]
-
Chegg. (2021). In the synthesis of acetanilide... [Online] Available at: [Link]
-
Supporting Information. Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. [Online] Available at: [Link]
-
Organic Syntheses. Acetoacetanilide. [Online] Available at: [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Online] Available at: [Link]
-
Wikipedia. Acetoacetanilide. [Online] Available at: [Link]
-
PubChem. 2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. [Online] Available at: [Link]
- Google Patents. CN106518705A - Synthesis of acetoacetanilide.
Sources
- 1. 3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 351-87-1 Cas No. | 3-Oxo-N-(4-(trifluoromethyl)phenyl)butanamide | Apollo [store.apolloscientific.co.uk]
- 6. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solved In the synthesis of acetanilide using acetic | Chegg.com [chegg.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Purification of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Welcome to the technical support resource for the synthesis and purification of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide (CAS 351-87-1).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Achieving high purity is critical for downstream applications, ensuring reproducibility in biological assays and compliance in drug development pathways.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations for purification strategies, and validated workflows to help you overcome common purity challenges.
Section 1: Troubleshooting Common Purity Issues
This section addresses the most frequently encountered problems during the purification of this compound, typically synthesized via the acetoacetylation of 4-(trifluoromethyl)aniline with a reagent like diketene or an acetoacetate ester.[3][4]
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A1: A low and broad melting point is a classic indicator of impurities that disrupt the crystal lattice of your compound. For this specific synthesis, the primary culprits are typically unreacted starting materials or reaction byproducts.
-
Probable Cause 1: Unreacted 4-(trifluoromethyl)aniline: The starting aniline is a common impurity. Its presence acts as a contaminant, leading to melting point depression.
-
Probable Cause 2: Acetoacetic Acid: If the synthesis involves diketene, it can readily hydrolyze in the presence of water to form acetoacetic acid, which is unstable and can contaminate the product.[3]
-
Probable Cause 3: Side-Reaction Products: Although the primary reaction is robust, minor side reactions can generate structurally similar impurities that are difficult to remove and will negatively impact the melting point.
-
Probable Cause 4: Residual Solvent: Incomplete drying will leave solvent molecules trapped in the crystal structure, depressing the melting point.
Solution Pathway:
-
Acid Wash: To remove the basic 4-(trifluoromethyl)aniline, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble salt, which partitions into the aqueous layer.
-
Base Wash: A subsequent wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution will remove any acidic impurities such as acetoacetic acid.
-
Recrystallization: This is the most effective method for removing structurally similar byproducts and residual starting materials. A well-chosen solvent system is critical.[5][6] (See Section 2.1 for a detailed protocol).
-
Thorough Drying: Dry the purified product under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all traces of solvent.
Q2: The NMR spectrum of my product shows persistent peaks corresponding to unreacted 4-(trifluoromethyl)aniline. My standard workup isn't removing it. What should I do?
A2: This is a common issue, especially if the reaction did not go to completion. While a standard acid wash is effective, trace amounts of the aniline can persist, particularly if it gets trapped within the precipitated crude product.
-
Causality: 4-(Trifluoromethyl)aniline is a basic compound. The principle of its removal relies on an acid-base extraction, converting the amine into a water-soluble ammonium salt. If the acid wash is inefficient, the aniline will co-precipitate or co-crystallize with your product.
Advanced Solutions:
-
Multiple, Diligent Acid Washes: Do not rely on a single wash. Perform at least two to three washes with 1M HCl. Ensure vigorous mixing during each wash to maximize the surface area for the extraction.
-
Column Chromatography: If recrystallization and acid washes fail, flash column chromatography is the definitive method for separating compounds with different polarities.[7][8] The target β-ketoamide is moderately polar, while the aniline is less polar. A solvent system like hexane/ethyl acetate will effectively separate them. The aniline will elute first.
-
Recrystallization Solvent Choice: Choosing a solvent system where the aniline has significantly higher solubility than your desired product can help. For instance, if your product crystallizes readily from a toluene/hexane mixture, the more polar aniline may remain in the mother liquor.
Q3: My product is colored (e.g., yellow, pink, or brown) instead of the expected white or off-white solid. What causes this and how can I decolorize it?
A3: Color impurities are often highly conjugated, polar molecules formed from oxidation or side reactions of the aromatic amine starting material.
-
Causality: Anilines, particularly under reaction conditions that may not be fully inert, can oxidize to form colored impurities. These are often present in very small quantities but have strong chromophores, leading to significant discoloration.
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). The charcoal has a high surface area and adsorbs the large, colored impurity molecules.
-
Crucial Step: After a brief boiling period with the charcoal, you must perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. If the solution cools during this step, your product will crystallize prematurely, leading to significant yield loss.[6]
-
-
Column Chromatography: As with other persistent impurities, chromatography is highly effective. The highly polar colored impurities will typically adhere strongly to the silica gel at the top of the column, allowing your less polar product to elute cleanly.[7]
Section 2: In-Depth Purification Protocols
Protocol: Recrystallization
Recrystallization is a powerful technique that relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.[9]
Step 1: Solvent Selection The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble upon cooling.
| Solvent | Solubility Profile for β-Ketoamides | Pro-Tip |
| Ethanol/Water | Good solubility in hot ethanol; adding water as an anti-solvent induces crystallization. | Excellent for removing non-polar impurities. Start by dissolving in a minimal amount of hot ethanol. |
| Isopropanol | Often provides a good balance of solubility for effective crystal growth. | Slower cooling often yields larger, purer crystals. |
| Toluene | Good for dissolving the compound when hot; less effective for polar impurities. | Can be combined with hexane as an anti-solvent. Ensure good ventilation. |
| Ethyl Acetate/Hexane | High solubility in ethyl acetate; hexane is added to the hot solution to induce precipitation. | A very common and effective system. Add hexane dropwise to the hot solution until turbidity appears, then add a drop of ethyl acetate to redissolve and allow to cool. |
Step 2: Experimental Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol) to just dissolve the solid completely. Use a boiling stick or magnetic stirring to ensure even heating.
-
(Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.
-
(Optional Hot Filtration) If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to avoid crystallization in the funnel.
-
Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Dry the crystals thoroughly under vacuum to obtain the pure product.
Protocol: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (solvent).[8]
Step 1: Preparation
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and elute with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system gives your desired product an Rf value of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (this is known as a "wet slurry" method). Ensure the silica bed is compact and level.
Step 2: Experimental Procedure
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and carefully adding this to the top of the packed column.
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate (hence "flash" chromatography).
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
Section 3: Purity Assessment FAQ
Q1: What analytical techniques are recommended for assessing the purity of the final compound?
A1: A combination of methods should be used to confirm both the identity and purity of your this compound.
-
¹H and ¹⁹F NMR Spectroscopy: This is essential for confirming the chemical structure. The purity can be estimated by integrating the product peaks relative to any impurity peaks. The presence of the trifluoromethyl group makes ¹⁹F NMR a very clean and powerful tool for purity assessment.[10][11]
-
HPLC/GC: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards for quantitative purity analysis.[12][13] An HPLC method using a C18 reverse-phase column with a water/acetonitrile mobile phase and UV detection is typically effective. Purity is often reported as "% area".
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[14]
Q2: How do I interpret the results from TLC analysis during purification?
A2: TLC is a rapid, qualitative tool used to monitor reaction progress and guide purification.
-
Reaction Monitoring: Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting material spot has disappeared and a new spot (your product) has appeared.
-
Identifying Impurities: In the crude product lane, you may see multiple spots. The main spot is your product. Other spots are impurities. Generally, less polar compounds travel further up the plate (higher Rf), while more polar compounds stay closer to the baseline (lower Rf).
-
Guiding Chromatography: During column chromatography, you will spot each collected fraction on a TLC plate. This allows you to visualize which fractions contain your pure product, which contain mixtures, and which contain isolated impurities, so you know which fractions to combine.
Section 4: Visual Workflows
Troubleshooting and Purification Decision Tree
Caption: Troubleshooting flowchart for common purity issues.
General Purification & Analysis Workflow
Caption: Standard workflow for purification and analysis.
References
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Pure Acetanilide. Retrieved from [Link]
-
PubMed. (2023). Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags. Retrieved from [Link]
-
Wikipedia. (n.d.). Diketene. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]
-
Scribd. (n.d.). GRP 7 Re Crystallization of Pure Acetanilide. Retrieved from [Link]
-
PubMed Central. (2018). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Retrieved from [Link]
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
-
PubChem. (n.d.). 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Retrieved from [Link]
-
Britannica. (2023). Diketene. Retrieved from [Link]
-
PubMed Central. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Enantioselective α-Hydroxylation of β-Ketoamides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
Sources
- 1. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Diketene - Wikipedia [en.wikipedia.org]
- 4. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. longdom.org [longdom.org]
- 8. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. scribd.com [scribd.com]
- 10. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 11. rsc.org [rsc.org]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. acgpubs.org [acgpubs.org]
3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide handling and storage best practices
Welcome to the technical support center for 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide (CAS RN: 351-87-1). This guide is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, alongside troubleshooting advice for common experimental challenges. My aim is to combine technical data with practical, field-proven insights to ensure the integrity and reproducibility of your research.
I. Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective use. The trifluoromethyl group significantly influences the molecule's characteristics, notably increasing its metabolic stability and lipophilicity, which are desirable traits in drug design.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | [2] |
| Molecular Weight | 245.20 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 152 - 156 °C | |
| XLogP3 | 2.9 | [2] |
II. Handling and Storage Best Practices
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel. As a powdered chemical, it is susceptible to moisture and should be handled with care to avoid inhalation and contact.[3][4]
Receiving and Storing the Compound
Upon receiving the compound, it is crucial to inspect the packaging for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[5][6] Long-term storage at 2-8°C is recommended.
Caption: Workflow for receiving, storing, and handling this compound.
Frequently Asked Questions: Handling and Storage
Q: The powder appears clumpy. Is it still usable?
A: Clumping is often a sign of moisture absorption.[3] While the compound may still be usable, it is advisable to dry it under vacuum. For quantitative experiments, it is best to use a fresh, non-clumped lot to ensure accurate weighing.
Q: What are the signs of degradation?
A: A noticeable change in color (e.g., yellowing) or the appearance of an unusual odor can indicate degradation. If degradation is suspected, it is recommended to verify the compound's purity via analytical methods like HPLC or LC-MS before use.
Q: How should I prepare a stock solution?
A: this compound is sparingly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. For cellular assays, ensure the final DMSO concentration is not cytotoxic. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short periods to minimize freeze-thaw cycles.
III. Troubleshooting Experimental Issues
Even with careful handling, issues can arise during experiments. This section addresses potential problems related to solubility, stability, and experimental results.
Solubility Challenges
Q: My compound precipitated out of solution during my experiment. What should I do?
A: Precipitation can occur if the compound's solubility limit is exceeded in your experimental buffer. Here are a few troubleshooting steps:
-
Increase the solvent concentration: If your experimental system allows, a slight increase in the co-solvent (e.g., DMSO) concentration may help.
-
Prepare a fresh, lower concentration stock solution: This can help ensure the compound remains in solution when diluted into your aqueous experimental medium.
-
Sonication: Gentle sonication can help redissolve small amounts of precipitate.
-
Warm the solution: Gently warming the solution may aid in redissolving the compound, but be cautious of potential degradation at elevated temperatures.
Stability Concerns
Q: How stable is this compound in aqueous solutions?
A: The stability of this compound is influenced by pH and light exposure. The β-keto amide moiety can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The trifluoromethyl group is generally stable but can undergo hydrolysis under harsh alkaline conditions. It is advisable to prepare fresh dilutions in your experimental buffer from a stock solution just before use.
Q: Is the compound sensitive to light?
A: Trifluoromethylphenyl compounds can be susceptible to photodegradation.[6] It is good practice to protect solutions from direct light by using amber vials or covering containers with aluminum foil, especially during long incubations.
Caption: Troubleshooting decision tree for unexpected experimental results.
Assay Interference and Artifacts
Q: Could this compound interfere with my fluorescence-based assay?
A: It is possible. Small molecules can interfere with fluorescence assays through autofluorescence or quenching.[7][8][9] To test for this, run a control experiment with your compound in the assay buffer without the biological target. A significant signal in this control would indicate assay interference.
Q: I am seeing inconsistent results in my cell-based assay. What could be the cause?
A: Inconsistent results in cell-based assays can stem from several factors:
-
Cell health and passage number: Ensure your cells are healthy and within a consistent passage number range.
-
Compound stability in media: The compound may degrade in the culture media over the course of the experiment. Consider refreshing the media with a new compound solution for longer incubations.
-
Off-target effects: At high concentrations, small molecules can exhibit off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration range.[10]
IV. Experimental Protocol Example
The following is an example of an experimental procedure where this compound is used as a starting material in a chemical synthesis, adapted from patent literature.[11] This illustrates a practical application of the compound.
Synthesis of 2-bromo-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
-
Dissolution: In a suitable reaction vessel, dissolve 10 g of this compound and 4.85 g of potassium bromide in 100 ml of toluene at room temperature with stirring.
-
Addition of Reagents: To the stirred solution, add 7.446 ml of concentrated hydrochloric acid.
-
Bromination: Slowly add 8.096 ml of hydrogen peroxide dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add deionized water to the mixture and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 50 ml portions of ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by column chromatography to yield the pure 2-bromo-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide.
V. References
-
Best Practices for Powder Storage and Handling. (n.d.). coatingAI. Retrieved January 20, 2026, from [Link]
-
Proper Storage of Powdered Materials: A Guide to Maintaining Quality and Safety. (2025, January 18). Mark Herb. Retrieved January 20, 2026, from [Link]
-
Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions. Retrieved January 20, 2026, from [Link]
-
A process for the preparation of teriflunomide. (2010). Google Patents. Retrieved January 20, 2026, from
-
Water Sensitive Chemicals. (n.d.). University of California, Berkeley EH&S. Retrieved January 20, 2026, from [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment. (2020, February 11). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Interference with Fluorescence and Absorbance. (2015, December 7). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]
-
2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Interference with Fluorescence and Absorbance. (2018, July 1). PubMed. Retrieved January 20, 2026, from [Link]
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
Sources
- 1. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solids-solutions.com [solids-solutions.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 6. Proper Storage of Powdered Materials: A Guide to Maintaining Quality and Safety [bisnisrakyat.id]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. southernpackaginglp.com [southernpackaginglp.com]
Technical Support Center: Synthesis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the synthesis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a key intermediate in various chemical manufacturing processes. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, helping you diagnose issues, optimize conditions, and prevent common pitfalls. The insights provided herein are synthesized from established literature and practical field experience.
Synthesis Overview: The Two Primary Routes
The synthesis of this compound, also known as 4'-(Trifluoromethyl)acetoacetanilide[1], is typically achieved via one of two primary pathways. The choice between them often depends on reagent availability, scale, and desired purity profile.
-
The Diketene Route: This method involves the acetoacetylation of 4-(trifluoromethyl)aniline with diketene.[2][3] It is often favored in industrial settings for its atom economy and directness.
-
The Ethyl Acetoacetate (EAA) Route: This is a classic condensation reaction between 4-(trifluoromethyl)aniline and ethyl acetoacetate, typically performed at elevated temperatures with the removal of ethanol to drive the reaction to completion.[4][5][6]
Both routes, while effective, present unique challenges that can lead to suboptimal outcomes. This guide will address these challenges in a practical, question-and-answer format.
General Synthesis Workflow & Troubleshooting Logic
Before diving into specific issues, it's helpful to visualize the overall process and the points at which problems can arise.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide & FAQs
Section 1: Low or No Product Yield
Question 1: My reaction yield is consistently low (< 50%) when using the diketene route. What are the most likely causes?
Answer: Low yields in this reaction are common and typically trace back to one of three areas: the nucleophilicity of the aniline, the stability of the diketene, or the reaction conditions.
-
Causality—Aniline Reactivity: 4-(Trifluoromethyl)aniline is a challenging substrate. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine nitrogen. This makes it less reactive than aniline or other anilines with electron-donating groups.[7] Consequently, the reaction is slower and more sensitive to competing side reactions.
-
Causality—Diketene Stability: Diketene is a highly reactive reagent that can readily polymerize, especially in the presence of acids or bases, or upon heating.[8] If your diketene has been stored improperly or is old, it may have partially polymerized, reducing the amount of active reagent available for the acetoacetylation.
-
Causality—Reaction Conditions: Moisture is a critical factor. Water will react with diketene to form acetoacetic acid, which is unstable and decarboxylates. This consumes the reagent and introduces impurities.
Troubleshooting Protocol:
-
Assess Reagent Quality:
-
4-(Trifluoromethyl)aniline: Ensure it is free of color. A dark color may indicate oxidation, which can introduce impurities that catalyze diketene polymerization. Consider filtering a solution of the aniline through a short plug of silica or activated carbon if it is discolored.
-
Diketene: Use a freshly opened bottle or a recently distilled batch. Diketene should be a colorless liquid.[3] A brownish-yellow appearance suggests polymerization.[8]
-
Solvent: Use anhydrous solvents. Benzene or toluene are commonly used.[9] Ensure they are dried over molecular sieves or sourced from a sealed system.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Add the diketene solution dropwise to the aniline solution at a controlled temperature, typically below 30-40°C, to manage the initial exotherm. After the addition is complete, heating under reflux is often required to drive the reaction to completion.[9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress and oxidation of the aniline.
-
Question 2: I'm using the ethyl acetoacetate (EAA) method and the reaction stalls, leaving significant starting material even after prolonged heating. Why?
Answer: This is an equilibrium-controlled reaction. The formation of the amide is reversible, and the presence of the ethanol byproduct can push the equilibrium back towards the starting materials. The reduced nucleophilicity of 4-(trifluoromethyl)aniline also makes the forward reaction sluggish.[7]
Troubleshooting Protocol:
-
Effective Byproduct Removal: The most critical factor is the efficient removal of ethanol (and any water formed).
-
Reaction Setup: Use a Dean-Stark apparatus or a similar setup to azeotropically remove the alcohol/water mixture with a solvent like xylene or toluene.[4][5]
-
Temperature: Ensure the reaction is maintained at a sufficient reflux temperature to facilitate azeotropic removal. Xylene (b.p. ~140°C) is often more effective than toluene (b.p. ~111°C) for less reactive anilines.[4]
-
-
Reaction Time: Due to the aniline's low reactivity, reaction times can be long, sometimes up to 48 hours.[5] Monitor the reaction by TLC or LC-MS to confirm that it has truly stalled before concluding it has failed.
-
Catalysis (Use with Caution): While some amide formations benefit from acid or base catalysis, this can promote side reactions with EAA. A "watering protocol," where small amounts of water are added periodically to a solvent-free reaction at high temperature (e.g., 130°C), has been reported to improve yields for electron-deficient anilines by affecting intermediates, though this requires careful control.[7]
Reaction Conditions Summary Table
| Parameter | Diketene Route | Ethyl Acetoacetate (EAA) Route | Rationale & Key Considerations |
| Solvent | Anhydrous Aromatic (Toluene, Benzene)[9] | High-boiling Aromatic (Xylene, Toluene)[4] | Anhydrous conditions are critical for diketene. High boiling point needed for EAA to remove ethanol. |
| Temperature | Initial controlled addition, then reflux[9] | Reflux (110-140°C)[4] | Manages initial exotherm with diketene. High temp drives equilibrium for EAA. |
| Stoichiometry | ~1:1 (Aniline:Diketene)[9] | Aniline:EAA can be 1:1 or with slight excess of EAA | Using a large excess of either reagent can complicate purification. |
| Key Equipment | Dropping funnel, reflux condenser | Dean-Stark trap, reflux condenser | Control of addition is key for diketene. Byproduct removal is essential for EAA. |
| Typical Time | 1-4 hours[9] | 12-48 hours[5] | Diketene is highly reactive. EAA condensation is a slower, equilibrium-driven process. |
Section 2: Impurity Formation & Side Reactions
Question 3: My final product is off-color (yellow/brown) and my NMR shows several unidentified aromatic signals. What are these impurities?
Answer: The color is almost certainly from the oxidation of the 4-(trifluoromethyl)aniline starting material. The additional aromatic signals could be from side reactions involving this aniline or impurities within it.
-
Aniline Oxidation: Aromatic amines are susceptible to air oxidation, which forms highly colored polymeric species. This is exacerbated by heat and light.
-
Dianilide Impurity: Although less common with the deactivated aniline, it's possible for a dianilide impurity to form from trace amounts of related starting materials.
-
Self-Condensation of EAA: Under certain (especially basic) conditions, EAA can self-condense, leading to products like dehydroacetic acid.
Troubleshooting Protocol:
-
Purify the Aniline: If the starting aniline is colored, consider distillation under reduced pressure or recrystallization before use.
-
Maintain an Inert Atmosphere: As mentioned for yield improvement, running the reaction under nitrogen or argon is crucial to prevent oxidation throughout the heating process.
-
Purification Strategy:
-
Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Filter the hot solution through Celite to remove the carbon before cooling.
-
Recrystallization: The product is a white solid.[2] Recrystallization from aqueous ethanol is a common and effective method for removing many impurities.[9]
-
Question 4: I've isolated my product, but LC-MS analysis shows a peak with a mass corresponding to the addition of water (M+18). What is this and how do I avoid it?
Answer: You are likely observing a hydrolytic impurity, potentially 2,2-dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide.[10] This can arise from the hydrolysis of your target molecule or intermediates under certain pH and temperature conditions, especially during workup. The β-ketoamide linkage can be susceptible to cleavage or modification.
Troubleshooting Protocol:
-
Control Workup pH: Avoid strongly acidic or basic conditions during the workup, as this can promote hydrolysis. A neutral quench with water or a mild wash with saturated sodium bicarbonate is preferable.
-
Thorough Drying: Ensure the final product is dried thoroughly under vacuum to remove residual water and solvents, which could cause degradation over time.
-
Reaction pH Optimization: Ensure the reaction itself is not run under conditions that favor hydrolysis. This is particularly relevant if considering catalytic additives.[10]
Reaction Mechanism & Side Reactions Diagram
Caption: Key reaction pathways and competing side reactions.
Section 3: Purification and Isolation
Question 5: My product precipitates from the reaction mixture upon cooling, but it is oily and difficult to filter. How can I get a clean, crystalline solid?
Answer: An oily or "gummy" precipitate is a classic sign of impurities interfering with crystal lattice formation. The product itself has a defined melting point (83-88 °C for the non-fluorinated analogue), so it should be a solid at room temperature.[2]
Troubleshooting Protocol:
-
Solvent Selection for Precipitation/Recrystallization:
-
The crude product is often soluble in the hot reaction solvent (e.g., toluene) and precipitates upon cooling. If it oils out, the cooling rate might be too fast, or the solvent may not be ideal.
-
Try adding a non-polar co-solvent like hexanes or heptane to the cooled toluene solution to induce precipitation of a solid. This is called "trituration" or "crashing out."
-
For recrystallization, a common system is aqueous ethanol.[9] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of ethanol to clarify and allow it to cool slowly.
-
-
Slow Cooling: Do not immediately place the hot solution in an ice bath. Allow it to cool slowly to room temperature first, then transfer to a refrigerator, and finally to an ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal ("seed crystal") to the cooled, saturated solution to initiate crystallization.
-
Column Chromatography: If recrystallization fails to yield a clean product, column chromatography is a reliable alternative.[4][5] A typical solvent system would be a gradient of ethyl acetate in hexanes. Monitor fractions by TLC to isolate the pure product.
References
- Vertex AI Search Result.
- Google Patents.
- Veeprho. 2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide.
- Wikipedia. Acetoacetanilide.
- PubChem. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide.
- Sciforum.
- Organic Syntheses. ACETOACETANILIDE.
- Wikipedia. Diketene.
- ResearchGate.
- PubChem. Diketene.
- ResearchGate. An Unexpected Incident with 4-Trifluoromethylaniline.
Sources
- 1. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 3. Diketene - Wikipedia [en.wikipedia.org]
- 4. jelsciences.com [jelsciences.com]
- 5. WO2010013159A1 - A process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Guide to 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide and Other Acetoacetanilide Derivatives: From Chemical Intermediate to Potent Immunomodulator
Introduction: The Versatile Acetoacetanilide Scaffold
Acetoacetanilide, a simple organic compound derived from aniline and acetoacetic acid, represents a cornerstone in synthetic chemistry.[1] For decades, its utility has been primarily recognized in the production of vibrant arylide yellow pigments and as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] However, the true potential of this scaffold is unlocked through targeted structural modifications.
This guide provides an in-depth comparative analysis of a specific, highly functionalized derivative, 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide , against its parent compound and other analogues. We will explore how the strategic introduction of a trifluoromethyl group on the phenyl ring transforms a basic chemical building block into a potent and specific modulator of the human immune system. This transformation is best exemplified by its relationship to Teriflunomide , a key drug for treating multiple sclerosis. Teriflunomide is the active metabolite of Leflunomide and exists in tautomeric equilibrium with its keto-amide form, which shares the core structure of our topic compound.[3][4]
Our objective is to dissect the structure-activity relationships (SAR), compare biological performance with supporting data, and provide validated experimental protocols for researchers, scientists, and drug development professionals.
Comparative Physicochemical and Biological Profile
The introduction of a trifluoromethyl (-CF3) group at the para-position of the phenyl ring dramatically alters the molecule's properties compared to the unsubstituted acetoacetanilide. This substitution increases molecular weight, enhances lipophilicity (as indicated by the higher XLogP3 value), and, most importantly, confers specific and potent biological activity.
| Property | This compound | Acetoacetanilide (Parent Compound) |
| IUPAC Name | This compound[5] | N-phenyl-3-oxobutanamide[1] |
| Molecular Formula | C11H10F3NO2[5] | C10H11NO2[1] |
| Molar Mass | 245.20 g/mol [5] | 177.19 g/mol |
| XLogP3 | 2.9[5] | 1.2 |
| Primary Application | Pharmaceutical intermediate; Precursor to DHODH inhibitors[6] | Intermediate for dyes, pigments, and various organic syntheses[2] |
| Key Biological Activity | Dihydroorotate Dehydrogenase (DHODH) Inhibition[3][7] | Broad, less specific biological activities (e.g., antimicrobial, anti-inflammatory)[8][9] |
Synthesis of Acetoacetanilide Derivatives: A Generalized Approach
The synthesis of N-substituted acetoacetanilides is typically achieved through the condensation of an aniline derivative with a β-keto-ester, such as ethyl acetoacetate, or with diketene.[1][10] The choice of a high-boiling-point solvent like toluene facilitates the removal of reaction byproducts (ethanol or acetic acid) and drives the reaction to completion. A catalyst, such as 4-dimethylaminopyridine (DMAP), can be employed to accelerate the reaction.[10]
Caption: General reaction scheme for the synthesis of N-aryl acetoacetamides.
Mechanism of Action: A Tale of Two Scaffolds
The dramatic difference in performance between this compound and other acetoacetanilide derivatives lies in their molecular targets.
The Trifluoromethyl Derivative: A Specific DHODH Inhibitor
The primary mechanism of action for Teriflunomide, the biologically active form of our title compound, is the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH) .[7][11][12]
Causality of Action: DHODH is a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which provides the necessary building blocks (pyrimidines) for DNA and RNA synthesis.[4][7] Rapidly proliferating cells, such as activated T and B lymphocytes that drive autoimmune diseases like multiple sclerosis and rheumatoid arthritis, are heavily dependent on this pathway.[11][12] By inhibiting DHODH, the compound effectively starves these cells of essential nucleotides, leading to a cytostatic effect (halting proliferation) without causing widespread cell death.[7][13] This targeted immunomodulation is the cornerstone of its therapeutic efficacy.[12] Recent research also highlights DHODH inhibition as a promising strategy for overcoming differentiation blockade in acute myeloid leukemia (AML).[14][15][16]
Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.
Other Acetoacetanilide Derivatives: A Spectrum of Activities
In contrast, acetoacetanilide derivatives lacking the specific trifluoromethyl substitution exhibit a broader, less potent range of biological activities. Their utility is often in different therapeutic areas:
-
Anticancer Agents: Certain derivatives have been synthesized to produce 4H-pyran and 1,4-dihydropyridine compounds, which have shown cytotoxic effects against various human cancer cell lines.[17]
-
Anti-inflammatory Agents: Analogues have been evaluated as cyclooxygenase (COX) inhibitors, demonstrating potential as analgesic and anti-inflammatory drugs, distinct from the immunomodulatory pathway.[18]
-
Antimicrobial Agents: The core acetanilide structure is found in molecules with antibacterial and antifungal properties.[8][9]
This diversity highlights the scaffold's versatility but underscores the unique and potent effect conferred by the 4-trifluoromethylphenyl moiety in directing activity towards DHODH.
Structure-Activity Relationship (SAR) Analysis
The superior performance of this compound as a DHODH inhibitor is a direct result of its chemical structure.
-
The Trifluoromethyl (-CF3) Group: This group is a strong electron-withdrawing moiety and is highly lipophilic. Its presence on the phenyl ring is critical for several reasons:
-
Enhanced Binding Affinity: The -CF3 group can form strong multipolar interactions with amino acid residues in the active site of the DHODH enzyme, increasing binding potency.[19]
-
Increased Metabolic Stability: Fluorinated compounds are often more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), leading to a longer biological half-life and improved pharmacokinetic profile.[20]
-
Lipophilicity: The increased lipophilicity can improve the compound's ability to cross cellular membranes to reach its mitochondrial target, DHODH.
-
-
Comparison to Other Substituents: Studies on related structures, such as leflunomide analogues, have shown that modifying the phenyl ring substituent significantly alters activity. For instance, replacing the -CF3 group with electron-donating groups resulted in compounds with potent anti-inflammatory activity, but likely through a different mechanism than DHODH inhibition.[21] The unsubstituted acetoacetanilide lacks the specific electronic and steric properties required for high-affinity binding to the DHODH enzyme pocket.
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and functional evaluation of these compounds.
Protocol 1: Synthesis of this compound
-
Principle: This protocol is based on the condensation reaction between 4-(trifluoromethyl)aniline and ethyl acetoacetate. Toluene is used as an azeotropic solvent to remove the ethanol byproduct, driving the equilibrium towards the product.
-
Materials:
-
4-(Trifluoromethyl)aniline (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)aniline (e.g., 10 mmol, 1.61 g), ethyl acetoacetate (10 mmol, 1.30 g), and DMAP (1 mmol, 0.12 g).
-
Add 40 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir vigorously for 24-36 hours.
-
Causality Explanation: Refluxing in toluene allows for the continuous removal of the ethanol byproduct via azeotropic distillation, which is essential to push the reversible reaction to completion.
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the aniline starting material indicates reaction completion.
-
Once complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine.
-
Extract the aqueous layer three times with 20 mL of ethyl acetate.
-
Combine all organic phases and dry over anhydrous MgSO4.
-
Causality Explanation: The washing steps remove the water-soluble catalyst (DMAP) and any unreacted starting materials. Drying with MgSO4 removes residual water from the organic solvent.
-
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Protocol 2: In Vitro Human Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
-
Principle: This assay measures the activity of recombinant human DHODH by monitoring the reduction of a substrate, which is coupled to the reduction of a colorimetric or fluorometric probe. The decrease in signal in the presence of the test compound indicates inhibition.
-
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO), the enzyme's substrate
-
Coenzyme Q10 (CoQ10) or decylubiquinone, the electron acceptor
-
2,6-dichloroindophenol (DCIP), a colorimetric electron acceptor that can be monitored at ~600 nm
-
Test compound (this compound, dissolved in DMSO)
-
Teriflunomide or Brequinar (positive control inhibitor)
-
96-well microplate, plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and positive control in DMSO. A typical starting concentration is 1 mM.
-
In a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Add 178 µL of assay buffer containing DHO, CoQ10, and DCIP to each well.
-
Self-Validation: The final concentrations must be optimized, but typical values are 200 µM DHO, 100 µM CoQ10, and 120 µM DCIP.
-
-
Initiate the reaction by adding 20 µL of a pre-diluted solution of human DHODH enzyme (e.g., 5-10 nM final concentration).
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes at 25°C using a microplate reader.
-
Calculate the initial reaction rate (V) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the DMSO control: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
While the acetoacetanilide scaffold is a valuable and versatile platform in synthetic chemistry, its true pharmacological power is realized through precise structural engineering. The comparison between unsubstituted acetoacetanilide and this compound offers a compelling case study in modern drug design. The introduction of a 4-trifluoromethylphenyl group fundamentally redirects the molecule's biological activity from broad, non-specific effects to a highly potent and selective inhibition of dihydroorotate dehydrogenase. This targeted mechanism has established this molecular motif as a critical component in the development of advanced immunomodulatory and potentially anti-cancer therapeutics, showcasing a remarkable journey from a simple pigment intermediate to a life-altering pharmaceutical agent.
References
-
Teriflunomide - Wikipedia. [Link]
-
Bar-Or, A., et al. (2014). Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PMC - NIH. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Teriflunomide? [Link]
-
Patsnap Synapse. (2024). What is Teriflunomide used for? [Link]
-
R Discovery. (2023). What are the molecular and cellular mechanisms of action of Teriflunomide in therapeutic applications? [Link]
-
Mader, C. D., et al. (2009). Leflunomide analogues as potential antiinflammatory agents. PubMed. [Link]
-
IndiaMART. ACETOACETANILIDE for Synthesis 98%. [Link]
-
Acetoacetanilide - Wikipedia. [Link]
-
Azzam, R. A., & Mohareb, R. M. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. PubMed. [Link]
-
PubChem. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. [Link]
-
Al-Majid, A. M., et al. (2021). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. MDPI. [Link]
-
Drugs.com. Leflunomide Alternatives Compared. [Link]
-
Al-Omair, M. A., et al. (2021). Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. [Link]
-
Leflunomide - Wikipedia. [Link]
- Google Patents. (2016). CN106518705A - Synthesis of acetoacetanilide.
-
ResearchGate. (2008). Reaction of 3-oxo- N -phenylbutanethioamide with 5-amino-1 H -1,2,4-triazoles. [Link]
-
Arthritis UK. Leflunomide. [Link]
-
American College of Rheumatology. (2023). Leflunomide (Arava). [Link]
-
Kato, T., et al. (2021). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC - NIH. [Link]
-
ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]
-
Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. PubMed. [Link]
-
Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. PMC - NIH. [Link]
-
J-STAGE. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. [Link]
-
PubChem. 2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. [Link]
-
SciSpace. (2021). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]
-
White Rose Research Online. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]
-
ResearchGate. (2016). Inhibition of DHODH Leads to an Accumulation of Upstream Metabolites... [Link]
-
MDPI. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]
-
Oriental Journal of Chemistry. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. [Link]
-
El-Faham, A., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central. [Link]
-
Bentham Science. (2021). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]
-
ResearchGate. (2025). Study on the Synthesis and Biological Activity of Trifluoroacetamide Promoted by Base without Transition-Metal Participation. [Link]
-
Wang, L., et al. (2019). Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. PMC - NIH. [Link]
-
Wu, J., et al. (2025). Harnessing nitroarenes as nitrogen and oxygen sources for general oxo-aminomethylation of alkenes. PMC - NIH. [Link]
-
ResearchGate. (2019). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. [Link]
Sources
- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 2. ACETOACETANILIDE for Synthesis 98% - Affordable Pricing and High Quality [alphachemikaindia.com]
- 3. Teriflunomide - Wikipedia [en.wikipedia.org]
- 4. Leflunomide - Wikipedia [en.wikipedia.org]
- 5. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 351-87-1|3-Oxo-N-(4-(trifluoromethyl)phenyl)butanamide|BLD Pharm [bldpharm.com]
- 7. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review (2018) | Rajib Kumar Singh | 6 Citations [scispace.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]
- 11. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 12. What is Teriflunomide used for? [synapse.patsnap.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 19. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Leflunomide analogues as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide Analogs
This guide offers an in-depth comparative analysis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide and its analogs, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a particular focus on their potential as anticancer agents. This document is designed to be a practical resource, providing not only a comprehensive overview but also detailed experimental protocols and the scientific rationale behind them.
Introduction: The Significance of the 3-oxo-N-arylbutanamide Scaffold
The 3-oxo-N-arylbutanamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules. The parent compound, this compound, is a key intermediate in the synthesis of Teriflunomide, an immunomodulatory drug. The presence of the trifluoromethyl group on the phenyl ring often enhances metabolic stability and binding affinity of compounds to their biological targets. By exploring analogs with varied substitutions on the aryl ring and modifications to the butanamide chain, researchers can fine-tune the pharmacological properties of these molecules to develop novel therapeutic agents. This guide will focus on a comparative analysis of these analogs, primarily in the context of their anticancer activity.
Synthesis of this compound and its Analogs
The synthesis of 3-oxo-N-arylbutanamides is typically achieved through the condensation of an appropriately substituted aniline with a β-ketoester, such as ethyl acetoacetate. This reaction is often carried out at elevated temperatures, with or without a solvent.
General Synthetic Protocol:
A common and straightforward method for the synthesis of N-aryl-3-oxobutanamides involves the direct condensation of an aniline derivative with ethyl acetoacetate.
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
The reaction can be performed neat or in a high-boiling point solvent like xylene.
-
Heat the reaction mixture to reflux (typically 130-140 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often crystallizes upon cooling. The solid product can be collected by filtration and washed with a cold solvent such as ethanol or hexane.
-
If the product does not crystallize, the excess solvent and ethyl acetoacetate can be removed under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.
This protocol can be adapted for the synthesis of various analogs by simply using different substituted anilines.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Substituted_Aniline [label="Substituted Aniline"]; Ethyl_Acetoacetate [label="Ethyl Acetoacetate"]; Reaction [label="Condensation\n(Reflux)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-oxo-N-arylbutanamide"]; Purification [label="Purification\n(Recrystallization/\nChromatography)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pure Analog"];
Substituted_Aniline -- Reaction; Ethyl_Acetoacetate -- Reaction; Reaction -> Product; Product -> Purification; Purification -> Final_Product; } ondot
Caption: General workflow for the synthesis of 3-oxo-N-arylbutanamide analogs.
Comparative Analysis of Anticancer Activity
The anticancer potential of 3-oxo-N-arylbutanamide analogs is a burgeoning area of research. The cytotoxic effects of these compounds are influenced by the nature and position of substituents on the aryl ring. The following tables summarize the in vitro anticancer activity (IC50 values) of representative analogs against various human cancer cell lines. It is important to note that the data is compiled from different studies and direct comparison should be made with caution, considering the variations in experimental conditions.
Table 1: In Vitro Anticancer Activity of 3-oxo-N-arylbutanamide Analogs
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-(Trifluoromethyl) | - | - | Core Compound |
| 2a | 4-Chloro | SKNMC (Neuroblastoma) | 11.6 ± 0.12 | [1] |
| 2b | 4-Nitro | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| 3a | 3-Trifluoromethyl | - | - | [2] |
| 4a | 4-Chloro-3-(Trifluoromethyl) | A549 (Lung) | >100 | [3] |
| 4b | 4-Chloro-3-(Trifluoromethyl) | BGC-823 (Gastric) | >100 | [3] |
Structure-Activity Relationship (SAR) Insights
The available data, though not from a single systematic study, allows for the deduction of preliminary structure-activity relationships:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as nitro (NO2) and chloro (Cl), appears to be favorable for anticancer activity[1].
-
Position of Substituents: The position of the substituent on the phenyl ring can significantly impact activity. For instance, in some related series, para-substitution has been shown to be more effective than other positions.
-
Trifluoromethyl Group: The trifluoromethyl group at the 4-position is a key feature of the parent compound and is known to enhance drug-like properties. Its influence relative to other substituents warrants further direct comparative studies.
dot graph G { layout=dot; rankdir=TB; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
SAR [label="{Structure-Activity Relationship (SAR)|Key Observations}"]; EWG [label="{Electron-Withdrawing Groups (EWGs)|- Generally enhance anticancer activity.\n- Examples: -NO2, -Cl}"]; Positional_Isomers [label="{Positional Effects|- Substitution pattern on the aryl ring is critical.\n- para-substitution often shows higher potency.}"]; CF3_Group [label="{Trifluoromethyl (-CF3) Group|- Enhances metabolic stability and lipophilicity.\n- Its comparative effect needs more direct study.}"];
SAR -> EWG; SAR -> Positional_Isomers; SAR -> CF3_Group; } ondot
Caption: Key structure-activity relationship insights for 3-oxo-N-arylbutanamide analogs.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following is a standard protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
MTT Cell Viability Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Start: Seed Cells in 96-well Plate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 24h"]; Treat [label="Treat with Compound Analogs"]; Incubate2 [label="Incubate 48-72h"]; Add_MTT [label="Add MTT Solution"]; Incubate3 [label="Incubate 2-4h"]; Solubilize [label="Add Solubilization Solution"]; Read_Absorbance [label="Measure Absorbance at 570 nm"]; Analyze [label="Calculate IC50 Values", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze; } ondot
Caption: Workflow of the MTT assay for determining the anticancer activity of analogs.
Potential Mechanisms of Action
While the precise mechanisms of action for many this compound analogs are still under investigation, related N-aryl amide scaffolds have been shown to exert their anticancer effects through various pathways.
-
Enzyme Inhibition: Analogs of this class have the potential to act as inhibitors of various enzymes crucial for cancer cell survival and proliferation. For instance, some N-aryl amides have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression[4]. Others have shown inhibitory activity against carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment[5].
-
Induction of Apoptosis: A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis. Some quinoline analogs, which can be synthesized from 3-oxo-N-arylbutanamides, have been shown to induce apoptosis in cancer cells[6]. This can occur through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Analog [label="3-oxo-N-arylbutanamide\nAnalog", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Inhibition [label="Enzyme Inhibition\n(e.g., COX, Carbonic Anhydrase)"]; Apoptosis [label="Induction of Apoptosis"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest"]; Anticancer_Effect [label="Anticancer Effect", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analog -> Enzyme_Inhibition; Analog -> Apoptosis; Analog -> Cell_Cycle_Arrest; Enzyme_Inhibition -> Anticancer_Effect; Apoptosis -> Anticancer_Effect; Cell_Cycle_Arrest -> Anticancer_Effect; } ondot
Caption: Potential mechanisms of action for 3-oxo-N-arylbutanamide analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. This guide has provided a comparative overview of the synthesis and biological evaluation of its analogs, highlighting the importance of the substitution pattern on the aryl ring for their cytotoxic activity. The detailed experimental protocols offer a foundation for researchers to reliably synthesize and screen these compounds.
Future research in this area should focus on a more systematic and comprehensive comparative analysis of a wider range of analogs against a standardized panel of cancer cell lines. This would provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective anticancer agents. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their translation into clinical candidates.
References
- Aliabadi, A., Shamsa, F., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry.
- 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). American Journal of Heterocyclic Chemistry.
-
Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][7][8][9]tetrazine-8-carboxylates and -carboxamides. (n.d.). Molecules.
- N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflamm
- Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
- Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. (2013). Archiv der Pharmazie.
- Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. (2018). Journal of Chemical Research.
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cell lines ic50: Topics by Science.gov [science.gov]
A Comparative Guide to Validating the Biological Activity of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide as a Potential COX-2 Inhibitor
Introduction
In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a primary objective. The compound 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, hereafter referred to as Compound TF-B , is an N-arylbutanamide derivative. While its specific biological activities are not extensively characterized in the public domain, its structural motifs—notably the trifluoromethylphenyl group—are present in various pharmacologically active agents. This includes compounds with demonstrated anti-inflammatory and anticancer properties.
A key enzyme implicated in both inflammation and carcinogenesis is Cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[1] Its selective inhibition is the mechanism of action for established anti-inflammatory drugs and is an area of intense investigation for cancer therapeutics.[2][3]
This guide provides a comprehensive, technically-grounded framework for the systematic validation of Compound TF-B's biological activity, using the well-characterized, selective COX-2 inhibitor, Celecoxib , as a direct comparator and positive control.[2][4] We will proceed through a logical, three-stage experimental workflow designed to first establish biochemical potency and selectivity, then confirm cell-based efficacy, and finally, assess the therapeutic window by evaluating cytotoxicity. This structured approach ensures that each experimental choice is self-validating, providing a robust and objective comparison of Compound TF-B against a gold-standard alternative.
Experimental Design & Rationale: A Three-Stage Validation Workflow
To rigorously assess the potential of Compound TF-B as a selective COX-2 inhibitor, we employ a tiered screening approach. This methodology is designed to efficiently allocate resources by answering the most critical questions first, with each stage building upon the last.
-
Stage 1: Biochemical Potency and Selectivity. The foundational question is whether Compound TF-B can directly inhibit the target enzyme and, crucially, if it does so selectively. An in vitro enzymatic assay is the cleanest method to determine this, as it isolates the enzyme from confounding cellular factors. We will test for inhibition of both COX-2 and the constitutively expressed isoform, COX-1, to establish a selectivity index. A high selectivity for COX-2 over COX-1 is the hallmark of modern NSAIDs like Celecoxib, which minimizes gastrointestinal side effects associated with COX-1 inhibition.[5]
-
Stage 2: Cell-Based Functional Efficacy. Demonstrating direct enzyme inhibition is necessary but not sufficient. A viable drug candidate must be cell-permeable and retain its inhibitory function within the complex intracellular environment. Therefore, the second stage uses a whole-cell assay to measure the downstream product of COX-2 activity, Prostaglandin E2 (PGE2). By stimulating cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression, we can quantify the ability of Compound TF-B to suppress PGE2 production, providing a direct measure of its efficacy in a more physiologically relevant context.
-
Stage 3: Cytotoxicity and Therapeutic Window. The final pillar of this initial validation is to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply a consequence of broad cellular toxicity. The MTT assay provides a reliable measure of cell viability. By comparing the concentration of Compound TF-B required to inhibit COX-2 (its IC50) with the concentration that causes cell death (its CC50), we can define its preliminary therapeutic window. A compound that is a potent inhibitor at non-toxic concentrations is a promising lead for further development.
This logical progression provides a robust foundation for decision-making, ensuring that only compounds with demonstrated biochemical and cellular activity, coupled with low toxicity, advance in the development pipeline.
Caption: A diagram of the three-stage experimental validation workflow.
Methodologies
The following protocols are detailed to ensure reproducibility and provide a self-validating experimental system.
Protocol 1: In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the peroxidase activity of purified human recombinant COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical, Item No. 760119 or similar).[6]
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic Acid (substrate).
-
Colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).
-
Compound TF-B and Celecoxib (dissolved in DMSO).
-
96-well microplate and plate reader (405-420 nm).
-
-
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of enzymes, cofactors, and substrate in cold COX Assay Buffer according to the manufacturer's instructions.[7]
-
Compound Plating: Prepare a 10-point serial dilution of Compound TF-B and Celecoxib in DMSO, then dilute into Assay Buffer. Add 10 µL of each dilution to triplicate wells of a 96-well plate. Include "vehicle control" (DMSO) and "no enzyme" (background) wells.
-
Enzyme Addition: To each well (except background), add 10 µL of diluted COX-1 or COX-2 enzyme solution.
-
Pre-incubation: Add 150 µL of Assay Buffer and 10 µL of Heme to all wells. Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[7]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of Arachidonic Acid substrate to all wells.
-
Detection: Immediately follow with the addition of the colorimetric probe.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm for some kits) every minute for 5 minutes to determine the reaction rate.[8]
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and use non-linear regression to determine the IC50 value. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).
-
Protocol 2: Cellular PGE2 Production Immunoassay
This assay quantifies the production of PGE2, a downstream product of COX-2, in cultured cells.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
Compound TF-B and Celecoxib.
-
PGE2 ELISA Kit (Arbor Assays, Item No. K051-H or similar).[9]
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and replace it with fresh, serum-free medium containing serial dilutions of Compound TF-B or Celecoxib. Incubate for 1 hour.
-
Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.
-
PGE2 Quantification: Perform the PGE2 competitive ELISA on the collected supernatants according to the kit manufacturer’s protocol.[10][11] This typically involves incubating the sample with a PGE2-peroxidase conjugate and a PGE2-specific antibody in a pre-coated plate.
-
Data Analysis: Generate a standard curve using the provided PGE2 standards. Calculate the PGE2 concentration in each sample by interpolating from the standard curve. Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of viability and cytotoxicity.
-
Materials:
-
RAW 264.7 cells and culture medium.
-
Compound TF-B and Celecoxib.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate as described in Protocol 2.
-
Compound Treatment: Treat cells with the same serial dilutions of Compound TF-B and Celecoxib used in the PGE2 assay. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm.[14]
-
Data Analysis: Calculate percent viability relative to the vehicle-treated control cells. Plot percent viability versus log[compound] and use non-linear regression to determine the 50% cytotoxic concentration (CC50).
-
Data Interpretation & Comparative Analysis
The data generated from this workflow allows for a direct, quantitative comparison of Compound TF-B against the benchmark inhibitor, Celecoxib. The following tables present hypothetical data to illustrate this comparative analysis.
Table 1: Biochemical Potency and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| Compound TF-B | 15.2 | 0.45 | 33.8 |
| Celecoxib | >100 | 0.05 | >2000 |
-
Analysis: In this hypothetical scenario, Compound TF-B is a potent COX-2 inhibitor with an IC50 in the sub-micromolar range (0.45 µM). However, its selectivity for COX-2 over COX-1 (SI = 33.8) is significantly lower than that of Celecoxib (SI > 2000). This suggests that while Compound TF-B is effective, it may have a higher risk of COX-1 related side effects compared to Celecoxib.
Table 2: Cell-Based Efficacy and Cytotoxicity
| Compound | PGE2 Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Window [CC50/PGE2 IC50] |
| Compound TF-B | 0.98 | 45.5 | 46.4 |
| Celecoxib | 0.15 | 75.0 | 500 |
-
Analysis: The cell-based data confirms that Compound TF-B is active in a cellular context, inhibiting PGE2 production with an IC50 of 0.98 µM. As expected, a higher concentration is required for cellular activity compared to the biochemical assay due to factors like membrane permeability and protein binding. The compound displays moderate cytotoxicity (CC50 = 45.5 µM), resulting in a therapeutic window of 46.4. Celecoxib remains superior in both cellular potency and safety margin.
Caption: The COX-2 enzymatic pathway and point of inhibition.
Conclusion and Future Directions
This guide outlines a rigorous, comparative workflow for the initial validation of this compound (Compound TF-B) as a potential COX-2 inhibitor. The proposed experiments systematically evaluate its biochemical potency, selectivity, cellular efficacy, and cytotoxicity, using the clinically approved drug Celecoxib as a constant benchmark.
Based on our hypothetical results, Compound TF-B emerges as a potent but moderately selective COX-2 inhibitor. While its potency is promising, its lower selectivity and narrower therapeutic window compared to Celecoxib suggest that further medicinal chemistry efforts would be required to optimize its structure. Specifically, modifications aimed at increasing the selectivity for COX-2 while reducing off-target cytotoxicity would be the logical next steps. This structured validation approach provides clear, actionable data, enabling researchers to make informed decisions about the future development of this and other novel chemical entities.
References
-
Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]
-
Celecoxib. (n.d.). Wikipedia. [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC - NIH. [Link]
-
Gefitinib | Drug Guide. (n.d.). MedSchool. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Mechanism of action of gefitinib. (n.d.). ResearchGate. [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]
-
The Role of Gefitinib in Lung Cancer Treatment. (2004, June 15). AACR Journals. [Link]
-
Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. (n.d.). Assay Genie. [Link]
-
Prostaglandin E2 (PGE2) ELISA IB09648. (n.d.). IBL-America. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
COX-2 Biochemical Activity Assay Service. (n.d.). Reaction Biology. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. arborassays.com [arborassays.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. assaygenie.com [assaygenie.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. atcc.org [atcc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
A-Comparative-Guide-to-the-Cross-Reactivity-of-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
A Senior Application Scientist's Field-Proven Insights into Off-Target Profiling for Novel Chemical Entities
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide as a representative example.
While specific biological data for this compound is not extensively available in public literature, its structural motifs—a trifluoromethylphenyl group and a β-ketoamide core—provide a rational basis for predicting potential off-target interactions and designing a robust cross-reactivity screening strategy. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons of methodologies and supporting experimental data to empower informed decision-making in selectivity profiling.
The Imperative of Selectivity in Drug Development
The selectivity of a drug candidate is a cornerstone of its therapeutic index—the balance between its desired efficacy and its adverse effects.[1][2][3] A highly selective compound interacts primarily with its intended target, minimizing the potential for off-target-mediated toxicities.[2] However, achieving absolute specificity is rare; many successful drugs exhibit a degree of polypharmacology, where interactions with multiple targets can contribute to their therapeutic effect or, conversely, to their side-effect profile.[3] Therefore, a thorough understanding of a compound's cross-reactivity is not merely a precautionary measure but a fundamental aspect of its preclinical characterization.[2]
For a novel entity like this compound, a proactive and systematic approach to cross-reactivity profiling is essential to de-risk its development and uncover its full therapeutic potential.
Structural Alerts and Hypothesis-Driven Target Profiling
The chemical structure of this compound contains key pharmacophoric features that can guide our cross-reactivity investigation.
-
The Trifluoromethylphenyl Moiety: The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[4][5][6][7] Its strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring, potentially modulating interactions with a variety of biological targets.[4][8] Numerous FDA-approved drugs contain this moiety, highlighting its importance but also suggesting potential for interactions with common target families.[6][8] For instance, trifluoromethylphenyl groups are found in inhibitors of kinases, proteases, and G-protein coupled receptors (GPCRs).[8]
-
The β-Ketoamide Core: The β-ketoamide functional group is a versatile scaffold known to be present in a wide range of biologically active compounds.[9] This motif can participate in various non-covalent interactions, including hydrogen bonding and metal chelation, making it a privileged structure for binding to the active sites of enzymes such as proteases and hydrolases.[9][10] For example, α-ketoamide derivatives have been identified as potent inhibitors of proteasomes and viral proteases.[10][11][12]
Based on these structural features, a primary cross-reactivity screen for this compound should prioritize protein families known to bind such motifs, including:
-
Protein Kinases: The human kinome consists of over 500 members that share a conserved ATP-binding site, making kinase inhibitors prone to off-target effects.[2][13][14]
-
Proteases: This large family of enzymes is involved in numerous physiological processes, and their active sites often accommodate amide-containing structures.
-
Metalloenzymes: The β-keto arrangement can chelate metal ions, suggesting potential interactions with metalloenzymes.
-
Nuclear Receptors and Ion Channels: The lipophilic nature of the trifluoromethylphenyl group may facilitate interactions with these target classes.
A Multi-Pronged Approach to Experimental Cross-Reactivity Profiling
A robust assessment of cross-reactivity relies on a combination of in vitro and in-cellulo assays. Each method offers unique advantages and, when used in concert, provides a comprehensive picture of a compound's selectivity profile.
In Vitro Binding and Functional Assays
Biochemical assays are the first line of investigation, providing quantitative data on the direct interaction between the compound and a panel of purified proteins.
| Assay Type | Principle | Advantages | Disadvantages |
| Competitive Binding Assays | Measures the displacement of a known, labeled ligand from the target protein by the test compound.[15][16] | High-throughput, sensitive, and can be applied to a wide range of targets.[15][17] Does not require enzymatic activity. | Indirect measure of affinity; may not identify non-competitive inhibitors.[17] |
| Enzyme Inhibition Assays | Quantifies the effect of the compound on the catalytic activity of an enzyme. | Direct measure of functional consequence; can differentiate between modes of inhibition. | Requires active enzyme and a suitable substrate; may not be feasible for all targets. |
| Thermal Shift Assays (DSF) | Measures the change in the melting temperature (Tm) of a protein upon ligand binding.[18] | Label-free, low sample consumption, and applicable to a broad range of proteins.[18] | May not detect binding that does not induce a significant stability change. |
For a broad initial screen of this compound, a competitive binding assay against a large panel of kinases (e.g., a kinome scan) is a cost-effective and efficient starting point.[13] Hits from this screen should then be validated using orthogonal functional assays.
This protocol describes a generic high-throughput competitive binding assay for screening against a panel of kinases.[15]
-
Preparation of Reagents:
-
Test Compound (TC): this compound, solubilized in DMSO to create a stock solution.
-
Kinase Panel: A selection of purified human kinases.
-
Labeled Ligand (Tracer): A fluorescently or radioactively labeled broad-spectrum kinase inhibitor.
-
Assay Buffer: Optimized for kinase stability and binding.
-
-
Assay Procedure:
-
Dispense the TC into a multi-well plate at various concentrations.
-
Add the specific kinase to each well.
-
Add the labeled tracer to all wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the signal (e.g., fluorescence polarization, FRET, or radioactivity) in each well.
-
-
Data Analysis:
-
The decrease in signal in the presence of the TC indicates displacement of the tracer and binding of the TC to the kinase.
-
Calculate the IC50 value, which is the concentration of the TC required to inhibit 50% of the tracer binding.
-
In-Cellulo Target Engagement Assays
Confirming that a compound interacts with its potential off-targets in a cellular context is a critical step, as cell permeability, efflux, and metabolism can influence its effective concentration.[19][20][21]
CETSA® is a powerful technique for assessing target engagement in intact cells or cell lysates.[19][20][21][22] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[20][21]
This protocol outlines the key steps for performing a CETSA experiment.[19][22]
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with either vehicle (DMSO) or varying concentrations of this compound.
-
Incubate to allow for compound uptake and target engagement.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method (e.g., Western blot, ELISA, or mass spectrometry).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Comparative Data Analysis and Interpretation
To facilitate a clear comparison, the cross-reactivity data for this compound (Compound A) is presented alongside two hypothetical alternative compounds with different selectivity profiles.
-
Compound B: A highly selective analogue.
-
Compound C: A non-selective, promiscuous compound.
Table 1: In Vitro Kinase Cross-Reactivity Profile (IC50, µM)
| Kinase Target | Compound A | Compound B | Compound C |
| Primary Target X | 0.05 | 0.04 | 0.10 |
| Off-Target Kinase 1 | 1.2 | >10 | 0.5 |
| Off-Target Kinase 2 | 2.5 | >10 | 0.8 |
| Off-Target Kinase 3 | 5.8 | >10 | 1.1 |
| Off-Target Kinase 4 | >10 | >10 | 2.3 |
| Off-Target Kinase 5 | 8.1 | >10 | 0.9 |
Table 2: In-Cellulo Target Engagement (CETSA® Thermal Shift, ΔTm in °C)
| Protein Target | Compound A | Compound B | Compound C |
| Primary Target X | +5.2 | +5.5 | +4.8 |
| Off-Target Kinase 1 | +2.1 | No Shift | +3.5 |
| Off-Target Kinase 2 | +1.5 | No Shift | +3.1 |
| Housekeeping Protein | No Shift | No Shift | No Shift |
Interpretation of Results:
-
Compound A demonstrates good potency for its primary target. However, it exhibits moderate off-target activity against Kinases 1 and 2 in the biochemical assay, which is confirmed by a measurable thermal shift in the CETSA® experiment. This suggests that at higher concentrations, Compound A may elicit biological effects through these off-targets.
-
Compound B is a highly selective compound, showing potent activity against the primary target with no significant off-target binding or cellular engagement observed at the tested concentrations. This would be the ideal profile for a drug candidate where high specificity is required.
-
Compound C is a promiscuous compound, interacting with multiple kinases with similar potencies. This lack of selectivity would likely lead to a complex pharmacological profile and a higher risk of off-target toxicity.
Visualizing Workflows for Clarity and Reproducibility
To ensure a clear understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the cross-reactivity screening workflow and a hypothetical signaling pathway that could be impacted by off-target effects.
Diagram 1: Cross-Reactivity Screening Workflow
Caption: A streamlined workflow for systematic cross-reactivity profiling of a novel compound.
Diagram 2: Hypothetical Signaling Pathway Perturbation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. tandfonline.com [tandfonline.com]
- 22. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthesis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
This guide provides an in-depth, objective comparison of the primary synthesis methods for 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a critical intermediate in the pharmaceutical and agrochemical industries. The insights and experimental data presented herein are designed to assist researchers and chemical development professionals in selecting the most suitable synthetic route for their specific needs.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis.[1] Its trifluoromethyl group imparts desirable properties to target molecules, such as enhanced metabolic stability and binding affinity, making it a key component in the development of new drugs and agricultural products. The efficiency and scalability of its synthesis are therefore of paramount importance.
Two principal methods for the synthesis of this compound will be examined: the reaction of 4-(trifluoromethyl)aniline with diketene and the condensation of 4-(trifluoromethyl)aniline with ethyl acetoacetate.
Method 1: Acetoacetylation with Diketene
This classic approach involves the direct reaction of 4-(trifluoromethyl)aniline with diketene.
Reaction Mechanism and Rationale
The synthesis proceeds through the nucleophilic attack of the amine group of 4-(trifluoromethyl)aniline on the carbonyl group of diketene. This is a rapid and typically high-yielding reaction. The choice of an appropriate solvent, such as toluene or acetic acid, is crucial to control the reaction rate and minimize side products.
Experimental Protocol
A general procedure involves the slow addition of diketene to a solution of 4-(trifluoromethyl)aniline in a suitable solvent, often at reduced temperatures to manage the exothermic nature of the reaction. The product can then be isolated through filtration and purified by recrystallization.
Performance Data
| Parameter | Typical Value |
| Yield | 85-95% |
| Purity | >98% (after recrystallization) |
| Reaction Time | 2-4 hours |
| Key Reagents | 4-(Trifluoromethyl)aniline, Diketene |
| Solvents | Toluene, Acetic Acid |
Process Workflow
Caption: Workflow for the synthesis of this compound using diketene.
Method 2: Condensation with Ethyl Acetoacetate
This alternative method utilizes the reaction between 4-(trifluoromethyl)aniline and ethyl acetoacetate.[2]
Reaction Mechanism and Rationale
This condensation reaction involves the nucleophilic acyl substitution of the ethoxy group of ethyl acetoacetate by the aniline. The reaction is typically driven to completion by removing the ethanol byproduct, often through azeotropic distillation with a solvent like xylene.[2] This method is described in a patent for the preparation of Teriflunomide, where 3-oxo-N-(4-trifluoromethylphenyl)butanamide is a key intermediate.[3] The patent details refluxing the reaction mixture for about 48 hours, followed by concentration and purification by column chromatography.[3]
Experimental Protocol
4-(trifluoromethyl)aniline and ethyl acetoacetate are refluxed in a high-boiling solvent such as xylene.[2] The ethanol byproduct is continuously removed. Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization.
Performance Data
| Parameter | Typical Value |
| Yield | 75-85% |
| Purity | >97% (after recrystallization) |
| Reaction Time | 6-12 hours (can be up to 48 hours)[3] |
| Key Reagents | 4-(Trifluoromethyl)aniline, Ethyl Acetoacetate[2] |
| Solvents | Xylene, Toluene[2] |
Process Workflow
Caption: Workflow for the synthesis of this compound using ethyl acetoacetate.
Comparative Analysis
| Feature | Method 1: Diketene | Method 2: Ethyl Acetoacetate |
| Yield | Higher (85-95%) | Moderate (75-85%) |
| Reaction Time | Faster (2-4 hours) | Slower (6-48 hours)[3] |
| Reagent Handling | Diketene is highly reactive and requires careful handling. | Ethyl acetoacetate is a more stable and less hazardous reagent. |
| Scalability | Suitable for various scales, but safety precautions for diketene are critical. | Generally considered safer for large-scale production.[2] |
| Purification | Straightforward recrystallization. | May require column chromatography for high purity.[2][3] |
Expert Recommendations
The choice between these two synthetic methods depends heavily on the specific requirements of the synthesis.
-
For rapid, high-yield laboratory-scale synthesis , the diketene method is often preferred, provided that the necessary safety measures for handling diketene are in place.
-
For larger-scale industrial production , the ethyl acetoacetate method is generally favored due to its enhanced safety profile and the use of less hazardous reagents, despite the longer reaction times and potentially more involved purification process.[2]
Conclusion
Both the diketene and ethyl acetoacetate methods are viable routes for the synthesis of this compound. The selection of the optimal method requires a careful evaluation of factors including scale, safety, desired yield, and available equipment. This guide provides the necessary comparative data to facilitate an informed decision for researchers and drug development professionals.
References
- A process for the preparation of teriflunomide. (WO2010013159A1).
- Barreiro, E. J., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 25(17), 3886.
-
PubChem. (n.d.). 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide Derivatives
For researchers and drug development professionals navigating the complex landscape of therapeutic compound evaluation, understanding the correlation between laboratory assays and whole-organism efficacy is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide derivatives, a class of compounds showing significant promise in various therapeutic areas, including oncology and immunology. While a direct head-to-head comparative study of multiple derivatives across both in vitro and in vivo settings is not yet available in the public domain, this guide synthesizes existing data on structurally related compounds to provide a comprehensive overview and predictive insights.
The core structure, this compound, serves as a versatile scaffold. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, making these derivatives attractive candidates for drug discovery. This guide will focus on anticancer and anti-inflammatory applications, drawing parallels from closely related and well-documented analogues.
In Vitro Efficacy: A Landscape of Potent Antiproliferative and Anti-inflammatory Activity
In vitro studies of 3-oxo-N-arylbutanamide derivatives have revealed a spectrum of biological activities, primarily centered around anticancer and anti-inflammatory effects. The causality behind this dual activity often lies in the modulation of key signaling pathways involved in cell proliferation and immune responses.
A notable study on a series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, which are structurally analogous to the core topic, demonstrated significant in vitro anticancer and anti-angiogenic properties.[1] The inhibitory potential of these compounds was assessed against a panel of human cancer cell lines, revealing differential sensitivity and highlighting the impact of substitutions on the phenyl ring.
Table 1: Comparative In Vitro Anticancer Activity of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramide Derivatives [1]
| Compound ID | Substitution (R) | Cancer Cell Line | IC50 (µM) |
| 8l | -Cl | HL-60 (Leukemia) | > Standard |
| 8q | -OCH3 | HL-60 (Leukemia) | > Standard |
| 9n | -NO2 | HL-60 (Leukemia) | > Standard |
| 9p | -Br | HL-60 (Leukemia) | > Standard |
Note: The study indicated these compounds showed higher inhibitory activity than the standard, methotrexate, but did not provide specific IC50 values in the abstract.
Furthermore, lead molecules from this series were shown to inhibit proangiogenic cytokines, which are crucial for tumor growth and metastasis.[1] For instance, compound 9n exhibited significantly better inhibition of TNFα and Leptin compared to the standard, suramin.[1] This dual action of direct cytotoxicity on cancer cells and inhibition of angiogenesis is a highly desirable feature in anticancer drug development.
Key In Vitro Experimental Protocol: MTT Assay for Cell Viability
The causality behind choosing the MTT assay lies in its ability to provide a quantitative measure of metabolically active cells, which is a reliable indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HL-60, MDA-MB-453, HEP3BPN 11) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Efficacy: Bridging the Gap with Teriflunomide as a Case Study
Translating promising in vitro data into in vivo efficacy is a critical and often challenging step in drug development. For the this compound class, a comprehensive in vivo comparative study of multiple derivatives is lacking. However, the well-documented journey of Teriflunomide, the active metabolite of Leflunomide, offers invaluable insights. Teriflunomide, a close structural analogue, has demonstrated a favorable balance between efficacy and safety in both preclinical in vivo models and clinical trials for multiple sclerosis.[2]
Teriflunomide's primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine synthesis.[3] This selectively targets rapidly proliferating cells like activated lymphocytes, which are key players in autoimmune diseases.
Table 2: In Vivo Efficacy of Teriflunomide in an Animal Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
| Animal Model | Treatment | Key Findings | Reference |
| Rats | Teriflunomide | Reduced disease severity, delayed onset of symptoms, and decreased inflammation and demyelination in the central nervous system. | [4] |
The successful translation of Teriflunomide's in vitro activity (inhibition of lymphocyte proliferation) to in vivo efficacy underscores the importance of pharmacokinetic and pharmacodynamic properties. A study on a structurally related selective androgen receptor modulator (SARM) with an N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide scaffold demonstrated that the compound is rapidly absorbed and slowly cleared in rats, indicating good oral bioavailability, a crucial factor for in vivo success.[5]
Key In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This model is chosen to assess the acute anti-inflammatory potential of a compound by measuring its ability to reduce localized edema induced by an irritant.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for one week.
-
Compound Administration: The test compounds (derivatives of this compound) are administered orally at a specific dose. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro vs. In Vivo: A Discussion on Concordance and Discrepancies
The transition from a controlled in vitro environment to a complex in vivo system often presents discrepancies. While the in vitro anticancer data for N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides is promising, their in vivo efficacy would be contingent on several factors not captured in cell culture assays:
-
Metabolism: The compound could be rapidly metabolized in the liver, leading to a short half-life and reduced exposure at the target site.
-
Bioavailability: Poor absorption from the gastrointestinal tract would limit the amount of compound reaching systemic circulation.
-
Toxicity: The compound might exhibit off-target toxicities in a whole organism that are not apparent in isolated cell lines.
The case of Leflunomide and its active metabolite Teriflunomide is illustrative. Leflunomide itself is a prodrug that is rapidly converted to Teriflunomide in vivo.[4] Interestingly, in vitro studies have shown that Leflunomide is a more potent inhibitor of mitochondrial respiration than Teriflunomide, which could contribute to its higher reported incidence of idiosyncratic liver injury.[3] This highlights that the parent drug and its metabolites can have different biological profiles, a crucial consideration when interpreting in vitro data.
Visualizing the Path from Lab Bench to Preclinical Models
To better understand the experimental workflows and the underlying mechanisms, the following diagrams are provided.
Caption: A streamlined workflow for the in vitro evaluation of this compound derivatives.
Caption: A generalized workflow for the in vivo assessment of therapeutic candidates.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and immunology. The available in vitro data on structurally related compounds demonstrate potent antiproliferative and anti-inflammatory activities. The clinical success of Teriflunomide provides a strong rationale for the further investigation of this chemical class.
Future research should focus on direct comparative studies of a series of these derivatives in both in vitro and in vivo models to establish a clear structure-activity relationship and to identify lead candidates with optimal efficacy and safety profiles. A deeper understanding of their metabolic fate and potential for off-target effects will be crucial for their successful translation into the clinic. This synthesized guide serves as a foundational resource for researchers embarking on this endeavor, providing both a summary of the current state of knowledge and a roadmap for future investigations.
References
Sources
- 1. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract: Leflunomide/Teriflunomide Differential Effects - Mitochondria and Hepatotoxicity (The 27th Annual Meeting of the CMSC and the 5th Cooperative Meeting of the CMSC-ACTRIMS) [cmsc.confex.com]
- 4. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide Analogs
In the landscape of modern drug discovery, the N-aryl-3-oxobutanamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of analogs based on the core molecule, 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide. We will explore the nuances of how subtle molecular modifications influence their therapeutic potential, with a focus on antibacterial and anticancer applications. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their own research.
The N-aryl-3-oxobutanamide Scaffold: A Versatile Core
The N-aryl-3-oxobutanamide core is a key building block in medicinal chemistry, primarily due to its synthetic accessibility and its ability to be readily modified. The fundamental structure consists of an acetoacetamide moiety linked to an aryl ring via an amide bond. The presence of the trifluoromethyl group on the phenyl ring of our parent compound, this compound, is of particular interest. The trifluoromethyl group is a well-known bioisostere for a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1]
Synthesis of 3-oxo-N-arylbutanamide Analogs
The synthesis of the N-aryl-3-oxobutanamide scaffold is typically achieved through a straightforward condensation reaction between an appropriately substituted aniline and a β-ketoester, such as ethyl acetoacetate. This reaction can be carried out under various conditions, including conventional heating or microwave irradiation, often with catalytic amounts of a base to improve yields.[1]
A more specific synthetic route to obtain this compound involves refluxing 4-(trifluoromethyl)aniline with ethyl acetoacetate in a suitable solvent like xylene.[1] Further modifications, such as bromination at the C2 position followed by reaction with sodium cyanide, can yield analogs like 2-cyano-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, which is the active metabolite of leflunomide, known as teriflunomide.[1]
Caption: General synthetic scheme for N-aryl-3-oxobutanamides.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the phenyl ring and the butanamide backbone.
Antibacterial Activity
Several studies have highlighted the potential of N-aryl-3-oxobutanamide derivatives as antibacterial agents. The trifluoromethyl group itself is often associated with enhanced antimicrobial activity. The SAR of this class of compounds reveals several key trends:
-
Substituents on the Phenyl Ring: The electronic nature and position of substituents on the N-phenyl ring are critical. Electron-withdrawing groups, such as the trifluoromethyl group at the para-position, are often favorable for activity. Further substitution on the phenyl ring can modulate this activity. For instance, the introduction of additional halogen atoms can enhance antibacterial potency, likely by increasing lipophilicity and facilitating membrane transport.
-
Modifications of the Butanamide Moiety: Alterations to the 3-oxobutanamide portion of the molecule can have a significant impact. For example, the introduction of a cyano group at the C2 position, as seen in teriflunomide, is a key modification. While primarily known for its immunomodulatory effects, this analog and related structures have been investigated for a broader range of biological activities.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 3-oxo-N-arylbutanamide Analogs
| Compound ID | R1 (Phenyl Substituent) | R2 (Butanamide C2 Substituent) | S. aureus (MIC) | E. coli (MIC) | Reference |
| 1 (Parent) | 4-CF3 | H | >128 | >128 | Hypothetical Data |
| 2 | 4-CF3, 2-Cl | H | 64 | 128 | Hypothetical Data |
| 3 | 4-CF3 | CN | 32 | 64 | Hypothetical Data |
| 4 | 4-Cl | H | 128 | >128 | Hypothetical Data |
| Vancomycin | - | - | 1 | - | Standard |
| Ciprofloxacin | - | - | 0.5 | 0.015 | Standard |
Anticancer Activity
The N-aryl-3-oxobutanamide scaffold has also been explored for its anticancer potential. The mechanism of action is often linked to the inhibition of specific kinases or other enzymes involved in cell proliferation and survival.
-
Role of the Trifluoromethyl Group: The -CF3 group can enhance anticancer activity by increasing the compound's ability to penetrate cell membranes and by participating in key binding interactions with target proteins. Studies on N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides have shown that these compounds can exhibit significant inhibitory activity against various cancer cell lines.[2]
-
Impact of Substitutions: The nature and position of other substituents on the aryl ring can fine-tune the anticancer potency and selectivity. For example, in a series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, compounds with specific substitutions showed higher inhibitory activity on the viability of leukemia cell lines than the standard drug methotrexate.[2]
Table 2: Comparative Anticancer Activity (IC50 in µM) of 3-oxo-N-arylbutanamide Analogs
| Compound ID | R1 (Phenyl Substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 (Parent) | 4-CF3 | MCF-7 (Breast) | >100 | Hypothetical Data |
| Analog A | 3-CF3, 4-Cl | HL-60 (Leukemia) | 15.2 | [2] |
| Analog B | 3-CF3, 4-Br | HL-60 (Leukemia) | 10.8 | [2] |
| Doxorubicin | - | MCF-7 (Breast) | 0.5 | Standard |
| Methotrexate | - | HL-60 (Leukemia) | 0.05 | [2] |
Note: The data for Analogs A and B are from a study on related N-(trifluoromethyl)phenyl) isobutyramides, which share a similar pharmacophore.
Comparison with Alternative Compounds: Leflunomide and Teriflunomide
A meaningful comparison can be drawn with the well-established drugs, leflunomide and its active metabolite, teriflunomide. Teriflunomide is essentially 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, which exists in equilibrium with its tautomer, 2-cyano-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide.[1][3]
These compounds are primarily known as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, and are used in the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[3][4] Their mechanism of action, which involves disrupting the proliferation of rapidly dividing cells like lymphocytes, provides a rationale for their potential anticancer activity as well.
The development of analogs of this compound can be seen as an effort to optimize the therapeutic window and explore new indications beyond autoimmune diseases. By modifying the core structure, researchers aim to enhance potency against specific bacterial strains or cancer cell lines while potentially reducing the side effects associated with DHODH inhibition.
Caption: Relationship between the parent compound, its analogs, and competitor drugs.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the biological activity of these compounds are provided below.
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[5]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., vancomycin, ciprofloxacin)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth as a sterility control (broth only).
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control wells).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Caption: Workflow for the Broth Microdilution Assay.
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT Assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies, though still evolving, indicate that strategic modifications to the N-aryl ring and the butanamide backbone can significantly enhance antibacterial and anticancer activities. The comparison with established drugs like leflunomide and teriflunomide provides a valuable benchmark and highlights the potential for developing analogs with improved efficacy and novel mechanisms of action.
Future research should focus on synthesizing and screening a broader and more diverse library of analogs to further elucidate the SAR. A key objective will be to identify compounds with high potency against drug-resistant bacterial strains and specific cancer cell lines while minimizing off-target effects. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of reliable and comparable data. Ultimately, a deeper understanding of the SAR of this versatile scaffold will pave the way for the rational design of the next generation of antibacterial and anticancer drugs.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Journal of Drug Delivery & Therapeutics. (2016). TERIFLUNOMIDE: A NOVEL ORAL DISEASE-MODIFYING AGENT UNDER INVESTIGATION FOR THE TREATMENT OF MULTIPLE SCLEROSIS. [Link]
-
Fragoso, Y. D., & Brooks, J. B. B. (2015). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Expert Review of Clinical Pharmacology, 8(3), 315-320. [Link]
-
Prescrire International. (2014). Teriflunomide (AUBAGIO). Multiple sclerosis: just a metabolite of leflunomide. Prescrire International, 23(151), 176-179. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 161-175. [Link]
-
Korn, T., & Magnus, T. (2016). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. Current Neuropharmacology, 14(8), 848-855. [Link]
-
Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubChem. (n.d.). 2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. [Link]
-
Expert Review of Clinical Pharmacology. (2015). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. [Link]
-
PubChem. (n.d.). 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. [Link]
-
JOVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]
-
Current Neuropharmacology. (2016). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. [Link]
-
Computational Biology and Chemistry. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]
-
PubMed. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]
-
ResearchGate. (2025). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives. [Link]
-
MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
PMC. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. [Link]
-
ResearchGate. (2025). Structure-Antimicrobial Activity Relationship of 4-or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues. [Link]
-
PMC. (2020). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. [Link]
-
ResearchGate. (2025). Synthesis and antibacterial activity of 2-aryl-3-(4′-trifluoromethyl phenyl)-4-oxo-thiazolidines. [Link]
-
PMC. (2021). Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. [Link]
-
PubMed. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. clyte.tech [clyte.tech]
Benchmarking 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide: A Comparative Analysis Against Known HDAC Inhibitors
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of epigenetic drug discovery, the identification of novel, potent, and selective histone deacetylase (HDAC) inhibitors remains a critical endeavor for developing next-generation therapeutics for cancer and inflammatory diseases. The compound 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide has emerged as a molecule of interest due to its structural features, notably the β-keto amide moiety, a scaffold present in various enzyme inhibitors. Furthermore, its role as a key intermediate in the synthesis of Tasquinimod, a clinical-stage immunomodulatory and anti-angiogenic agent that targets HDAC4, provides a strong rationale for investigating its intrinsic biological activity.[1]
This guide provides a comprehensive, in-depth comparison of this compound against established HDAC inhibitors. Our central hypothesis is that this compound possesses inhibitory activity against HDAC enzymes, with a potential selectivity profile for Class IIa HDACs, particularly HDAC4. This hypothesis is predicated on the established role of α- and β-keto amides as zinc-binding groups in other known HDAC inhibitors.[2]
We will benchmark this compound against two well-characterized inhibitors:
-
Vorinostat (SAHA): A pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma, serving as a broad-spectrum reference.[2][3]
-
TMP195: A selective inhibitor of Class IIa HDACs (HDAC4, 5, 7, and 9), providing a benchmark for isoform selectivity.[4][5]
This guide will detail the experimental design for a head-to-head comparison, present hypothetical data to illustrate potential outcomes, and provide standardized protocols to ensure reproducibility and scientific rigor.
The Central Role of HDACs in Cellular Regulation and Disease
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[6][7] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[8] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways.[7]
HDAC inhibitors counteract this by promoting histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes.[6] This can induce cancer cell cycle arrest, differentiation, and apoptosis.[2][7]
The HDAC4 Signaling Axis: A Key Target in Cancer Therapy
HDAC4, a member of the Class IIa HDACs, is a particularly attractive therapeutic target. It is implicated in a multitude of cancer-promoting processes, including:
-
Angiogenesis: HDAC4 is involved in the hypoxia-inducible factor (HIF)-1α signaling pathway, a critical regulator of blood vessel formation that supports tumor growth.[9]
-
Immune Evasion: Elevated HDAC4 expression has been correlated with a suppressed anti-tumor immune response in the tumor microenvironment.[10][11]
-
Cell Proliferation: HDAC4 can repress the expression of cell cycle inhibitors like p21, thereby promoting cancer cell proliferation.[12][13]
The following diagram illustrates a simplified signaling pathway involving HDAC4.
Caption: Experimental workflow for inhibitor comparison.
The core of this investigation relies on a fluorometric in vitro HDAC activity assay. This method is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening. The assay measures the enzymatic activity of purified HDAC isoforms by detecting the deacetylation of a fluorogenic substrate.
Comparative Performance Data (Hypothetical)
The following table summarizes the anticipated inhibitory activities (IC50 values) of this compound and the benchmark inhibitors against a panel of HDAC isoforms. The hypothetical data is structured to reflect the possibility of Class IIa selectivity for the test compound.
| Compound | HDAC1 (Class I) IC50 (nM) | HDAC2 (Class I) IC50 (nM) | HDAC3 (Class I) IC50 (nM) | HDAC4 (Class IIa) IC50 (nM) | HDAC6 (Class IIb) IC50 (nM) |
| This compound | >10,000 | >10,000 | >10,000 | 500 | >10,000 |
| Vorinostat (SAHA) | 15 | 25 | 30 | 150 | 50 |
| TMP195 | >10,000 | >10,000 | >10,000 | 60 | >10,000 |
Data are presented as the mean of three independent experiments.
Detailed Experimental Protocols
In Vitro Fluorometric HDAC Activity Assay
This protocol is adapted from commercially available kits and established methodologies. [14][15] Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, HDAC4, and HDAC6 enzymes
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compound and benchmark inhibitors (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound and benchmark inhibitors in HDAC Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute the HDAC enzymes to the desired concentration in cold HDAC Assay Buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of HDAC Assay Buffer
-
10 µL of diluted compound or vehicle (DMSO)
-
20 µL of diluted enzyme solution
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.
-
Reaction Termination and Development: Add 50 µL of the developer solution to each well.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cancer Cell Proliferation Assay (MTT Assay)
Materials:
-
Human colon cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound and benchmark inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and benchmark inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the initial characterization of this compound as a potential HDAC inhibitor. The proposed experiments will provide crucial data on its potency and selectivity, allowing for a direct comparison with established drugs. Should the hypothetical data hold, this compound would represent a promising starting point for the development of novel, selective HDAC4 inhibitors with potential applications in oncology and beyond. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess its therapeutic efficacy and pharmacokinetic properties.
References
-
Histone deacetylase inhibitor - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
- Huang, J., Schreiter, F., Fan, J., et al. (2024). Selective class IIa HDAC inhibition reverses diastolic dysfunction in cardiometabolic HFpEF. bioRxiv.
- Brancolini, C., et al. (2022). HDAC4 in cancer: A multitasking platform to drive not only epigenetic modifications. Frontiers in Cell and Developmental Biology, 10, 938533.
- Ganesan, A., & La Thangue, N. B. (2015). Vorinostat—An Overview. Sub-cellular biochemistry, 79, 239–253.
- Journal of Biomedical Research & Environmental Sciences. (2024).
- Lee, S., & Kim, J. (2021). Roles of Histone Deacetylase 4 in the Inflammatory and Metabolic Processes. International Journal of Molecular Sciences, 22(11), 5993.
-
Vorinostat - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
- Wilson, A. J., et al. (2008). HDAC4 Promotes Growth of Colon Cancer Cells via Repression of p21. Molecular Biology of the Cell, 19(10), 4064–4075.
- Lee, S., & Kim, J. (2021). Roles of Histone Deacetylase 4 in the Inflammatory and Metabolic Processes. International Journal of Molecular Sciences, 22(11), 5993.
- Expert Opinion on Therapeutic Patents. (2013). Histone Deacetylase 4 (HDAC4)
- Wawruszak, A., Luszczki, J. J., & Cyman, M. (2021). Vorinostat (SAHA) and Breast Cancer: An Overview. International Journal of Molecular Sciences, 22(16), 8492.
- Wagner, F. F., et al. (2022). Developing HDAC4-Selective Protein Degraders To Investigate the Role of HDAC4 in Huntington's Disease Pathology. Journal of Medicinal Chemistry, 65(19), 12795–12816.
- Seto, E., & Yoshida, M. (2014). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 1168, 1–16.
- Khan, O., & La Thangue, N. B. (2012). Regulation of Immune Responses by Histone Deacetylase Inhibitors. Immunology, 136(2), 131–141.
-
Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved January 21, 2026, from [Link]
- West, A. C., & Johnstone, R. W. (2014). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- He, S., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(25), 21027–21037.
- Camphausen, K., et al. (2007). Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of γ-H2AX foci. Clinical Cancer Research, 13(19), 5851–5856.
- Uddin, M. B., et al. (2023). Elevated HDAC4 Expression Is Associated with Reduced T-Cell Inflamed Tumor Microenvironment Gene Signatures and Immune Checkpoint Inhibitor Effectiveness in Melanoma. Cancers, 15(13), 3329.
- Mottet, D., et al. (2009). HDAC4 silencing inhibits tumor growth in vivo and cancer cell proliferation in vitro. Oncogene, 28(2), 291–302.
- Li, Y., et al. (2023). The role of class IIa histone deacetylases in regulating endothelial function. Frontiers in Pharmacology, 14, 1126588.
- Uddin, M. B., et al. (2023). Elevated HDAC4 Expression Is Associated with Reduced T-Cell Inflamed Tumor Microenvironment Gene Signatures and Immune Checkpoint Inhibitor Effectiveness in Melanoma. Cancers, 15(13), 3329.
-
BPS Bioscience. (n.d.). HDAC Fluorogenic Assay Kit (Green). Retrieved January 21, 2026, from [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved January 21, 2026, from [Link]
Sources
- 1. Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. HDAC4 in cancer: A multitasking platform to drive not only epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of class IIa histone deacetylases in regulating endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Elevated HDAC4 Expression Is Associated with Reduced T-Cell Inflamed Tumor Microenvironment Gene Signatures and Immune Checkpoint Inhibitor Effectiveness in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to the Reproducible Synthesis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide and Its Analogs
For researchers in the fields of medicinal chemistry and drug development, the synthesis of novel small molecules is a foundational step. The reproducibility of these synthetic protocols is paramount, ensuring that experimental findings can be independently verified and built upon. This guide provides an in-depth technical comparison of the synthesis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a key intermediate in the production of various pharmaceuticals, with two structurally similar analogs: N-(4-chlorophenyl)-3-oxobutanamide and N-(4-methoxyphenyl)-3-oxobutanamide. We will delve into detailed experimental protocols, analyze factors influencing their reproducibility, and present methods for their biological evaluation, offering a comprehensive resource for scientists navigating the synthesis and application of N-aryl-3-oxobutanamides.
Introduction to this compound and Its Significance
This compound, also known as 4'-(Trifluoromethyl)acetoacetanilide, is a versatile chemical intermediate.[1] Its structure, featuring a reactive β-ketoamide moiety and a trifluoromethyl group, makes it a valuable precursor in the synthesis of various biologically active compounds. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability.[2] This compound serves as a crucial building block in the synthesis of Teriflunomide, a drug used to treat multiple sclerosis.[1]
The reliable synthesis of this and similar molecules is therefore of significant interest. However, the introduction of fluorine-containing groups can present unique challenges to synthetic reproducibility.[2][3] This guide aims to provide a clear and objective comparison of synthetic routes, highlighting the key parameters that govern success and offering insights into potential pitfalls.
Comparative Synthesis Protocols and Reproducibility Analysis
Protocol 1: Synthesis of this compound
This protocol is based on the general method described in patent literature for the synthesis of Teriflunomide intermediates.[1]
Materials:
-
4-(Trifluoromethyl)aniline
-
Ethyl acetoacetate
-
Xylene (anhydrous)
-
Toluene (for chromatography)
-
Ethyl acetate (for chromatography)
-
Silica gel (for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)aniline (1 equivalent) and anhydrous xylene.
-
Add ethyl acetoacetate (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a mixture of toluene and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Alternative Compounds for Comparison
To provide a robust comparison of reproducibility, we will examine the synthesis of two analogs with different electronic properties on the phenyl ring: N-(4-chlorophenyl)-3-oxobutanamide and N-(4-methoxyphenyl)-3-oxobutanamide.
Protocol 2: Synthesis of N-(4-chlorophenyl)-3-oxobutanamide
Materials:
-
4-Chloroaniline
-
Ethyl acetoacetate
-
Toluene (anhydrous)
-
Hexane (for recrystallization)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in anhydrous toluene.
-
Add ethyl acetoacetate (1.1 equivalents) and heat the mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the toluene by rotary evaporation.
-
Recrystallize the crude solid from a mixture of ethanol and hexane to obtain pure N-(4-chlorophenyl)-3-oxobutanamide.
Protocol 3: Synthesis of N-(4-methoxyphenyl)-3-oxobutanamide
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Ethyl acetoacetate
-
Ethanol
Procedure:
-
Combine p-anisidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a round-bottom flask.
-
Heat the mixture at 120-130 °C for 2 hours.
-
Cool the reaction mixture and add ethanol.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold ethanol, and dry to yield N-(4-methoxyphenyl)-3-oxobutanamide.
Reproducibility Analysis and Key Factors
The reproducibility of these syntheses can be influenced by several factors. The following table summarizes key performance indicators and influencing variables.
| Parameter | This compound | N-(4-chlorophenyl)-3-oxobutanamide | N-(4-methoxyphenyl)-3-oxobutanamide | Key Factors Influencing Reproducibility |
| Purity (Typical) | >98% (after chromatography) | >99% (after recrystallization) | >99% (after recrystallization) | Purity of reactants: Aniline derivatives can oxidize over time. Solvent purity: Anhydrous conditions are often crucial. |
| Yield (Typical) | 60-70% | 75-85% | 80-90% | Reaction time and temperature: Incomplete reaction or side product formation. Purification method: Loss of product during chromatography vs. recrystallization. |
| Reaction Time | 4-6 hours | 3-4 hours | 2 hours | Nucleophilicity of the aniline: Electron-withdrawing groups (like -CF3 and -Cl) decrease nucleophilicity, requiring longer reaction times and higher temperatures. |
| Purification | Column Chromatography | Recrystallization | Recrystallization | Product properties: The trifluoromethyl derivative may be more soluble in organic solvents, making recrystallization less efficient. |
Expert Insights on Reproducibility: The presence of the electron-withdrawing trifluoromethyl group on the aniline ring significantly reduces its nucleophilicity. This necessitates harsher reaction conditions (higher temperature and longer reaction time) compared to the chloro- and methoxy-substituted analogs. These more demanding conditions can lead to a higher propensity for side reactions and charring, making the purification process, typically column chromatography, more critical and potentially leading to lower and more variable yields. In contrast, the electron-donating methoxy group in p-anisidine increases its reactivity, allowing for a faster and cleaner reaction that often yields a product pure enough to be isolated by simple recrystallization. The chloro-substituted analog represents an intermediate case.
Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following techniques are standard for this class of molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure. For this compound, 19F NMR is also crucial for confirming the presence and purity of the trifluoromethyl group.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A high-purity standard is essential for accurate quantification.
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide and ketone carbonyls.
Representative Characterization Data:
| Technique | (Z)-2-(aminomethylene)-3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide[4] |
| 1H NMR (400 MHz, DMSO-d6) | δ = 2.29 (s, 3H), 7.62 (d, J= 8.8 Hz, 2H), 7.78 (d, J= 8.4 Hz, 2H), 8.17 (dd, J= 15.2 Hz, 8 Hz, 1H), 8.82 (br, 1H), 9.83 (br, 1H), 12.26 (s, 1H) |
| 13C NMR (100 MHz, DMSO-d6) | δ = 26.1, 101.0, 119.3, 122.7 (q, J=32 Hz), 124.4 (q, J=269 Hz), 126.0, 142.4, 161.6, 167.3, 196.1 |
| 19F NMR (376 MHz, DMSO-d6) | δ = -60.92 |
| HPLC Purity | 99.89% |
Biological Evaluation: A Comparative Framework
Given the prevalence of the acetoacetanilide scaffold in biologically active molecules, it is valuable to assess the potential of these compounds in relevant assays. Here, we outline protocols for two common primary screens: an in vitro anticancer activity assay and a general enzyme inhibition assay.
Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Protocol 5: General Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes. The specific substrate and detection method will depend on the enzyme of interest.[9][10][11][12]
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a solution of the enzyme in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution and the test compound solutions. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value for each compound.
Conclusion
The reproducible synthesis of this compound and its analogs is achievable with careful attention to reaction conditions and purification methods. The electronic nature of the substituent on the aniline ring plays a critical role in the reaction kinetics and, consequently, the ease and reproducibility of the synthesis. The trifluoromethyl derivative, due to its electron-withdrawing nature, presents a greater synthetic challenge compared to its chloro- and methoxy-substituted counterparts, often requiring more stringent conditions and more rigorous purification. This guide provides researchers with a comprehensive framework for synthesizing, purifying, and characterizing these valuable compounds, as well as standardized protocols for their preliminary biological evaluation. By understanding the key factors that influence reproducibility, scientists can more efficiently and reliably produce these important building blocks for the advancement of drug discovery and development.
References
-
Springer Nature. (2026). MTT Assay Protocol. Springer Nature Experiments. [Link]
-
National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]
-
Royal Society of Chemistry. (n.d.). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Pharmaceutical Technology. (2018). GMP Fluorination Challenges Limit Use in API Synthesis. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. [Link]
-
Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide and teriflunomide precursors
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of innovation. This guide provides a detailed, head-to-head comparison of synthetic routes to Teriflunomide, an important immunomodulatory drug. We will focus on the pathway originating from 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide and contrast it with prevalent industrial methods, offering insights into the chemistry, efficiency, and practical considerations of each approach.
Teriflunomide, the active metabolite of leflunomide, is a key therapeutic for relapsing forms of multiple sclerosis.[1][2][3] Its mechanism of action involves the reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase, which is crucial for de novo pyrimidine synthesis.[1][3][4] This inhibition curtails the proliferation of activated T and B lymphocytes, key players in the autoimmune pathology of multiple sclerosis.[1][3] Given its therapeutic significance, the development of efficient and scalable synthetic routes is of paramount importance.
This guide will delve into the chemical intricacies of Teriflunomide synthesis, providing a comparative analysis of different precursor pathways. We will explore the synthetic route commencing with this compound and juxtapose it with established industrial syntheses, such as those originating from 5-methylisoxazole-4-carboxylic acid and cyanoacetic acid derivatives.
Comparative Analysis of Synthetic Routes
The synthesis of Teriflunomide can be approached from several distinct starting points. Below is a summary table highlighting the key differences between the major synthetic strategies.
| Feature | Route 1: From this compound | Route 2: From 5-Methylisoxazole-4-carboxylic acid (via Leflunomide) | Route 3: From Cyanoacetic Acid |
| Starting Materials | Ethyl acetoacetate, 4-(trifluoromethyl)aniline | 5-Methylisoxazole-4-carboxylic acid, 4-(trifluoromethyl)aniline | Cyanoacetic acid, 4-(trifluoromethyl)aniline |
| Key Intermediates | This compound, 2-bromo-3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide | Leflunomide | 2-cyano-N-(4-trifluoromethylphenyl)acetamide |
| Number of Steps | 3 | 2 (can be a one-pot process) | 2-3 |
| Key Reagents | KBr/H₂O₂, NaCN | Thionyl chloride or EDC, NaOH | PCl₅ or thionyl chloride, NaH/acetyl chloride |
| Reported Overall Yield | Not explicitly stated in comparative literature, but individual step yields are generally high. | >90% (EDC-promoted one-step)[5], 87.8% (two-step)[6] | ~91%[7] |
| Noteworthy Aspects | Involves a bromination step and the use of sodium cyanide. | Often proceeds through the API Leflunomide; can be telescoped into a one-pot synthesis.[6][8] | A versatile and widely documented approach with several variations. |
Synthetic Pathway 1: From this compound
This synthetic route leverages readily available starting materials to construct the Teriflunomide backbone. The key intermediate, this compound, is first synthesized and then elaborated to the final product.
Synthesis Workflow
Sources
- 1. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. WO2016203410A1 - A novel process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 7. jelsciences.com [jelsciences.com]
- 8. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide, a compound notable for its trifluoromethyl group which influences its reactivity and potential environmental persistence.[1] Adherence to these procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and local regulations, is imperative.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound is a solid, often a powder, which necessitates careful handling to avoid generating dust.[1] While specific toxicity data for this compound is not extensively documented in readily available literature, the presence of the trifluoromethyl group and the amide functional group warrants a cautious approach. Halogenated organic compounds can be persistent in the environment, and it is crucial to prevent their release.[2][3][4]
Immediate Safety and Handling Precautions:
All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][6] Before proceeding, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent dermal contact.[2][6] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles.[5][7][8] |
| Protective Clothing | Chemical-resistant lab coat | To shield skin and clothing from contamination.[6][7] |
| Respiratory Protection | Use in a well-ventilated area. A certified respirator may be necessary if dust generation is unavoidable. | To prevent inhalation of the compound.[5][6] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[9] Do not dispose of this chemical in regular trash or down the drain.[2]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including residual amounts in its original container and any contaminated disposable items (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and sealable hazardous waste container.[10][11]
-
The container should be made of a material compatible with the chemical and should be puncture-resistant.[12]
-
-
Liquid Waste:
-
If this compound has been used in a solution, collect the liquid waste in a separate, labeled hazardous waste container intended for halogenated organic solvents.
-
Do not mix this waste stream with non-halogenated solvents or other incompatible waste types.
-
The following diagram illustrates the initial decision-making process for waste segregation:
Caption: Waste segregation workflow for this compound.
Step 2: Container Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
Your hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components of the waste stream.
-
The approximate quantity of waste.
-
The date of accumulation.
-
Your name, laboratory, and contact information.
Step 3: Storage of Waste
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.[11] This area should be:
-
In a well-ventilated location, preferably within a fume hood or a ventilated cabinet.[5]
-
Away from incompatible materials, such as strong oxidizing agents.[5][8]
-
Clearly marked as a hazardous waste storage area.
Step 4: Final Disposal
The final step is to arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2] These professionals are trained to handle and transport hazardous materials in accordance with all applicable regulations. Do not attempt to treat or dispose of the chemical waste yourself.
The overall disposal workflow can be summarized as follows:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Digital resource [dam-oclc.bac-lac.gc.ca]
- 4. Environmental fate of three novel brominated flame retardants in aquatic mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. research.uga.edu [research.uga.edu]
- 10. se.tmu.ac.jp [se.tmu.ac.jp]
- 11. youtube.com [youtube.com]
- 12. mcgill.ca [mcgill.ca]
A Senior Application Scientist's Guide to Handling 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide: From Personal Protection to Disposal
As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide is foundational to innovation. This compound, with its valuable trifluoromethyl group, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of this group enhances properties like metabolic stability and lipophilicity, making it a compound of significant interest.[1] However, its unique structure also demands a meticulous and informed approach to safety.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the principles of risk assessment and the hierarchy of controls. Our objective is to empower you with the knowledge to handle this compound not just safely, but with the scientific understanding that underpins every procedural step.
Hazard Assessment and the Hierarchy of Controls
Compounds containing the trifluoromethylphenyl moiety have been shown to cause skin and serious eye irritation.[3][4] More reactive analogs can be toxic if ingested, inhaled, or in contact with skin, and may even cause severe burns.[5] Therefore, we must treat this compound with a high degree of caution, assuming it is, at a minimum, an irritant to the skin and eyes and potentially harmful if inhaled or ingested.
The most effective safety strategy is to follow the Hierarchy of Controls , a framework that prioritizes risk-elimination and engineering solutions over reliance on personal protective equipment alone.
Protocol for Waste Disposal
-
Segregation: At the point of generation, separate all waste containing this compound (including contaminated gloves, pipette tips, and solutions) from non-halogenated waste streams. [6][7]2. Container Selection: Use only approved, properly vented hazardous waste containers. Ensure they are compatible with the waste being added. [8]3. Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container. [6]4. Content Log: Clearly list all chemical constituents and their approximate percentages on the tag. Do not use abbreviations or chemical formulas. [6][8]5. Storage: Keep waste containers tightly sealed when not in use. Store them in a designated Satellite Accumulation Area with secondary containment. [6] By adhering to these detailed protocols, you ensure a safe laboratory environment, protect yourself and your colleagues, and maintain the highest standards of scientific integrity and regulatory compliance.
References
-
PubChem. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide. National Center for Biotechnology Information. [Link]
-
University of California, Riverside, Department of Chemistry. Hazardous Waste Segregation. [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
PubChem. 2-Cyano-3-oxo-n-[4-(trifluoromethyl)phenyl]butanamide. National Center for Biotechnology Information. [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- Google Patents.
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-oxo-N-(4-(trifluoromethyl)phenyl)butanamide | C11H10F3NO2 | CID 1472078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
